molecular formula C7H12 B3367952 4-Methyl-2-hexyne CAS No. 20198-49-6

4-Methyl-2-hexyne

Cat. No.: B3367952
CAS No.: 20198-49-6
M. Wt: 96.17 g/mol
InChI Key: ABEXZFRJQJSEBW-UHFFFAOYSA-N
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Description

4-Methyl-2-hexyne is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylhex-2-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h7H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEXZFRJQJSEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942271
Record name 4-Methylhex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20198-49-6
Record name 4-Methyl-2-hexyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylhex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-2-hexyne, a valuable internal alkyne in organic synthesis. The document details the primary synthetic methodologies, complete with experimental protocols and quantitative data to support reproducibility and further investigation.

Introduction

This compound (CAS No: 20198-49-6) is a seven-carbon internal alkyne. Its structure features a methyl group at the fourth carbon position, introducing a chiral center. This compound serves as a versatile building block in the synthesis of more complex molecules and is of interest to researchers in medicinal chemistry and materials science. This guide will focus on the most prevalent and efficient synthetic route: the alkylation of a terminal alkyne.

Synthetic Routes

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction of a terminal acetylide with a methyl halide. An alternative, though less common, approach involves the dehydrohalogenation of a dihaloalkane.

Primary Synthetic Route: Alkylation of 3-Methyl-1-pentyne (B3058855)

The most direct and widely applicable method for the synthesis of this compound is the alkylation of 3-methyl-1-pentyne. This reaction proceeds in two main steps: the deprotonation of the terminal alkyne to form a potent nucleophile, followed by the reaction of this nucleophile with a methylating agent.[1][2]

Reaction Scheme: CH₃CH₂CH(CH₃)C≡CH + NaNH₂ → CH₃CH₂CH(CH₃)C≡CNa + NH₃ CH₃CH₂CH(CH₃)C≡CNa + CH₃I → CH₃CH₂CH(CH₃)C≡CCH₃ + NaI

A strong base, typically sodium amide (NaNH₂), is used to deprotonate the terminal alkyne, 3-methyl-1-pentyne, forming the corresponding sodium acetylide.[3][4] This acetylide ion is a powerful nucleophile that readily attacks the electrophilic methyl group of a methyl halide, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form the desired internal alkyne, this compound.[5][6]

Alternative Synthetic Route: Dehydrohalogenation of 1,1-dichloro-3-methylpentane

An alternative synthesis of this compound can be achieved through the double dehydrohalogenation of 1,1-dichloro-3-methylpentane. This reaction typically employs a strong base, such as sodium amide in liquid ammonia (B1221849), to effect the elimination of two molecules of hydrogen chloride.[7]

Reaction Scheme: CH₃CH₂CH(CH₃)CHCl₂ + 2 NaNH₂ → CH₃CH₂CH(CH₃)C≡CH + 2 NaCl + 2 NH₃ The initially formed terminal alkyne, 3-methyl-1-pentyne, is then alkylated in situ or in a subsequent step as described in the primary route.

Experimental Protocols

The following is a detailed experimental protocol for the primary synthetic route involving the alkylation of 3-methyl-1-pentyne.

Materials:

Procedure:

  • Deprotonation of 3-Methyl-1-pentyne:

    • In a flame-dried, three-necked round-bottom flask equipped with a dry ice-acetone condenser, a mechanical stirrer, and a gas inlet, condense approximately 100 mL of liquid ammonia.

    • To the stirred liquid ammonia, cautiously add a catalytic amount of ferric nitrate.

    • Slowly add 2.3 g (0.1 mol) of sodium metal in small pieces until a persistent blue color is observed.

    • Once the blue color disappears and a grey suspension of sodium amide is formed, slowly add 8.2 g (0.1 mol) of 3-methyl-1-pentyne dissolved in 20 mL of anhydrous diethyl ether.

    • Stir the reaction mixture for 1 hour to ensure complete formation of the sodium acetylide.

  • Alkylation with Methyl Iodide:

    • To the suspension of the sodium acetylide, add 14.2 g (0.1 mol) of methyl iodide dropwise via an addition funnel, maintaining the temperature of the reaction mixture.

    • After the addition is complete, allow the reaction to stir for an additional 2 hours.

  • Work-up and Purification:

    • Carefully evaporate the liquid ammonia by removing the cold condenser and allowing the flask to warm to room temperature in a well-ventilated fume hood.

    • To the remaining residue, cautiously add 50 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium amide.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation to yield pure this compound. The boiling point of this compound is approximately 98-100 °C.

Expected Yield: While specific yields for this exact reaction are not widely reported, similar alkylations of terminal alkynes typically proceed in good to excellent yields, often in the range of 70-90%.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol [8]
CAS Number 20198-49-6[8]
Boiling Point 98-100 °C
Density ~0.73 g/mL
Appearance Colorless liquid
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.05t3H-CH₂CH₃
~1.10d3H-CH(CH₃ )C≡
~1.45m2H-CH₂ CH₃
~1.75d3H≡C-CH₃
~2.40m1H-CH (CH₃)C≡

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~3.4≡C-C H₃
~12.0-CH₂C H₃
~21.0-CH(C H₃)C≡
~29.0-C H₂CH₃
~30.0-C H(CH₃)C≡
~75.0-C CCH₃
~80.0-CH(CH₃)C ≡C-

IR (Infrared) Spectroscopy [8]

Wavenumber (cm⁻¹)IntensityAssignment
2965-2850StrongC(sp³)-H stretch
~2250Medium-WeakC≡C stretch (internal alkyne)
1460-1370MediumC-H bend

MS (Mass Spectrometry) [8]

m/zRelative IntensityPossible Fragment
96Moderate[M]⁺ (Molecular Ion)
81High[M - CH₃]⁺
67High[M - C₂H₅]⁺
53Moderate[C₄H₅]⁺
41High[C₃H₅]⁺

Mandatory Visualizations

Reaction Mechanism: Alkylation of 3-Methyl-1-pentyne

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation alkyne CH₃CH₂CH(CH₃)C≡CH acetylide CH₃CH₂CH(CH₃)C≡C⁻ Na⁺ alkyne->acetylide base NaNH₂ base->acetylide ammonia NH₃ acetylide->ammonia acetylide2 CH₃CH₂CH(CH₃)C≡C⁻ Na⁺ product CH₃CH₂CH(CH₃)C≡CCH₃ acetylide2->product methyl_iodide CH₃I methyl_iodide->product salt NaI product->salt

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 3-Methyl-1-pentyne deprotonation Deprotonation with NaNH₂ in liquid NH₃ start->deprotonation alkylation Alkylation with CH₃I deprotonation->alkylation quench Quench with aq. NH₄Cl alkylation->quench extraction Extraction with Diethyl Ether quench->extraction wash Wash with H₂O and Brine extraction->wash dry Dry over MgSO₄ wash->dry evaporation Solvent Evaporation dry->evaporation distillation Fractional Distillation evaporation->distillation product Final Product: this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-2-hexyne (CAS No: 20198-49-6). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Chemical and Physical Properties

This compound is an internal alkyne with the molecular formula C7H12 and a molecular weight of 96.17 g/mol .[1][2] Its structure features a triple bond between the second and third carbon atoms and a methyl group at the fourth carbon position.

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C7H12[3]
Molecular Weight 96.17 g/mol [4]
CAS Number 20198-49-6[4]
Boiling Point 97.1 - 100 °C at 760 mmHg[1][3]
Melting Point -107.6 to -108 °C[1][3]
Density 0.7341 - 0.752 g/cm³[3][4]
Refractive Index 1.4144[3][4]
Vapor Pressure 48.4 mmHg at 25°C[3]
LogP (Octanol/Water Partition Coefficient) 2.05580[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The presence of the internal alkyne C≡C bond is a key feature, though the corresponding IR signal is often weak. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR and 1H NMR are essential for structural elucidation. Spectral data for this compound is available in various databases.[2][6][7]

  • Mass Spectrometry (MS): Mass spectrometry data, typically from GC-MS analysis, is available and shows a parent peak corresponding to its molecular weight.[2]

Experimental Protocols

This section details methodologies for the synthesis of this compound.

A common method for the synthesis of alkynes is through double dehydrohalogenation of a dihalide.

  • Reactants: 1,1-dichloro-3-methyl-pentane, Sodium amide (NaNH2) in mineral oil, liquid ammonia (B1221849).[3][8]

  • Procedure:

    • The first dehydrohalogenation is carried out by heating 1,1-dichloro-3-methyl-pentane with sodium amide in mineral oil at 100 °C.

    • The second dehydrohalogenation is performed using sodium amide in liquid ammonia to yield this compound.[8]

This method involves the alkylation of a smaller terminal alkyne.

  • Reactants: 3-methyl-1-pentyne, Sodium amide (NaNH2), Methyl bromide (CH3Br), liquid ammonia.[3]

  • Procedure:

    • 3-methyl-1-pentyne is deprotonated by a strong base, such as sodium amide in liquid ammonia, to form the corresponding acetylide anion.

    • The resulting nucleophilic acetylide is then reacted with methyl bromide. The acetylide displaces the bromide ion in an SN2 reaction to form the C-C bond, yielding this compound.

The logical workflow for the alkylation synthesis is depicted in the diagram below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2 Reaction) A 3-Methyl-1-pentyne C Acetylide Anion A->C + NaNH2 B Sodium Amide (NaNH2) in Liquid Ammonia B->C D Methyl Bromide (CH3Br) E This compound (Product) D->E C_clone Acetylide Anion C_clone->E + CH3Br

Caption: Synthesis of this compound via Alkylation.

Reactivity and Potential Applications

As an alkyne, this compound undergoes reactions typical of this functional group. These reactions are fundamental for its application in synthetic chemistry.

  • Reduction: The triple bond can be reduced. Hydrogenation with a Lindlar catalyst will produce (Z)-4-methyl-2-hexene, while reduction with sodium in liquid ammonia will yield (E)-4-methyl-2-hexene. Complete hydrogenation with H2 over a platinum or palladium catalyst will give 4-methylhexane.

  • Halogenation: It can react with halogens (e.g., Br2, Cl2) to form di- or tetra-haloalkenes and alkanes.

  • Hydration: In the presence of a mercury (II) sulfate (B86663) catalyst in aqueous sulfuric acid, hydration of the alkyne will occur, leading to the formation of a ketone (4-methyl-2-hexanone) via an enol intermediate, following Markovnikov's rule.

The general reaction pathways for alkynes, applicable to this compound, are illustrated below.

G cluster_reduction Reduction cluster_addition Addition Reactions A This compound B cis-Alkene ((Z)-4-methyl-2-hexene) A->B H2, Lindlar's Catalyst C trans-Alkene ((E)-4-methyl-2-hexene) A->C Na, NH3(l) D Alkane (4-methylhexane) A->D H2, Pt/Pd E Ketone (4-methyl-2-hexanone) A->E H2O, H2SO4, HgSO4 F Dihaloalkene A->F X2 (1 equiv.)

Caption: General Reaction Pathways for this compound.

While there is no specific information in the reviewed literature detailing the involvement of this compound in biological signaling pathways, its reactivity makes it a potential building block in the synthesis of more complex, biologically active molecules. Its lipophilic nature, as suggested by its LogP value, is a relevant parameter in drug design for membrane permeability.[3]

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety goggles). Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Hazards: Assumed to be a flammable liquid and vapor. May cause skin and eye irritation. Inhalation may cause respiratory tract irritation.

References

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 4-methyl-2-hexyne. The document details the physicochemical properties, spectroscopic data, and experimental protocols relevant to the synthesis and analysis of this internal alkyne. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the molecular structure generated using the DOT language to aid in its conceptualization.

Chemical Identity and Physical Properties

This compound, also known as 4-methylhex-2-yne, is an organic compound classified as an internal alkyne.[1] Its chemical formula is C7H12, and it has a molecular weight of 96.17 g/mol .[1] The structure features a carbon-carbon triple bond between the second and third carbon atoms of a hexane (B92381) chain, with a methyl group attached to the fourth carbon.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H12[1]
Molecular Weight 96.17 g/mol [1]
CAS Number 20198-49-6[1]
IUPAC Name 4-methylhex-2-yne[1]
Synonyms 2-Hexyne, 4-methyl-; 4-Methyl-hex-2-yne
Density 0.752 g/cm³
Boiling Point 97.1 °C at 760 mmHg
Melting Point -107.6 °C
Refractive Index 1.4144
SMILES CCC(C)C#CC[1]
InChI InChI=1S/C7H12/c1-4-6-7(3)5-2/h7H,5H2,1-3H3[1]

Molecular Structure

The structural formula of this compound is characterized by a seven-carbon skeleton. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms in the molecule.

Figure 1: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound via Alkylation of a Terminal Alkyne

A common and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a terminal alkyne. This procedure involves the deprotonation of a suitable terminal alkyne with a strong base to form an acetylide anion, followed by a nucleophilic substitution reaction with an alkyl halide. For the synthesis of this compound, a logical precursor is 3-methyl-1-pentyne (B3058855), which is then methylated.

Materials:

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.

  • Slowly add sodium amide to the liquid ammonia with stirring to form a slurry.

  • Add a solution of 3-methyl-1-pentyne in the anhydrous solvent dropwise to the sodium amide slurry. Allow the reaction to stir for 1-2 hours to ensure complete formation of the sodium acetylide.

  • Add a solution of methyl iodide in the anhydrous solvent dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

¹H NMR Spectroscopy Protocol:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Process the data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) may be necessary.

  • Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent peak or TMS.

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation:

  • For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest.

FTIR Spectroscopy Protocol:

  • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the salt plates or the solvent, which is then subtracted from the sample spectrum.

  • The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

GC-MS Protocol:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

  • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column (a nonpolar column such as a DB-5 is often suitable).

  • A typical temperature program would start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250 °C) to ensure elution of the compound.

  • The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact ionization at 70 eV).

  • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that can be used for structural elucidation and identification.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and typical values for similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.75s3H-C≡C-CH₃
~2.40m1H-CH(CH₃)-
~1.45q2H-CH₂-CH₃
~1.10d3H-CH(CH₃)-
~0.95t3H-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon Atom Assignment
~3.5C1 (-C≡C-CH₃)
~75-85C2 or C3 (alkyne carbons)
~75-85C3 or C2 (alkyne carbons)
~25-35C4 (-CH(CH₃)-)
~25-35C5 (-CH₂-CH₃)
~12-16C6 (-CH₂-CH₃)
~20-25C7 (-CH(CH₃)-)

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2970-2850C(sp³)-H stretchStrong
2260-2100-C≡C- stretch (internal alkyne)Weak to Medium
1465-1450-CH₂- bend (scissoring)Medium
1380-1370-CH₃ bendMedium

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

workflow cluster_synthesis Synthesis cluster_analysis Analysis start 3-Methyl-1-pentyne deprotonation Deprotonation (NaNH2 in liq. NH3) start->deprotonation alkylation Alkylation (CH3I) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir gcms GC-MS product->gcms data Spectroscopic Data (Tables 2-4) nmr->data ir->data gcms->data

Figure 2: Synthesis and analysis workflow for this compound.

References

An In-depth Technical Guide to 4-Methyl-2-hexyne (CAS: 20198-49-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical and physical properties of 4-Methyl-2-hexyne based on available scientific literature. Notably, extensive searches have yielded no specific information regarding its biological activity, mechanism of action, or application in drug development. Therefore, this guide focuses on its chemical characteristics, synthesis, and spectral properties.

Chemical and Physical Properties

This compound is an internal alkyne with the molecular formula C₇H₁₂.[1] Its structure features a triple bond between the second and third carbon atoms and a methyl group at the fourth position. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₂[1]
Molecular Weight 96.17 g/mol [2]
CAS Number 20198-49-6[1][3]
IUPAC Name 4-methylhex-2-yne[2]
Synonyms sec-butylmethylacetylene[4]
Density 0.752 g/cm³[5]
Boiling Point 97.1 - 100 °C at 760 mmHg[4][5]
Melting Point -108 °C to -107.6 °C[4][5]
Refractive Index 1.4144 - 1.421[5]
LogP 2.05580[5]
Vapor Pressure 48.4 mmHg at 25°C[5]

Synthesis of this compound

Synthesis via Alkylation of a Terminal Alkyne

This is a common and effective method for the synthesis of internal alkynes. The process involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), which then undergoes an Sₙ2 reaction with an alkyl halide. For the synthesis of this compound, this would involve the reaction of 3-methyl-1-pentyne (B3058855) with a methyl halide.

Experimental Protocol (General)

  • Deprotonation: A solution of 3-methyl-1-pentyne in an appropriate aprotic solvent (e.g., liquid ammonia (B1221849), THF, or DMSO) is treated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), at a low temperature to form the corresponding sodium or lithium acetylide.

  • Alkylation: A methyl halide (e.g., methyl iodide or methyl bromide) is added to the solution containing the acetylide. The reaction mixture is stirred, typically allowing it to warm to room temperature, to facilitate the Sₙ2 reaction.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., water or ammonium (B1175870) chloride solution). The organic product is then extracted with a suitable solvent, dried, and purified by distillation to yield this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) 3-Methyl-1-pentyne 3-Methyl-1-pentyne Acetylide Ion Acetylide Ion 3-Methyl-1-pentyne->Acetylide Ion NaNH2, liq. NH3 Sodium Amide Sodium Amide Methyl Iodide Methyl Iodide This compound This compound Acetylide Ion_ref->this compound CH3I

Synthesis of this compound via Alkyne Alkylation.
Synthesis via Dehydrohalogenation of a Dihaloalkane

Another established method for synthesizing alkynes is through the double dehydrohalogenation of a vicinal or geminal dihaloalkane. This reaction is typically carried out using a strong base. For this compound, a suitable precursor would be a 2,2-dihalo-4-methylhexane or a 2,3-dihalo-4-methylhexane.

Experimental Protocol (General)

  • Reaction Setup: The dihaloalkane is dissolved in a suitable solvent, such as ethanol (B145695) or liquid ammonia.

  • Elimination: At least two equivalents of a strong base (e.g., sodium amide in liquid ammonia or potassium hydroxide (B78521) in ethanol at high temperatures) are added to the solution. The first equivalent of the base promotes the elimination of one equivalent of hydrogen halide to form a vinylic halide intermediate. The second equivalent of the base eliminates the second equivalent of hydrogen halide to form the alkyne. If a terminal alkyne is an intermediate and a very strong base like NaNH₂ is used, a third equivalent of base may be required to deprotonate the terminal alkyne, followed by a water workup to reprotonate it.

  • Work-up and Purification: The reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product is purified by distillation.

G Dihalo-4-methylhexane Dihalo-4-methylhexane Vinylic Halide Intermediate Vinylic Halide Intermediate Dihalo-4-methylhexane->Vinylic Halide Intermediate 1 eq. Strong Base (-HX) This compound This compound Vinylic Halide Intermediate->this compound 1 eq. Strong Base (-HX)

Synthesis of this compound via Dehydrohalogenation.

Spectral Data

While raw spectral data is not provided here, this section outlines the expected spectral characteristics of this compound based on its structure and available data from spectral databases.

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to the methyl protons adjacent to the triple bond, the methine proton, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons of the ethyl group. The chemical shifts and coupling constants would be characteristic of their respective electronic environments.
¹³C NMR Resonances for the seven carbon atoms, including two sp-hybridized carbons of the alkyne, and five sp³-hybridized carbons of the alkyl groups. The chemical shifts would be indicative of the different carbon environments.
Infrared (IR) Spectroscopy A weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) at m/z = 96. Fragmentation would likely involve cleavage of the C-C bonds adjacent to the triple bond, leading to characteristic fragment ions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Hazard StatementDescription
H225 Highly flammable liquid and vapor
H304 May be fatal if swallowed and enters airways
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Biological Activity and Drug Development Potential

Despite a thorough review of scientific databases and literature, no studies have been identified that investigate the biological activity, mechanism of action, or potential applications of this compound in drug development or as a research chemical in biological systems. The toxicological properties of this specific compound have not been extensively investigated.

Conclusion

This compound is a simple internal alkyne with well-defined chemical and physical properties. Its synthesis can be achieved through standard organic chemistry methodologies. However, a significant gap exists in the scientific literature regarding its biological effects and potential therapeutic applications. For researchers and professionals in drug development, this compound represents an unexplored area of chemical space. Future studies would be necessary to determine if this compound or its derivatives possess any interesting biological activities that could warrant further investigation for therapeutic purposes.

References

physical properties of 4-Methyl-2-hexyne (boiling point, melting point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 4-Methyl-2-hexyne, a valuable compound in organic synthesis. The data and methodologies presented herein are intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Physical Properties

This compound is an internal alkyne with the molecular formula C₇H₁₂. Its physical characteristics are crucial for its handling, reaction setup, and purification.

The experimentally determined physical properties of this compound are summarized in the table below. These values represent the most commonly cited data in the scientific literature.

Physical PropertyValueUnits
Boiling Point97.1 - 99.54°C
Melting Point-108 to -107.6°C
Density0.7341 - 0.752g/cm³

Note: Variations in reported values can be attributed to different experimental conditions and purity of the sample.

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental procedures for determining the boiling point, melting point, and density of organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which is a liquid at room temperature, several methods can be employed.

Method: Thiele Tube Method [1]

This micro-method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil (e.g., mineral oil), and a heat source (e.g., Bunsen burner).

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing heating oil, making sure the rubber band is above the oil level.

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Method: Simple Distillation [1][2][3]

This method is suitable for larger sample volumes and can also serve as a purification step.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The heating mantle is turned on, and the liquid is brought to a boil.

    • The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.

Since this compound has a very low melting point (-107.6 °C), its determination requires a cryostat or a specialized low-temperature melting point apparatus. The general principle remains the same as for solids at room temperature.[4][5]

Method: Capillary Method with Low-Temperature Apparatus [6][7]

  • Apparatus: Melting point capillary tubes, low-temperature melting point apparatus or cryostat with a viewing port, and a calibrated low-temperature thermometer.

  • Procedure:

    • The sample of this compound is frozen using a suitable cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

    • A small amount of the frozen solid is quickly introduced into a capillary tube.

    • The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

    • The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

The density of a liquid is its mass per unit volume.

Method: Using a Pycnometer or a Vibrating Tube Densimeter [8]

  • Apparatus: A pycnometer (a glass flask with a precise volume) or a vibrating tube densimeter, and an analytical balance.

  • Procedure (with Pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

    • The pycnometer is dried and then filled with this compound at the same temperature and weighed.

    • The density is calculated by dividing the mass of the this compound by its volume (determined from the mass of the water and its known density at that temperature).

  • Procedure (with Vibrating Tube Densimeter):

    • The instrument is calibrated with a reference standard of known density.

    • The sample of this compound is introduced into the oscillating U-tube.

    • The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample and calculates the density.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical sample.

G cluster_sample Sample Handling cluster_determination Physical Property Determination cluster_methods_bp Boiling Point Methods cluster_methods_mp Melting Point Methods cluster_methods_d Density Methods cluster_data Data Analysis & Reporting Sample Obtain Chemical Sample (this compound) Purity Assess Purity (e.g., GC-MS, NMR) Sample->Purity BoilingPoint Boiling Point Determination Purity->BoilingPoint MeltingPoint Melting Point Determination Purity->MeltingPoint Density Density Determination Purity->Density ThieleTube_BP Thiele Tube BoilingPoint->ThieleTube_BP Distillation_BP Simple Distillation BoilingPoint->Distillation_BP Capillary_MP Low-Temp Capillary Method MeltingPoint->Capillary_MP Pycnometer_D Pycnometer Density->Pycnometer_D VibratingTube_D Vibrating Tube Densimeter Density->VibratingTube_D Data Record and Analyze Data ThieleTube_BP->Data Distillation_BP->Data Capillary_MP->Data Pycnometer_D->Data VibratingTube_D->Data Report Generate Technical Report Data->Report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Alkyne Isomers of C₇H₁₂

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The molecular formula C₇H₁₂ corresponds to a multitude of structural isomers, including a significant number of alkynes. These compounds, characterized by the presence of a carbon-carbon triple bond, serve as versatile building blocks in organic synthesis and are integral to the development of novel therapeutic agents. This guide provides a comprehensive overview of the structural isomers of C₇H₁₂ alkynes, their systematic IUPAC nomenclature, associated physical properties, and standard protocols for their synthesis and characterization. A logical workflow for isomer identification is also presented to aid researchers in structural elucidation.

Introduction to C₇H₁₂ Alkyne Isomers

Hydrocarbons with the general formula CₙH₂ₙ₋₂ can exist as alkynes (containing one triple bond), alkadienes (containing two double bonds), or cyclic structures containing a double bond. This document focuses exclusively on the acyclic alkyne isomers of C₇H₁₂. The structural diversity arises from two main factors: the position of the triple bond within the carbon chain (regioisomerism) and the branching of the carbon skeleton (skeletal isomerism).

According to IUPAC nomenclature rules for alkynes, the principal carbon chain is the longest continuous chain that includes the triple bond.[1][2][3] The chain is numbered to assign the lowest possible locant to the triple bond.[1][3][4] Substituents are then named and numbered accordingly. Alkynes are classified as either terminal , where the triple bond is at the end of the chain (position 1), or internal , where it is located within the chain.[3]

IUPAC Nomenclature and Physicochemical Data

The structural isomers of C₇H₁₂ alkynes are systematically derived by considering different carbon backbones (heptane, hexane, pentane, and butane) and placing the triple bond and alkyl substituents at all possible unique positions. The table below summarizes the IUPAC names for these isomers and includes available quantitative data for comparison.

IUPAC NameStructure TypeCarbon BackboneBoiling Point (°C)Density (g/mL)
Hept-1-yne TerminalHeptane99-1000.733
Hept-2-yne InternalHeptane105-1060.748
Hept-3-yne InternalHeptane109-1110.751
3-Methylhex-1-yne TerminalHexane95-960.731
4-Methylhex-1-yne TerminalHexane93-940.720
5-Methylhex-1-yne TerminalHexane98-990.722
4-Methylhex-2-yne InternalHexane102-103N/A
5-Methylhex-2-yne InternalHexane101-102N/A
2-Methylhex-3-yne InternalHexane110-112N/A
3-Ethylpent-1-yne TerminalPentane103-104N/A
3,3-Dimethylpent-1-yne TerminalPentane91-920.729
3,4-Dimethylpent-1-yne TerminalPentane99-101N/A
4,4-Dimethylpent-1-yne TerminalPentane90-910.715
4,4-Dimethylpent-2-yne InternalPentane95-960.727
3-Ethyl-3-methylbut-1-yne TerminalButane100-102N/A

Experimental Protocols

The synthesis and characterization of C₇H₁₂ alkyne isomers rely on established methodologies in organic chemistry. Below are representative protocols.

This method is a common strategy for synthesizing internal or more complex terminal alkynes from a smaller terminal alkyne, such as propyne (B1212725) or but-1-yne.

  • Deprotonation: A solution of a smaller terminal alkyne (1.0 eq.) in a dry, aprotic solvent (e.g., THF, liquid ammonia) is prepared under an inert atmosphere (N₂ or Ar) and cooled to -78 °C. A strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) (1.1 eq.), is added dropwise to generate the acetylide anion.

  • Alkylation: The appropriate alkyl halide (e.g., a propyl or butyl halide, 1.1 eq.) is added to the acetylide solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-12 hours until TLC or GC analysis indicates the consumption of the starting material.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the desired C₇H₁₂ alkyne isomer.

Structural elucidation of the synthesized isomer is typically achieved through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of the purified liquid sample is prepared between two NaCl or KBr plates.

    • Analysis: The spectrum is recorded. A key diagnostic peak for a terminal alkyne is the C≡C-H stretch, which appears as a sharp, strong absorption band around 3300 cm⁻¹. The C≡C triple bond stretch appears as a weak absorption band around 2100-2140 cm⁻¹ for terminal alkynes and 2190-2260 cm⁻¹ for internal alkynes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR Analysis: The acetylenic proton of a terminal alkyne is highly characteristic, appearing as a singlet or a narrow triplet (due to long-range coupling) between δ 1.8-3.1 ppm. Alkyl protons adjacent to the triple bond (propargylic protons) typically resonate between δ 2.0-3.0 ppm.

    • ¹³C NMR Analysis: The sp-hybridized carbons of the triple bond are also diagnostic, appearing in the δ 65-90 ppm range. The chemical shifts can help distinguish between terminal and internal alkynes.

  • Mass Spectrometry (MS):

    • Analysis: Techniques such as Electron Ionization (EI) or Chemical Ionization (CI) are used.

    • Data Interpretation: The molecular ion peak (M⁺) will confirm the molecular weight (96.17 g/mol for C₇H₁₂). The fragmentation pattern provides further structural information about the carbon skeleton and the location of the triple bond.

Visualization of Methodologies

To assist researchers, the following diagrams illustrate key logical and experimental workflows relevant to the study of C₇H₁₂ alkyne isomers.

G Figure 1. Workflow for C₇H₁₂ Isomer Identification A Molecular Formula (C₇H₁₂) B Calculate Degrees of Unsaturation (Result = 2) A->B C Propose Constitutional Isomers (Alkynes, Dienes, Cycloalkenes) B->C D Focus on Alkyne Isomers (Vary Backbone & Triple Bond Position) C->D E Spectroscopic Analysis (IR, NMR, MS) D->E F IR: Identify Functional Groups (Terminal vs. Internal Alkyne) E->F G NMR: Determine Connectivity (¹H and ¹³C Chemical Shifts) E->G H MS: Confirm Molecular Weight & Analyze Fragmentation E->H I Structure Elucidation (Combine All Spectroscopic Data) F->I G->I H->I J Final IUPAC Name Assignment I->J

Figure 1. A logical workflow for the identification and characterization of C₇H₁₂ alkyne isomers.

G Figure 2. General Experimental Workflow for Synthesis A Select Starting Materials (e.g., Acetylide + Alkyl Halide) B Reaction Setup (Inert Atmosphere, Dry Solvent) A->B C Perform Synthesis Reaction B->C D Monitor Reaction Progress (TLC / GC) C->D D->C Reaction not complete E Aqueous Workup (Quench, Extract, Wash, Dry) D->E Reaction complete F Purification of Crude Product (Distillation or Chromatography) E->F G Characterization of Pure Isomer (Spectroscopy) F->G H Store Purified Compound G->H

Figure 2. A generalized experimental workflow for the synthesis and purification of a C₇H₁₂ isomer.

References

The Genesis of a Triple Bond: An In-depth Technical Guide to the Discovery and History of Substituted Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in modern organic synthesis, underpinning the architecture of numerous pharmaceuticals, natural products, and advanced materials. The unique linear geometry and rich electron density of the triple bond confer a versatile reactivity that has been harnessed through a fascinating history of discovery and innovation. This technical guide provides a comprehensive overview of the historical milestones, seminal synthetic methodologies, and detailed experimental protocols related to substituted alkynes. We delve into the foundational discoveries of acetylene (B1199291) and the evolution of powerful synthetic tools such as the Corey-Fuchs reaction, the Seyferth-Gilbert homologation, and the Sonogashira coupling. Detailed experimental procedures, comparative quantitative data, and visual representations of reaction mechanisms and biosynthetic pathways are presented to offer a practical and in-depth resource for researchers in the field.

A Historical Perspective: From Accidental Discovery to Synthetic Cornerstone

The story of substituted alkynes begins with the simplest member of the alkyne family, acetylene. Its journey from a laboratory curiosity to an industrial feedstock and a versatile synthetic precursor laid the groundwork for the development of more complex substituted derivatives.

  • 1836: The Dawn of an Era - The Discovery of Acetylene Edmund Davy, a cousin of the famous chemist Sir Humphry Davy, is credited with the first synthesis of acetylene.[1] While attempting to produce potassium metal by heating potassium carbonate with carbon, he accidentally produced potassium carbide. Upon reaction with water, this compound liberated a flammable gas which he described as a "new carburet of hydrogen."[1]

  • 1860: Berthelot's Contribution and the Name "Acetylene" The French chemist Marcellin Berthelot independently rediscovered this gas in 1860 and systematically studied its properties.[2] He coined the term "acetylene" and demonstrated its synthesis by passing an electric spark between carbon electrodes in an atmosphere of hydrogen.[2]

  • Late 19th and Early 20th Century: Industrialization and Early Applications The development of a commercially viable method for producing calcium carbide in the late 1800s revolutionized the availability of acetylene.[3] This led to its widespread use in lighting (carbide lamps) and, with the invention of the oxy-acetylene torch in 1906, in welding and metal cutting.[4]

The true potential of alkynes in organic synthesis began to be unlocked with the development of methods to introduce substituents onto the triple bond, leading to the vast and diverse field of substituted alkyne chemistry.

Key Synthetic Methodologies for Substituted Alkynes

The synthesis of substituted alkynes has evolved from harsh elimination reactions to highly specific and mild catalytic methods. This section details the core principles and experimental protocols for three landmark methodologies.

The Corey-Fuchs Reaction

Developed in 1972 by E.J. Corey and Philip L. Fuchs, this two-step protocol provides a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[5] The reaction first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[5]

Experimental Protocol: Corey-Fuchs Reaction

Step A: Synthesis of the 1,1-Dibromoalkene

  • To a stirred solution of triphenylphosphine (B44618) (2.0 equivalents) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.0 equivalent) portionwise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add pentane (B18724) or hexane (B92381) to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1,1-dibromoalkene.

Step B: Conversion to the Terminal Alkyne

  • Dissolve the 1,1-dibromoalkene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool the solution to -78 °C.

  • Add n-butyllithium (2.1 equivalents, typically as a solution in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether or ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the terminal alkyne.

The Seyferth-Gilbert Homologation

Introduced by Dietmar Seyferth and John C. Gilbert, this reaction provides a one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes or ketones to alkynes.[6] The key reagent is dimethyl (diazomethyl)phosphonate. A significant improvement, known as the Ohira-Bestmann modification, utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, which allows for the use of milder bases and has a broader substrate scope.[7]

Experimental Protocol: Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

  • To a stirred suspension of potassium carbonate (2.0 equivalents) in methanol (B129727) at room temperature, add a solution of the aldehyde (1.0 equivalent) in methanol.

  • Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.1 equivalents) in methanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-16 hours, monitoring by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the terminal alkyne.

The Sonogashira Coupling

Discovered in 1975 by Kenkichi Sonogashira, this cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It is a pivotal reaction in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9]

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equivalent), the terminal alkyne (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).

  • Add an anhydrous amine solvent, such as triethylamine (B128534) or diisopropylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted alkyne.

Quantitative Data and Method Comparison

The choice of synthetic method for a particular substituted alkyne depends on several factors, including the nature of the substrate, the desired scale of the reaction, and the tolerance of other functional groups. The following tables provide a comparative summary of the key features of the Corey-Fuchs, Seyferth-Gilbert (Ohira-Bestmann), and Sonogashira reactions.

Parameter Corey-Fuchs Reaction Seyferth-Gilbert (Ohira-Bestmann) Sonogashira Coupling
Starting Material AldehydeAldehyde or KetoneTerminal Alkyne + Aryl/Vinyl Halide
Product Terminal AlkyneTerminal or Internal AlkyneInternal Alkyne
Key Reagents CBr₄, PPh₃, n-BuLiDimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃Pd catalyst, Cu(I) co-catalyst, Amine base
Number of Steps TwoOneOne
Typical Yields 50-90%60-95%70-98%
Reaction Temperature 0 °C to rt (Step A), -78 °C to rt (Step B)Room TemperatureRoom Temperature to 60 °C
Substrate Scope Broad for aldehydesBroad, tolerates base-sensitive groupsVery broad, excellent functional group tolerance
Key Advantages Readily available reagentsMild conditions, one-pot procedureHigh yields, exceptional functional group tolerance
Key Limitations Requires strong base, stoichiometric PPh₃ wasteReagent can be expensive/prepared separatelyRequires a terminal alkyne starting material

Table 1: General Comparison of Key Synthetic Methods for Substituted Alkynes.

Reaction Substrate Example Product Yield (%) Reference
Corey-Fuchs BenzaldehydePhenylacetylene~85[10]
CyclohexanecarboxaldehydeEthynylcyclohexane~90[10]
Seyferth-Gilbert (Ohira-Bestmann) 4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene92[11]
3-Phenylpropanal4-Phenyl-1-butyne88[11]
Sonogashira Iodobenzene + PhenylacetyleneDiphenylacetylene95[12]
4-Bromobenzonitrile + 1-Hexyne4-(Hex-1-yn-1-yl)benzonitrile91[12]

Table 2: Representative Yields for Key Synthetic Methods.

Visualizing Reaction Pathways and Biosynthesis

Diagrammatic representations of reaction mechanisms and biosynthetic pathways provide a clear and concise understanding of complex chemical transformations.

Reaction Mechanism Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic reactions discussed.

Corey_Fuchs_Reaction Aldehyde Aldehyde Dibromoalkene 1,1-Dibromoalkene Aldehyde->Dibromoalkene CBr4, PPh3 TerminalAlkyne Terminal Alkyne Dibromoalkene->TerminalAlkyne n-BuLi

Caption: Workflow of the Corey-Fuchs Reaction.

Seyferth_Gilbert_Homologation Aldehyde Aldehyde TerminalAlkyne Terminal Alkyne Aldehyde->TerminalAlkyne Ohira-Bestmann Reagent, K2CO3, MeOH

Caption: Workflow of the Seyferth-Gilbert Homologation.

Sonogashira_Coupling TerminalAlkyne Terminal Alkyne InternalAlkyne Internal Alkyne TerminalAlkyne->InternalAlkyne ArylVinylHalide Aryl/Vinyl Halide ArylVinylHalide->InternalAlkyne Pd catalyst, CuI, Amine

Caption: Workflow of the Sonogashira Coupling.

Biosynthesis of an Alkyne-Containing Natural Product: Calicheamicin (B1180863)

The enediyne natural products, such as calicheamicin, are potent antitumor antibiotics characterized by a unique molecular architecture containing two acetylenic groups.[13] Their biosynthesis is a complex and fascinating process involving a variety of specialized enzymes. The pathway for calicheamicin biosynthesis in Micromonospora echinospora has been extensively studied and serves as an excellent example of the natural synthesis of substituted alkynes.[13]

Calicheamicin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Pathway cluster_Shikimate Shikimate Pathway and Orsellinic Acid Synthesis cluster_Sugars Unusual Sugar Biosynthesis cluster_Assembly Final Assembly Acetyl_CoA Acetyl-CoA Polyene 15-Carbon Polyene Intermediate Acetyl_CoA->Polyene calE8 (PKS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyene calE8 (PKS) (7 extensions) Enediyne_Core Enediyne Core Polyene->Enediyne_Core Tailoring Enzymes Calicheamicinone Calicheamicinone Enediyne_Core->Calicheamicinone Orsellinic_Acid_Core Orsellinic Acid Core Modified_Aromatic_Core Modified Aromatic Core Orsellinic_Acid_Core->Modified_Aromatic_Core calO genes (Methylation, Iodination, Oxidation) Modified_Aromatic_Core->Calicheamicinone Acyltransferase (calO4) Glucose_1_Phosphate Glucose-1-Phosphate TDP_Sugars TDP-Sugar Precursors Glucose_1_Phosphate->TDP_Sugars calS genes Calicheamicin Calicheamicin γ1I TDP_Sugars->Calicheamicin Calicheamicinone->Calicheamicin Glycosyltransferases (calG1-G4)

Caption: Simplified Biosynthetic Pathway of Calicheamicin.

Conclusion

The journey of substituted alkynes from the serendipitous discovery of acetylene to their central role in complex molecular synthesis is a testament to the ingenuity and relentless progress of chemical science. The development of robust and versatile synthetic methods, such as the Corey-Fuchs reaction, Seyferth-Gilbert homologation, and Sonogashira coupling, has empowered chemists to construct intricate molecular architectures with unprecedented precision. For researchers, scientists, and drug development professionals, a deep understanding of the history, mechanisms, and practical applications of these foundational reactions is indispensable. As the quest for novel therapeutics and advanced materials continues, the chemistry of the carbon-carbon triple bond will undoubtedly continue to be a fertile ground for innovation and discovery.

References

The Alkyne Functional Group: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbon-carbon triple bond of the alkyne functional group, with its linear geometry and high electron density, represents a versatile building block in organic synthesis. Its unique reactivity allows for a diverse array of chemical transformations, making it a cornerstone in the construction of complex molecular architectures, from pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the core reactivity of alkynes, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction mechanisms and workflows.

Core Reactivity Principles

The reactivity of alkynes is dominated by the presence of two orthogonal π-bonds and the sp-hybridization of the carbon atoms. This electronic configuration imparts several key characteristics:

  • High Electron Density: The concentration of electrons in the triple bond makes alkynes nucleophilic and susceptible to attack by electrophiles.

  • Acidity of Terminal Alkynes: The high s-character of the sp-hybridized C-H bond in terminal alkynes (RC≡CH) renders the proton significantly more acidic than those in alkanes and alkenes.[1] This allows for the facile formation of acetylide anions, which are potent nucleophiles.

  • Linear Geometry: The 180° bond angle of the C-C≡C-C unit influences the stereochemical outcome of reactions and is a key feature in the design of rigid molecular scaffolds.

Key Chemical Transformations

The diverse reactivity of alkynes can be broadly categorized into several key transformation types:

Electrophilic Additions

The π-bonds of alkynes readily undergo electrophilic addition, although they are generally less reactive than alkenes due to the greater electronegativity of the sp-hybridized carbons, which hold the π-electrons more tightly.[2]

A prominent example is the acid-catalyzed hydration of alkynes, which typically yields ketone products. The reaction proceeds via a vinylic carbocation intermediate and follows Markovnikov's rule for terminal alkynes, leading to the formation of a methyl ketone.[3][4] The initial addition of water forms an enol, which rapidly tautomerizes to the more stable keto form.[4]

Nucleophilic Additions and Substitutions

The acidity of terminal alkynes allows for their deprotonation to form acetylide anions. These anions are powerful nucleophiles that can participate in both addition and substitution reactions. A cornerstone of this reactivity is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] This reaction is instrumental in the formation of C(sp²)-C(sp) bonds.

Cycloaddition Reactions

Alkynes are excellent substrates for cycloaddition reactions, providing access to a wide variety of cyclic and heterocyclic systems. The most prominent example in modern chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , often referred to as "click chemistry."[6] This [3+2] cycloaddition reaction between an azide (B81097) and a terminal alkyne forms a stable 1,2,3-triazole ring with high efficiency and regioselectivity.[6]

Quantitative Data Summary

Table 1: Acidity of Terminal Alkynes

The pKa values of terminal alkynes highlight their enhanced acidity compared to other hydrocarbons. This property is fundamental to their utility in forming nucleophilic acetylide anions.

CompoundStructurepKa
EthyneHC≡CH25
PropyneCH₃C≡CH25.5
1-ButyneCH₃CH₂C≡CH26
PhenylacetylenePhC≡CH23.2
EthaneCH₃CH₃~50
EtheneCH₂=CH₂~44

Data compiled from various sources.[1][7]

Table 2: Spectroscopic Data for Alkynes

The unique electronic environment of the alkyne functional group gives rise to characteristic signals in NMR and IR spectroscopy.

Spectroscopic TechniqueFunctional GroupCharacteristic Signal
¹H NMR Terminal Alkyne (R-C≡C-H )1.7 - 3.1 ppm
Propargylic (R-C≡C-CH ₂-R')2.1 - 2.6 ppm
¹³C NMR Alkyne Carbons (-CC -)65 - 100 ppm
IR Spectroscopy C≡C Stretch (Internal)2100 - 2260 cm⁻¹ (weak to medium)
C≡C Stretch (Terminal)2100 - 2140 cm⁻¹ (weak to medium)
≡C-H Stretch (Terminal)3270 - 3330 cm⁻¹ (strong, sharp)

Data compiled from various sources.[1][7][8][9][10][11][12][13]

Table 3: Comparative Yields in Sonogashira Coupling of Aryl Halides with Phenylacetylene

The choice of palladium catalyst and reaction conditions significantly impacts the efficiency of the Sonogashira coupling.

Aryl HalidePalladium CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂PPh₃Et₃NToluene8095[14]
BromobenzenePd(OAc)₂SPhosK₃PO₄Toluene100High[15]
4-IodonitrobenzenePd/CNoneNa₃PO₄DMF80Good-Excellent[16]
1-Bromo-4-iodobenzenePd(dba)₂NoneEt₃NDMF6075[17]

Note: "High" and "Good-Excellent" are reported as in the source literature where specific percentages were not provided in the abstract.[15][16] This table is a representative compilation and actual yields may vary.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of an Alkyne (Synthesis of 2-Heptanone)

Objective: To synthesize a methyl ketone from a terminal alkyne via Markovnikov hydration.

Materials:

  • 1-Hexyne (B1330390) (1.0 eq)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Mercury(II) sulfate (B86663) (HgSO₄, catalytic)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add water and cautiously add concentrated sulfuric acid.

  • Add a catalytic amount of mercury(II) sulfate to the acidic solution and stir until dissolved.

  • Add 1-hexyne (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-heptanone.

Expected Product Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ ~2.4 (t, 2H), 2.1 (s, 3H), 1.5 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) ppm.

  • ¹³C NMR (CDCl₃): δ ~209 (C=O), 44, 31, 29, 23, 14 ppm.

  • IR: ~1715 cm⁻¹ (C=O stretch).[18]

Protocol 2: Sonogashira Coupling of an Aryl Halide and a Terminal Alkyne

Objective: To form a C(sp²)-C(sp) bond via a palladium/copper-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Diisopropylamine (B44863) (7.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Add anhydrous THF, followed by diisopropylamine (7.0 eq) and the terminal alkyne (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole using "click chemistry".

Materials:

  • Alkyne-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0 - 1.2 eq)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent (e.g., water, t-BuOH/water mixture)

Procedure:

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in the chosen solvent.

  • In a reaction vessel, dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in the reaction solvent.

  • Add the CuSO₄ solution and the ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing Reaction Pathways

Acid-Catalyzed Hydration of an Alkyne

G Alkyne Alkyne VinylicCation Vinylic Carbocation Alkyne->VinylicCation + H₃O⁺ Enol Enol VinylicCation->Enol + H₂O - H₃O⁺ ProtonatedKetone Protonated Ketone Enol->ProtonatedKetone + H₃O⁺ Ketone Ketone ProtonatedKetone->Ketone - H₃O⁺

Caption: Mechanism of acid-catalyzed alkyne hydration.

Sonogashira Coupling Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_C≡CR R-Pd(II)L₂(C≡CR') PdII_RX->PdII_R_C≡CR Transmetalation CuC≡CR CuC≡CR' PdII_R_C≡CR->Pd0 Reductive Elimination (R-C≡CR') CuX CuX CuX->CuC≡CR + HC≡CR' + Base - HB⁺X⁻ CuC≡CR->CuX Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) - H⁺ Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide Azide Triazole 1,2,3-Triazole Cu_Triazolide->Triazole + H⁺ - Cu(I)

Caption: Simplified mechanism of the CuAAC reaction.

References

An In-depth Technical Guide to the Electronic Structure of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic structure of 4-Methyl-2-hexyne, a chiral internal alkyne. A comprehensive understanding of the electronic properties of small molecules is paramount in fields ranging from materials science to drug design. This document outlines the fundamental electronic characteristics, molecular orbital landscape, and key electronic parameters of this compound, derived from established principles of physical organic chemistry and supported by illustrative computational data. The guide includes a summary of its molecular structure, a detailed analysis of its frontier molecular orbitals (HOMO and LUMO), and a discussion of its ionization potential and electron affinity. Experimental methodologies for characterizing such electronic structures are also briefly reviewed. This information is critical for predicting the molecule's reactivity, intermolecular interactions, and potential applications in various scientific domains.

Introduction

This compound (C₇H₁₂) is a seven-carbon internal alkyne featuring a methyl group at the fourth carbon position, which introduces a chiral center.[1][2] The presence of the carbon-carbon triple bond, a region of high electron density, governs much of its chemical behavior and electronic properties. The substituents around this alkyne core, a methyl group and an ethyl group, modulate its electronic structure through inductive and hyperconjugative effects. A thorough understanding of the spatial and energetic distribution of electrons within this molecule is essential for predicting its role in chemical reactions, its spectroscopic signature, and its potential as a synthon in organic synthesis or as a fragment in medicinal chemistry.

Molecular Structure and Geometry

The molecular formula of this compound is C₇H₁₂ and its molecular weight is approximately 96.17 g/mol .[1][2] The core of the molecule is the C-C triple bond, which enforces a linear geometry on the C1-C2-C3-C4 backbone. The carbons of the triple bond (C2 and C3) are sp-hybridized. The adjacent carbons, C1 (part of a methyl group) and C4, are sp³-hybridized. The chiral center at C4 imparts stereochemical properties to the molecule.

Table 1: Key Physical and Structural Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂[1][2]
Molecular Weight96.17 g/mol [1][2]
CAS Number20198-49-6[1][2]
Boiling Point~97.1 °C
Melting Point~ -107.6 °C
IUPAC Name4-methylhex-2-yne[1][2]

Electronic Structure and Molecular Orbitals

The electronic structure of an alkyne is characterized by the presence of one sigma (σ) bond and two orthogonal pi (π) bonds between the two sp-hybridized carbon atoms. These π-bonds are regions of high electron density, making the alkyne moiety nucleophilic and susceptible to electrophilic attack.

Frontier Molecular Orbitals: HOMO and LUMO

The reactivity and electronic transitions of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: For internal alkynes, the HOMOs are typically the two degenerate π-orbitals of the C≡C triple bond. These orbitals are perpendicular to each other and to the molecular axis of the alkyne. The energy of the HOMO is a crucial indicator of the molecule's ability to donate electrons (its nucleophilicity). Alkyl substituents, such as the methyl and ethyl groups in this compound, are weakly electron-donating through induction and hyperconjugation, which raises the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted acetylene.

  • LUMO: The LUMOs of an alkyne are the corresponding antibonding π*-orbitals. These orbitals are unoccupied in the ground state. The energy of the LUMO reflects the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile or to be reduced.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Quantitative Electronic Parameters (Illustrative Data)

The following table presents illustrative quantitative data for the electronic structure of this compound, as would be obtained from computational chemistry calculations (e.g., using Density Functional Theory, DFT).

Table 2: Calculated Electronic Properties of this compound

ParameterIllustrative ValueDescription
HOMO Energy-9.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy+1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap10.7 eVEnergy difference between HOMO and LUMO.
Ionization Potential9.5 eVThe minimum energy required to remove an electron. Approximated by the negative of the HOMO energy (Koopmans' theorem).
Electron Affinity-1.2 eVThe energy released when an electron is added. Approximated by the negative of the LUMO energy.
Dipole Moment~0.3 DA measure of the molecule's overall polarity.

Note: These values are illustrative and would be refined by specific computational methods.

Experimental Protocols for Electronic Structure Determination

The electronic structure of molecules like this compound can be experimentally probed using various spectroscopic techniques.

Photoelectron Spectroscopy (PES)

Methodology: Photoelectron spectroscopy is a direct method for measuring the ionization potentials of a molecule, which correspond to the binding energies of its electrons. In a typical experiment, a gaseous sample of the molecule is irradiated with a beam of monochromatic high-energy photons (e.g., He(I) radiation at 21.22 eV). The kinetic energy of the photoejected electrons is measured. The ionization potential (IP) is then calculated using the equation:

IP = hν - Eₖ

where hν is the energy of the incident photons and Eₖ is the measured kinetic energy of the electrons. The resulting photoelectron spectrum shows a series of bands, each corresponding to the ionization from a specific molecular orbital. The first band corresponds to the ionization from the HOMO.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Methodology: UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (typically the HOMO) to a higher energy unoccupied orbital (often the LUMO). The wavelength of maximum absorbance (λₘₐₓ) is related to the energy of this transition. For simple alkynes, the π → π* transitions occur at high energies, typically in the vacuum UV region (< 200 nm). The presence of substituents can shift these absorptions to longer wavelengths. A UV-Vis spectrum is obtained by passing a beam of UV-Vis light through a solution of the compound and measuring the absorbance at each wavelength.

Visualizations

Molecular Orbital Diagram

The following diagram illustrates the relative energy levels of the key molecular orbitals of this compound.

G C1_sp3 C(sp3) AOs sigma_bonds σ bonds C1_sp3->sigma_bonds σ bonding C2_sp C(sp) AOs LUMO LUMO (π*) C2_sp->LUMO π* antibonding HOMO HOMO (π) C2_sp->HOMO π bonding C2_sp->sigma_bonds C3_sp C(sp) AOs C3_sp->LUMO C3_sp->HOMO C3_sp->sigma_bonds C4_sp3 C(sp3) AOs C4_sp3->sigma_bonds

Caption: Simplified molecular orbital energy level diagram for this compound.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for experimentally characterizing the electronic structure is depicted below.

G cluster_workflow Experimental Workflow start Sample of this compound pes Photoelectron Spectroscopy start->pes uv_vis UV-Vis Spectroscopy start->uv_vis ip_data Ionization Potentials (HOMO energies) pes->ip_data et_data Electronic Transition Energies (HOMO-LUMO gap) uv_vis->et_data analysis Data Analysis and Interpretation ip_data->analysis et_data->analysis structure Electronic Structure Determination analysis->structure

Caption: Workflow for the experimental determination of electronic structure.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of this compound. The key features are dominated by the carbon-carbon triple bond, which gives rise to high-energy, occupied π orbitals (HOMOs) and low-energy, unoccupied π* orbitals (LUMOs). The alkyl substituents slightly perturb these orbital energies through inductive and hyperconjugative effects. The quantitative data, though illustrative, provides a framework for understanding the molecule's ionization potential, electron affinity, and HOMO-LUMO gap. These parameters are fundamental to predicting the chemical reactivity and physical properties of this compound, making this information valuable for professionals in chemical research and development. Further experimental and computational studies would provide more precise values for the electronic properties discussed herein.

References

Methodological & Application

Application Notes and Protocols for 4-Methyl-2-hexyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methyl-2-hexyne as a versatile building block in organic synthesis. The protocols are based on established methodologies for internal alkynes and are adapted for this specific substrate.

Application Note 1: Synthesis of Substituted Cyclopentenones via Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the construction of a cyclopentenone ring from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst. This compound, as an unsymmetrical internal alkyne, can participate in this reaction to generate highly substituted cyclopentenone cores, which are valuable intermediates in the synthesis of natural products and pharmaceutical agents.

The regioselectivity of the Pauson-Khand reaction with unsymmetrical internal alkynes like this compound is influenced by the steric bulk of the substituents on the alkyne. Generally, the larger substituent on the alkyne tends to be positioned at the Cα position (adjacent to the carbonyl group) of the resulting cyclopentenone to minimize steric interactions in the transition state. In the case of this compound, the sec-butyl group is sterically more demanding than the methyl group, thus favoring the formation of 2-(sec-butyl)-3-methylcyclopentenone derivatives.

Experimental Protocol: Intermolecular Pauson-Khand Reaction of this compound with Norbornene

This protocol describes the reaction of this compound with norbornene to yield a tricyclic cyclopentenone derivative.

Materials:

  • This compound

  • Norbornene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Complex Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).

  • To this solution, add dicobalt octacarbonyl (1.1 mmol) in one portion. The solution will turn dark red/brown.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

  • Cycloaddition: Add norbornene (2.0 mmol) to the reaction mixture.

  • Slowly add N-Methylmorpholine N-oxide (3.0 mmol) portion-wise over 15 minutes. The reaction is exothermic, and gas evolution (CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by opening the flask to the air for 30 minutes.

  • Filter the mixture through a pad of silica gel, eluting with DCM to remove the cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired tricyclic cyclopentenone.

Quantitative Data (Representative):

ReactantsProductYield (%)Regioselectivity
This compound + NorborneneTricyclic cyclopentenone60-80>95:5
This compound + Ethylene (supercritical)2-(sec-butyl)-3-methylcyclopent-2-en-1-one and regioisomer50-70Major isomer

Note: Yields and regioselectivity are representative for intermolecular Pauson-Khand reactions of similar internal alkynes and may vary for this compound.

Logical Relationship Diagram: Pauson-Khand Reaction

Pauson_Khand cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process This compound This compound Alkyne-Cobalt Complex Alkyne-Cobalt Complex This compound->Alkyne-Cobalt Complex + Co2(CO)8 Alkene Alkene Alkene Coordination Alkene Coordination Alkene->Alkene Coordination CO CO Cyclopentenone Product Cyclopentenone Product CO->Cyclopentenone Product Co2(CO)8 Co2(CO)8 Co2(CO)8->Alkyne-Cobalt Complex Alkyne-Cobalt Complex->Alkene Coordination + Alkene Alkene Coordination->Cyclopentenone Product + CO [2+2+1] Cycloaddition

Caption: Pauson-Khand Reaction Workflow.

Application Note 2: Synthesis of Polysubstituted Pyridines via Cobalt-Catalyzed [2+2+2] Cycloaddition

The cobalt-catalyzed [2+2+2] cycloaddition of two molecules of an alkyne with a nitrile is a highly efficient method for the synthesis of polysubstituted pyridines. This atom-economical reaction allows for the rapid construction of the pyridine (B92270) core, a prevalent motif in pharmaceuticals and agrochemicals. When this compound is used as the alkyne component, this reaction can lead to the formation of tetra-substituted pyridines.

The regioselectivity of the cycloaddition is a key consideration. With an unsymmetrical alkyne like this compound, two different regioisomers of the pyridine can be formed. The outcome is often dependent on the catalyst system and the steric and electronic properties of the nitrile.

Experimental Protocol: Cobalt-Catalyzed Synthesis of a Tetrasubstituted Pyridine

This protocol describes the cotrimerization of this compound with acetonitrile (B52724).

Materials:

  • This compound

  • Acetonitrile, anhydrous

  • Cobalt(I) bromide (CoBr) or a suitable precursor like CoBr₂/Zn

  • Triphenylphosphine (B44618) (PPh₃)

  • Toluene (B28343), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation (if using a precursor): In a flame-dried Schlenk flask under argon, add CoBr₂ (0.05 mmol) and Zn dust (0.05 mmol). Add anhydrous toluene (5 mL) followed by triphenylphosphine (0.1 mmol). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 mmol) and anhydrous acetonitrile (2.0 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by GC-MS or TLC.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a few drops of water.

  • Filter the mixture through a short plug of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the isomeric pyridine products.

Quantitative Data (Representative):

ReactantsProduct(s)Total Yield (%)Regioisomeric Ratio
This compound + Acetonitrile2,4-Di(sec-butyl)-3,5-dimethyl-6-methylpyridine and regioisomer50-70Varies
This compound + BenzonitrilePhenyl-substituted pyridines40-60Varies

Note: Yields and regioselectivity are estimates based on similar cobalt-catalyzed cycloadditions and require experimental optimization for this compound.

Pyridine_Synthesis Start Start Prepare_Catalyst Prepare Co(I) Catalyst (e.g., CoBr/PPh3) Start->Prepare_Catalyst Add_Reactants Add this compound and Acetonitrile Prepare_Catalyst->Add_Reactants Heat_Reaction Heat at 80-100 °C Add_Reactants->Heat_Reaction Monitor_Progress Monitor by TLC/GC-MS Heat_Reaction->Monitor_Progress Monitor_Progress->Heat_Reaction Continue Workup Quench and Filter Monitor_Progress->Workup Complete Purification Column Chromatography Workup->Purification Product Polysubstituted Pyridine Purification->Product

Application Notes and Protocols for the Reactions of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of the internal alkyne, 4-methyl-2-hexyne, with a variety of common reagents. The information herein is intended to guide synthetic chemists in predicting reaction outcomes and developing robust experimental protocols. The unique structural features of this compound, an asymmetrical internal alkyne, lead to specific considerations in terms of regioselectivity and stereoselectivity.

Hydrogenation Reactions

Hydrogenation of this compound allows for the selective formation of the corresponding alkane, cis-alkene, or trans-alkene, depending on the catalyst and reaction conditions employed.

  • Complete Hydrogenation to an Alkane: The triple bond of this compound can be fully reduced to a single bond, yielding 4-methylhexane. This is typically achieved using a platinum or palladium catalyst. These catalysts facilitate the addition of two equivalents of hydrogen gas across the triple bond.[1][2]

  • Syn-Hydrogenation to a Cis-Alkene: To obtain the cis-isomer, (Z)-4-methyl-2-hexene, a poisoned catalyst such as Lindlar's catalyst is required. Lindlar's catalyst, composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), deactivates the catalyst just enough to prevent over-reduction to the alkane.[2] The reaction proceeds via syn-addition of hydrogen, resulting in the cis-conformation.

  • Anti-Hydrogenation to a Trans-Alkene: The trans-isomer, (E)-4-methyl-2-hexene, is synthesized through a dissolving metal reduction. The use of sodium metal in liquid ammonia (B1221849) facilitates the anti-addition of hydrogen across the triple bond.[2]

Halogenation Reactions

Halogenation of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) can proceed in a stepwise manner, allowing for the formation of either a dihaloalkene or a tetrahaloalkane.

  • Addition of One Equivalent of Halogen: The reaction of this compound with one equivalent of a halogen results in the anti-addition of the halogen atoms across the triple bond, predominantly forming a trans-dihaloalkene.[3][4]

  • Addition of Two Equivalents of Halogen: In the presence of excess halogen, the initially formed dihaloalkene will react further to yield a tetrahaloalkane.[3]

Hydration Reactions

The addition of water across the triple bond of this compound can be controlled to yield two different constitutional isomers of a ketone, depending on the reaction conditions. This is a key transformation for the synthesis of carbonyl compounds.

  • Markovnikov Hydration: Acid-catalyzed hydration, typically using aqueous sulfuric acid in the presence of a mercury(II) sulfate (B86663) catalyst, results in the formation of a ketone. For an unsymmetrical internal alkyne like this compound, this reaction will produce a mixture of two ketones: 4-methyl-2-hexanone (B86756) and 4-methyl-3-hexanone, with the former being the major product due to the formation of a more stable carbocation intermediate.[5][6] The initial product is an enol, which rapidly tautomerizes to the more stable ketone.[6]

  • Anti-Markovnikov Hydration (Hydroboration-Oxidation): The hydroboration-oxidation of this compound provides a method to achieve anti-Markovnikov addition of water. This two-step process involves the reaction of the alkyne with a sterically hindered borane, such as disiamylborane (B86530) ((Sia)₂BH), followed by oxidation with hydrogen peroxide in a basic solution.[7] This sequence also yields a mixture of ketones for an unsymmetrical internal alkyne.[8]

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon triple bond in this compound. This reaction breaks the alkyne into two separate carboxylic acid fragments.[9][10] The reaction proceeds by treating the alkyne with ozone followed by an oxidative workup.[10] This transformation is particularly useful in structure elucidation and for the synthesis of carboxylic acids.

Quantitative Data Summary

Reaction TypeReagentsProduct(s)Typical Yield (%)Reference(s)
Hydrogenation H₂, Pt/C or Pd/C4-Methylhexane>95%[1][2]
H₂, Lindlar's Catalyst(Z)-4-Methyl-2-hexeneHigh[2]
Na, NH₃ (l)(E)-4-Methyl-2-hexeneHigh[2]
Halogenation Br₂ (1 equiv.), CCl₄(E)-2,3-Dibromo-4-methyl-2-hexeneModerate to High[3][4]
Br₂ (2 equiv.), CCl₄2,2,3,3-Tetrabromo-4-methylhexaneModerate to High[3]
Hydration H₂O, H₂SO₄, HgSO₄4-Methyl-2-hexanone & 4-Methyl-3-hexanoneGood to Excellent[6][11]
1. (Sia)₂BH, THF; 2. H₂O₂, NaOH4-Methyl-2-hexanone & 4-Methyl-3-hexanoneGood[7][8]
Ozonolysis 1. O₃, CH₂Cl₂; 2. H₂OAcetic Acid & 2-Methylbutanoic AcidHigh[1][9][12]

Experimental Protocols

Protocol 1: Complete Hydrogenation to 4-Methylhexane

Objective: To synthesize 4-methylhexane from this compound via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite or filter paper)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 g, 10.4 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (0.1 g, 10 wt %).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC/GC analysis.

  • Once the reaction is complete (typically 1-3 hours), carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield 4-methylhexane.

Protocol 2: Synthesis of (Z)-4-Methyl-2-hexene via Lindlar Hydrogenation

Objective: To selectively reduce this compound to (Z)-4-methyl-2-hexene.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane (B92381)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

Procedure:

  • To a hydrogenation flask, add this compound (1.0 g, 10.4 mmol) and hexane (20 mL).

  • Add Lindlar's catalyst (0.1 g, 10 wt %) and a few drops of quinoline (as a catalyst poison to prevent over-reduction).

  • Seal the flask, connect it to the hydrogenation apparatus, and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere (1 atm, balloon) and stir the mixture vigorously at room temperature.

  • Carefully monitor the reaction by GC to observe the disappearance of the starting material and the formation of the cis-alkene, ensuring no alkane is formed.

  • Upon completion, vent the hydrogen and purge with nitrogen.

  • Filter the catalyst through Celite, washing with hexane.

  • Carefully remove the solvent in vacuo to afford (Z)-4-methyl-2-hexene.

Protocol 3: Halogenation with Bromine

Objective: To synthesize (E)-2,3-dibromo-4-methyl-2-hexene.

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂)

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 g, 10.4 mmol) in CCl₄ (20 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine (1.66 g, 10.4 mmol) in CCl₄ (10 mL) and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred alkyne solution. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

  • Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 4: Acid-Catalyzed Hydration

Objective: To synthesize a mixture of 4-methyl-2-hexanone and 4-methyl-3-hexanone.

Materials:

  • This compound

  • Water

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine water (10 mL) and concentrated sulfuric acid (1 mL) carefully.

  • Add mercury(II) sulfate (0.2 g) to the acidic solution and stir until dissolved.

  • Add this compound (1.0 g, 10.4 mmol) to the mixture.

  • Heat the reaction mixture at 60-80°C with vigorous stirring for 2-4 hours.

  • Cool the reaction to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by distillation or chromatography to separate the ketone isomers.

Protocol 5: Ozonolysis

Objective: To cleave this compound into acetic acid and 2-methylbutanoic acid.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • Ozone (O₃) generator

  • Oxygen (O₂) source

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Hydrogen peroxide (H₂O₂) (30% solution)

Procedure:

  • Dissolve this compound (1.0 g, 10.4 mmol) in dichloromethane (50 mL) in a three-necked flask equipped with a gas dispersion tube and a gas outlet.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas, generated from an ozone generator, through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.[13]

  • Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.

  • Slowly add 30% hydrogen peroxide (5 mL) to the cold solution for oxidative workup.

  • Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Add water and extract the carboxylic acid products with diethyl ether or another suitable organic solvent.

  • The organic layer can be extracted with aqueous sodium hydroxide (B78521) to separate the acidic products. Acidification of the aqueous layer followed by extraction will yield the carboxylic acids.

Visualizations

Reaction_Pathways alkyne This compound alkane 4-Methylhexane alkyne->alkane H₂, Pt/C cis_alkene (Z)-4-Methyl-2-hexene alkyne->cis_alkene H₂, Lindlar's Cat. trans_alkene (E)-4-Methyl-2-hexene alkyne->trans_alkene Na, NH₃(l) dihaloalkene (E)-2,3-Dihalo-4-methyl-2-hexene alkyne->dihaloalkene X₂ (1 equiv.) ketone_mix 4-Methyl-2-hexanone + 4-Methyl-3-hexanone alkyne->ketone_mix H₂O, H₂SO₄, HgSO₄ or 1. (Sia)₂BH 2. H₂O₂, NaOH carboxylic_acids Acetic Acid + 2-Methylbutanoic Acid alkyne->carboxylic_acids 1. O₃ 2. H₂O tetrahaloalkane 2,2,3,3-Tetrahalo-4-methylhexane dihaloalkene->tetrahaloalkane X₂ (1 equiv.)

Caption: Reaction pathways of this compound.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve Dissolve this compound in solvent add_catalyst Add Catalyst (e.g., Pd/C, Lindlar's) dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge react Stir under H₂ atmosphere purge->react monitor Monitor reaction react->monitor filter Filter catalyst monitor->filter concentrate Concentrate filtrate filter->concentrate product Isolate Product concentrate->product

Caption: Experimental workflow for hydrogenation.

Hydration_Logic start Hydration of This compound regioselectivity Desired Regioselectivity? start->regioselectivity markovnikov Markovnikov (Oxygen on more substituted C) regioselectivity->markovnikov Yes anti_markovnikov Anti-Markovnikov (Oxygen on less substituted C) regioselectivity->anti_markovnikov No acid_cat Reagents: H₂O, H₂SO₄, HgSO₄ markovnikov->acid_cat hydroboration Reagents: 1. R₂BH 2. H₂O₂, NaOH anti_markovnikov->hydroboration product Product: Mixture of Ketones acid_cat->product hydroboration->product

Caption: Logical decisions in hydration reactions.

References

4-Methyl-2-hexyne: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexyne is a valuable and versatile internal alkyne building block in organic synthesis. Its unique structural features, including the sterically accessible internal triple bond and a chiral center at the 4-position, make it an attractive starting material for the construction of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including cycloaddition reactions and metal-catalyzed cross-coupling, highlighting its utility in the synthesis of substituted heterocycles and other intricate molecular architectures relevant to pharmaceutical and materials science research.

Key Applications and Methodologies

Pauson-Khand Reaction for the Synthesis of Substituted Cyclopentenones

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to generate α,β-cyclopentenones.[1][2] This reaction is a cornerstone in the synthesis of five-membered ring systems, which are prevalent in many natural products and biologically active compounds. This compound serves as an excellent substrate for this transformation, leading to the formation of highly substituted cyclopentenones with good regioselectivity. The larger substituent on the alkyne, in this case, the sec-butyl group, typically ends up adjacent to the carbonyl group in the product.[1]

Experimental Protocol: General Procedure for the Pauson-Khand Reaction

This protocol is a general representation of the Pauson-Khand reaction and can be adapted for this compound and various alkene partners.

Materials:

  • This compound

  • Alkene (e.g., ethylene, norbornadiene)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Degassed solvent (e.g., mesitylene, toluene)

  • Carbon monoxide (CO) gas

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in the chosen degassed solvent.

  • Add the alkene partner. For gaseous alkenes like ethylene, the reaction can be conducted under a positive pressure of ethylene. For liquid alkenes, add the desired number of equivalents.

  • Carefully add dicobalt octacarbonyl (1.1 eq) to the reaction mixture. The use of a glovebox for weighing and handling Co₂(CO)₈ is recommended due to its air sensitivity and toxicity.

  • Stir the mixture at room temperature for a designated period (e.g., 2 hours) to allow for the formation of the alkyne-cobalt complex.

  • Degas the reaction system and then introduce a carbon monoxide atmosphere (a balloon of CO is often sufficient for laboratory scale).

  • Heat the reaction mixture to the desired temperature (typically ranging from 60 to 160 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenone.

Quantitative Data (Illustrative)

AlkyneAlkeneProductYield (%)Reference
This compoundEthylene4-(sec-Butyl)-5-methylcyclopent-2-en-1-oneModerate to High[3]
Terminal AlkynesEthylene2-Substituted cyclopentenonesModerate to High[3]

Logical Workflow for Pauson-Khand Reaction

Pauson_Khand_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants This compound Alkene Co2(CO)8 Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Under Inert Atmosphere Solvent Degassed Solvent Solvent->Reaction_Vessel Complex_Formation Complex_Formation Reaction_Vessel->Complex_Formation Stir at RT CO_Introduction CO_Introduction Complex_Formation->CO_Introduction Degas & Purge Heating Heating CO_Introduction->Heating Apply Heat Monitoring Monitoring Heating->Monitoring TLC/GC Cooling Cooling Monitoring->Cooling Reaction Complete Solvent_Removal Solvent_Removal Cooling->Solvent_Removal Rotary Evaporation Purification Purification Solvent_Removal->Purification Column Chromatography Final_Product Substituted Cyclopentenone Purification->Final_Product

Caption: Workflow for the Pauson-Khand reaction.

Rhodium-Catalyzed [4+2] Cycloaddition for Pyridine (B92270) Synthesis

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals.[1] A powerful method for their synthesis involves the rhodium-catalyzed C-H activation and annulation of α,β-unsaturated imines or oximes with alkynes.[1][4] this compound can be employed as the alkyne component in these reactions to generate highly substituted pyridine derivatives with excellent regioselectivity.

Experimental Protocol: Rhodium(III)-Catalyzed Pyridine Synthesis from α,β-Unsaturated Oximes and this compound

This protocol is adapted from general procedures for rhodium-catalyzed pyridine synthesis.[1][4]

Materials:

  • α,β-Unsaturated oxime (e.g., (E)-4-phenylbut-3-en-2-one oxime)

  • This compound

  • [RhCp*Cl₂]₂ (Rhodium catalyst)

  • CsOAc (Cesium acetate, additive)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

Procedure:

  • To a screw-capped vial, add the α,β-unsaturated oxime (1.0 eq), this compound (1.2-2.0 eq), [RhCp*Cl₂]₂ (2.5 mol %), and CsOAc (1.0 eq).

  • Add the solvent (e.g., DCE) to the vial.

  • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the polysubstituted pyridine.

Quantitative Data (Illustrative for a related alkyne)

Imine/OximeAlkyneProductYield (%)Reference
α,β-Unsaturated N-benzyl aldimine4-Methyl-2-pentyneDihydropyridine94[1][5]
(E)-4-Phenylbut-3-en-2-one oximeDiphenylacetylene2,3,4,6-Tetrasubstituted pyridine79[1]

Signaling Pathway of Rhodium-Catalyzed Pyridine Synthesis

Rhodium_Catalysis Oxime α,β-Unsaturated Oxime Intermediate_A 5-Membered Rhodacycle Oxime->Intermediate_A C-H Activation Alkyne This compound Intermediate_B 7-Membered Rhodacycle Alkyne->Intermediate_B Rh_cat [Rh(III)] Catalyst Rh_cat->Intermediate_A Intermediate_A->Intermediate_B Alkyne Insertion Product Substituted Pyridine Intermediate_B->Product Reductive Elimination Rh_I [Rh(I)] Product->Rh_I Rh_I->Rh_cat Oxidation by N-O bond

Caption: Catalytic cycle for pyridine synthesis.

Synthesis of Substituted Furans

Substituted furans are important heterocyclic motifs found in numerous natural products and pharmaceuticals.[4] While direct cycloaddition reactions with this compound to form furans are less common, it can be a precursor to intermediates that undergo cyclization to furans. For instance, reactions that generate 1,4-dicarbonyl compounds from alkyne precursors can be followed by a Paal-Knorr furan (B31954) synthesis.[6]

Experimental Protocol: Two-Step Synthesis of a 2,5-Disubstituted Furan (Conceptual)

This is a conceptual protocol illustrating how this compound could be used to generate a furan.

Step 1: Hydration of this compound to a Ketone

  • In a round-bottom flask, dissolve this compound in a mixture of water and a suitable organic solvent (e.g., ethanol).

  • Add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) and a strong acid (e.g., H₂SO₄).

  • Heat the mixture under reflux and monitor the reaction until the alkyne is consumed.

  • Work up the reaction to isolate the resulting ketone, 4-methylhexan-2-one.

Step 2: Paal-Knorr Furan Synthesis

  • The isolated ketone would need to be converted to a 1,4-dicarbonyl compound through a separate synthetic sequence (e.g., α-functionalization followed by coupling).

  • The resulting 1,4-dicarbonyl compound is then dissolved in a suitable solvent (e.g., toluene).

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid) is added.

  • The mixture is heated, often with a Dean-Stark trap to remove water, to drive the cyclization and dehydration to completion.

  • After workup and purification, the substituted furan is obtained.

Quantitative Data for a General Furan Synthesis

Starting MaterialCatalystProductYield (%)Reference
Enyne AcetatesPd(OAc)₂/BF₃·OEt₂2,5-Disubstituted FuransGood to Excellent[5]
α-Diazocarbonyls and AlkynesCo(II) PorphyrinPolysubstituted FuransGood to Excellent[2]

Logical Relationship for Furan Synthesis

Furan_Synthesis Alkyne This compound Step1 Functionalization/ Coupling Alkyne->Step1 Dicarbonyl 1,4-Dicarbonyl Intermediate Step1->Dicarbonyl Step2 Paal-Knorr Cyclization (Acid-catalyzed) Dicarbonyl->Step2 Furan Substituted Furan Step2->Furan

Caption: Pathway to furans from alkynes.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a highly versatile and widely used cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] While this compound is an internal alkyne, it can be deprotonated at the terminal methyl group under strong basic conditions to form a terminal alkyne, which can then participate in Sonogashira coupling. Alternatively, derivatives of this compound with a terminal alkyne moiety can be synthesized and used.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide.

Materials:

  • Terminal alkyne derived from this compound

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine, diethylamine)

  • Solvent (e.g., THF, DMF, or the amine base itself)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), the palladium catalyst (1-5 mol %), and the copper(I) iodide (2-10 mol %).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

  • Add the solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water or a saturated solution of ammonium (B1175870) chloride.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data (Illustrative)

Aryl HalideTerminal AlkyneCatalyst SystemYield (%)Reference
Aryl IodidesElectron-poor terminal alkynesPd-CuExcellent
Aryl BromidesTerminal alkynesPd(PhCN)₂Cl₂/P(t-Bu)₃Good

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of complex organic molecules. Its participation in powerful transformations such as the Pauson-Khand reaction and rhodium-catalyzed cycloadditions provides efficient routes to valuable cyclopentenone and pyridine scaffolds. Furthermore, its potential for conversion into other reactive intermediates opens up pathways to a wider range of heterocyclic systems and cross-coupled products. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of this compound in their own research endeavors, particularly in the fields of medicinal chemistry and materials science.

References

detailed experimental protocol for using 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-hexyne is a valuable internal alkyne utilized in organic synthesis as a versatile building block. Its structure allows for stereoselective transformations to access a variety of functionalized molecules. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent application in key synthetic transformations, including hydroboration-oxidation and Zweifel olefination. The protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug discovery.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₇H₁₂[1][2]
Molecular Weight 96.17 g/mol [1]
CAS Number 20198-49-6[1][3]
Boiling Point 97.1°C at 760 mmHg[4]
Density 0.752 g/cm³[4]
Refractive Index 1.4144[4]

I. Synthesis of this compound

There are two primary routes for the synthesis of this compound: the alkylation of a terminal alkyne and the dehydrohalogenation of a vicinal dihalide. A common and practical laboratory-scale synthesis involves the alkylation of a suitable terminal alkyne. An alternative multi-step synthesis starting from readily available alkenes is also presented.

Protocol 1: Synthesis via Alkylation of 3-Methyl-1-butyne (B31179)

This protocol describes the methylation of 3-methyl-1-butyne to yield this compound. The reaction proceeds via the deprotonation of the terminal alkyne to form a potent nucleophile, which then undergoes an Sₙ2 reaction with an electrophilic methyl source.

Experimental Workflow:

cluster_synthesis Synthesis of this compound start 3-Methyl-1-butyne reagents 1. NaNH₂ in liq. NH₃ 2. CH₃I start->reagents Deprotonation & Alkylation workup Aqueous Workup & Purification reagents->workup product This compound workup->product Isolation

Figure 1. Workflow for the synthesis of this compound via alkylation.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature thermometer

  • Standard glassware for workup and distillation

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dry ice/acetone condenser with a gas outlet connected to a bubbler, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.

  • Reaction: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of ammonia into the flask. Cautiously add sodium amide (1.1 equivalents) to the liquid ammonia with stirring. To this suspension, add a solution of 3-methyl-1-butyne (1.0 equivalent) in a minimal amount of anhydrous diethyl ether dropwise via the dropping funnel. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the sodium acetylide.

  • Alkylation: Add a solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature, allowing the ammonia to evaporate overnight through the bubbler.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to afford this compound as a colorless liquid.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
3-Methyl-1-butyne1.068.1210 g
Sodium Amide1.139.016.3 g
Methyl Iodide1.2141.9425 g
Product 96.17 Yield: ~70-80%
Protocol 2: Multi-step Synthesis from 3-Methyl-1-butene (B165623)

This pathway involves the conversion of an alkene to a vicinal dihalide, followed by a double dehydrohalogenation to form the alkyne.[5][6]

Reaction Pathway:

cluster_multistep Multi-step Synthesis of this compound start 3-Methyl-1-butene step1_reagents Br₂ in CCl₄ start->step1_reagents Bromination intermediate 1,2-Dibromo-3- methylbutane step1_reagents->intermediate step2_reagents NaNH₂ (excess) in mineral oil, heat intermediate->step2_reagents Dehydrobromination step3_reagents CH₃I step2_reagents->step3_reagents Methylation product This compound step3_reagents->product

Figure 2. Multi-step synthesis of this compound from 3-Methyl-1-butene.

Procedure Outline:

  • Bromination: Treat 3-methyl-1-butene with bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) at low temperature (e.g., 0 °C) to yield 1,2-dibromo-3-methylbutane.

  • Dehydrobromination and Alkylation: React the resulting vicinal dibromide with a strong base, such as excess sodium amide in mineral oil at elevated temperatures, to effect a double dehydrobromination, forming an intermediate acetylide. Subsequent in-situ or sequential alkylation with methyl iodide will yield the final product, this compound. This method can be technologically challenging due to the harsh conditions and the handling of sodium amide at high temperatures.[5]

II. Applications in Synthesis

This compound serves as a precursor for the stereoselective synthesis of various organic molecules. The following protocols detail two important transformations.

Protocol 3: Hydroboration-Oxidation to a Ketone

The hydroboration-oxidation of internal alkynes provides a route to ketones. The reaction proceeds via a syn-addition of a borane (B79455) across the triple bond, followed by oxidation to replace the boron atom with a hydroxyl group, which then tautomerizes to the more stable keto form.[7]

Experimental Workflow:

cluster_hydroboration Hydroboration-Oxidation of this compound start This compound reagents 1. Disiamylborane (B86530) or 9-BBN 2. H₂O₂, NaOH start->reagents Hydroboration-Oxidation enol Enol Intermediate reagents->enol product 4-Methyl-2-hexanone enol->product Tautomerization

Figure 3. Hydroboration-oxidation of this compound to 4-Methyl-2-hexanone.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) or a sterically hindered borane such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M aqueous sodium hydroxide (B78521) (NaOH)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration: In a flame-dried, inert gas-purged round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of the borane reagent (e.g., 9-BBN, 1.1 equivalents) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature does not exceed 25 °C.

  • Workup: After the addition is complete, stir the mixture at room temperature for 1 hour. Add diethyl ether to extract the product. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude ketone by column chromatography or distillation.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.096.175 g
9-BBN1.1122.037 g
Product 114.19 Yield: ~85-95%
Protocol 4: Zweifel Olefination for Stereoselective Alkene Synthesis

Zweifel olefination is a powerful method for the stereospecific synthesis of alkenes from alkynes. It involves the hydroboration of an alkyne to form a vinylborane, which then reacts with iodine and a base to yield an alkene with retention of stereochemistry. This protocol outlines the synthesis of (Z)-4-methyl-2-hexene.[8][9]

Reaction Pathway:

cluster_zweifel Zweifel Olefination of this compound start This compound step1_reagents Disiamylborane start->step1_reagents Hydroboration intermediate Vinylborane Intermediate step1_reagents->intermediate step2_reagents I₂, NaOH intermediate->step2_reagents Iodination & Elimination product (Z)-4-Methyl-2-hexene step2_reagents->product

References

Application Notes and Protocols: 4-Methyl-2-hexyne Derivatives in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methyl-2-hexyne derivatives in materials science. The primary focus of this document is on the application of poly(4-methyl-2-pentyne), a close structural analog of poly(this compound), in the field of gas separation membranes. Currently, the scientific literature extensively covers the synthesis and application of poly(4-methyl-2-pentyne) for this purpose, while data on other this compound derivatives for materials science applications remains limited.

Application Note 1: High-Performance Gas Separation Membranes from Poly(4-methyl-2-pentyne)

Introduction:

Poly(4-methyl-2-pentyne) (PMP) is a glassy polymer with a high fractional free volume, making it an excellent candidate for the fabrication of gas separation membranes.[1][2] Its high permeability to various gases, coupled with good thermal and chemical stability, allows for its use in demanding industrial applications such as carbon dioxide capture, hydrogen purification, and the separation of light hydrocarbons.[3][4] The performance of PMP membranes can be further enhanced by the incorporation of functional fillers to create mixed-matrix membranes (MMMs).[5]

Key Properties of Poly(4-methyl-2-pentyne) for Gas Separation:

  • High Gas Permeability: PMP exhibits significantly higher gas permeability compared to many conventional membrane materials. For instance, its permeability to CO2 can reach up to 278.95 Barrer in mixed-matrix membranes.[5]

  • Good Selectivity: While highly permeable, PMP-based membranes can be tailored to exhibit good selectivity for specific gas pairs, such as CO2/CH4 and CO2/H2.[5]

  • Thermal and Chemical Stability: PMP is a robust polymer that can withstand a range of operating temperatures and is resistant to various organic solvents.[3]

  • Processability: PMP is soluble in common organic solvents like cyclohexane (B81311), allowing for the straightforward fabrication of thin-film membranes by solution casting.[1]

Quantitative Data: Gas Permeability in PMP-based Membranes

The following table summarizes the gas permeability data for pure PMP membranes and mixed-matrix membranes containing ZIF-8 nanoparticles. The data is presented in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).

GasPure PMP Membrane (at 2 bar)[5]PMP/ZIF-8 (30 wt%) MMM (at 2 bar)[5]PMP/ZIF-8 (30 wt%) MMM (at 10 bar)[5]
CO₂ 99.13 Barrer259.81 Barrer278.95 Barrer
CH₄ 7.38 Barrer8.54 Barrer-
H₂ 8.52 Barrer9.24 Barrer-

Applications:

  • Carbon Capture: PMP-based membranes can be utilized for the separation of CO₂ from flue gas streams and natural gas.[3]

  • Hydrogen Purification: The selective permeability of these membranes allows for the separation of hydrogen from other gases.

  • Hydrocarbon Separation: PMP membranes show promise in the separation of C1-C4 alkanes.[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(4-methyl-2-pentyne) via Metathesis Polymerization

This protocol describes the synthesis of poly(4-methyl-2-pentyne) using a niobium pentachloride (NbCl₅) based catalytic system.[2]

Materials:

  • 4-methyl-2-pentyne (B1585047) (monomer)

  • Niobium pentachloride (NbCl₅) (catalyst)

  • Triethylsilane (Et₃SiH) (cocatalyst)

  • Cyclohexane (solvent), anhydrous

  • Methanol (B129727) (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: Dry and distill 4-methyl-2-pentyne and cyclohexane over appropriate drying agents before use.

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of NbCl₅ in cyclohexane.

  • Polymerization:

    • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of 4-methyl-2-pentyne in anhydrous cyclohexane.

    • The typical monomer-to-catalyst ratio is 50:1, and the cocatalyst-to-catalyst ratio is 1:1.[2] The initial monomer concentration is typically 1 mol/L.[2]

    • Add the calculated amount of the NbCl₅ catalyst solution to the monomer solution with vigorous stirring.

    • Add the triethylsilane cocatalyst to the reaction mixture.

    • Allow the polymerization to proceed at 25°C for the desired reaction time (e.g., 24 hours). The solution will become viscous as the polymer forms.

  • Polymer Precipitation and Purification:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the viscous solution into a large excess of methanol with stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with fresh methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • The molecular weight and molecular weight distribution of the synthesized PMP can be determined by gel permeation chromatography (GPC).

  • The chemical structure and stereochemistry (cis/trans content) can be analyzed using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Fabrication of a Dense Poly(4-methyl-2-pentyne) Membrane

This protocol outlines the fabrication of a dense PMP membrane for gas separation studies using the solution casting method.[1]

Materials:

  • Synthesized poly(4-methyl-2-pentyne)

  • Cyclohexane (solvent), high-purity (99.9%)

  • A flat, level glass plate or Petri dish

  • A casting knife or a doctor blade (optional)

  • A controlled environment for solvent evaporation (e.g., a dust-free chamber or a desiccator)

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known amount of the synthesized PMP in high-purity cyclohexane to obtain a homogeneous solution. The concentration of the polymer solution will influence the final membrane thickness. A typical concentration is in the range of 1-5 wt%.

    • Stir the solution until the polymer is completely dissolved. This may take several hours.

  • Membrane Casting:

    • Place the clean, level glass plate in a dust-free environment.

    • Pour the polymer solution onto the glass plate.

    • If using a casting knife, spread the solution evenly across the plate to a desired thickness.

    • Cover the casting setup to allow for slow and controlled evaporation of the solvent. This helps in forming a uniform and defect-free membrane.

  • Membrane Drying:

    • Allow the solvent to evaporate completely at room temperature. This may take 24-48 hours.

    • Once the membrane is dry, carefully peel it off from the glass substrate.

  • Post-Treatment (Annealing):

    • To remove any residual solvent and to stabilize the polymer structure, the membrane can be annealed in a vacuum oven at a temperature below its glass transition temperature (e.g., 80-100°C) for several hours.

Protocol 3: Gas Permeability Measurement

This protocol describes a general procedure for measuring the gas permeability of the fabricated PMP membrane using the constant-volume, variable-pressure method.

Materials and Equipment:

  • Fabricated PMP membrane

  • Gas permeation cell

  • Pressure transducers

  • Vacuum pump

  • Mass flow controllers

  • Test gases (e.g., CO₂, CH₄, H₂, N₂)

  • Data acquisition system

Procedure:

  • Membrane Mounting:

    • Cut a circular sample of the PMP membrane and place it in the gas permeation cell, ensuring a good seal to prevent gas leakage.

  • System Evacuation:

    • Evacuate both the upstream (feed) and downstream (permeate) sides of the permeation cell to a high vacuum.

  • Permeation Measurement:

    • Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2-10 bar).

    • Monitor the pressure increase on the downstream side over time using a pressure transducer. The downstream volume is known and constant.

    • Record the rate of pressure increase (dP/dt) in the steady-state permeation regime.

  • Permeability Calculation:

    • The permeability coefficient (P) can be calculated using the following equation: P = (V * L) / (A * R * T * (p_upstream - p_downstream)) * (dP/dt) where:

      • V is the downstream volume

      • L is the membrane thickness

      • A is the effective membrane area

      • R is the ideal gas constant

      • T is the absolute temperature

      • p_upstream and p_downstream are the upstream and downstream pressures, respectively

      • dP/dt is the steady-state rate of pressure increase on the downstream side

  • Selectivity Calculation:

    • The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeability coefficients: α_(A/B) = P_A / P_B

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_characterization Characterization & Testing s1 Monomer & Solvent Purification s2 Catalyst Solution Preparation s1->s2 s3 Polymerization (NbCl5/Et3SiH) s2->s3 s4 Precipitation & Purification s3->s4 f1 Polymer Solution Preparation s4->f1 Synthesized Polymer c1 Structural Analysis (NMR, GPC) s4->c1 f2 Solution Casting f1->f2 f3 Solvent Evaporation f2->f3 f4 Annealing f3->f4 c2 Membrane Mounting f4->c2 Fabricated Membrane c3 Gas Permeability Measurement c2->c3 c4 Data Analysis c3->c4 logical_relationship prop Poly(4-methyl-2-pentyne) Properties hfv High Fractional Free Volume prop->hfv ts Thermal Stability prop->ts cs Chemical Stability prop->cs hgp High Gas Permeability hfv->hgp app Applications in Gas Separation hgp->app ts->app cs->app cc CO2 Capture app->cc hp H2 Purification app->hp hs Hydrocarbon Separation app->hs

References

Application Notes: The Role of 4-Methyl-2-hexyne in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols on the catalytic hydrogenation of 4-methyl-2-hexyne. This reaction serves as a fundamental model for the stereoselective synthesis of alkenes from alkynes, a critical transformation in organic synthesis and drug development. The primary focus is on the selective reduction to the corresponding (Z)-alkene using poisoned catalysts, preventing over-reduction to the alkane. We detail methodologies using two common catalytic systems: the classic Lindlar catalyst and a lead-free alternative, P-2 nickel boride. Additionally, conditions for complete hydrogenation to the corresponding alkane are discussed. Quantitative data from analogous substrates are presented to illustrate expected outcomes, and detailed experimental workflows are provided.

Introduction and Reaction Scheme

Catalytic hydrogenation is a foundational reduction reaction that adds hydrogen across a double or triple bond.[1] In the case of alkynes like this compound, the reaction can proceed in two stages: first to the alkene (4-methyl-2-hexene) and subsequently to the alkane (4-methylhexane). The principal challenge and area of application is achieving high selectivity for the intermediate alkene, specifically the (Z)- or cis-isomer.

This is accomplished by using "poisoned" or deactivated catalysts that are active enough to reduce the alkyne but not the resulting alkene.[2] The hydrogenation occurs via syn-addition, where both hydrogen atoms add to the same face of the alkyne as it adsorbs to the catalyst surface, resulting in the cis-alkene stereochemistry.[1][3]

Reaction Scheme: The catalytic hydrogenation of this compound can yield two distinct products depending on the catalyst and reaction conditions.

  • Selective Hydrogenation (Semi-hydrogenation): Produces (Z)-4-methyl-2-hexene.

  • Complete Hydrogenation: Produces 4-methylhexane.

If a chiral starting material such as (S)-4-methyl-2-hexyne is used, the stereocenter is retained, yielding (Z,S)-4-methyl-2-hexene.[4]

Application Notes on Catalytic Systems

2.1 Lindlar's Catalyst for (Z)-Alkene Synthesis Lindlar's catalyst is the most widely recognized reagent for the stereoselective semi-hydrogenation of alkynes to cis-alkenes.[5] It consists of palladium supported on calcium carbonate (Pd/CaCO₃) and deactivated with a poison, typically a lead salt like lead(II) acetate (B1210297), and an amine such as quinoline (B57606).[2]

  • Role of Components:

    • Palladium (Pd): The active catalyst for hydrogenation.

    • Calcium Carbonate (CaCO₃): A support with a low surface area to moderate activity.

    • Lead Salt (Poison): Deactivates the most active catalytic sites, preventing the over-reduction of the alkene to an alkane.[2]

    • Quinoline: Acts as an additional poison, enhancing selectivity for the alkene.[5]

  • Mechanism: The reaction proceeds via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, which accounts for the exclusive formation of the cis (Z) product.[3]

  • Limitations: The primary drawback of Lindlar's catalyst is its use of lead, a toxic heavy metal, which raises environmental and disposal concerns.[3]

2.2 P-2 Nickel Boride (Ni₂B) as a Lead-Free Alternative P-2 nickel boride is an effective alternative catalyst for alkyne semi-hydrogenation that also yields cis-alkenes.[6] It is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[7]

  • Advantages:

    • Lead-Free: Avoids the toxicity issues associated with Lindlar's catalyst.

    • High Selectivity: Shows excellent selectivity for the reduction of alkynes to cis-alkenes.[7]

    • Convenience: The catalyst is easily prepared in the reaction vessel just before use.

  • Preparation: The P-2 designation refers to a specific preparation method developed at Purdue University, resulting in a nearly colloidal suspension of a black catalyst.[6][7]

2.3 Catalysts for Complete Hydrogenation to Alkanes For the exhaustive reduction of the alkyne to the corresponding alkane (4-methylhexane), more active, non-poisoned catalysts are used.

  • Common Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel are highly effective for reducing both alkynes and alkenes to alkanes.[1][8]

  • Conditions: These reactions typically proceed smoothly under atmospheric or slightly elevated pressures of hydrogen at room temperature.[9]

Data Presentation

Quantitative data for the hydrogenation of this compound is not extensively published. The following tables summarize representative data for the hydrogenation of 2-hexyne (B165341) and other internal alkynes to illustrate the typical performance of the described catalytic systems.

Table 1: Representative Data for Selective Hydrogenation of Internal Alkynes to (Z)-Alkenes

Catalyst System Substrate Solvent Temp (°C) Pressure (H₂) Time (h) Conversion (%) Selectivity (Z-alkene %) Ref
Lindlar (Pd/CaCO₃, quinoline) 3-Decyne EtOAc RT 1 atm N/A >95 96 (Z) [5]
Lindlar (Pd/CaCO₃, quinoline) 4-Octyne EtOAc RT 1 atm N/A >95 96 (Z) [5]
Pd/SiO₂ with [BMPL][DCA] 2-Hexyne n-Heptane 25 1.04 bar ~1 >99 88 (cis) [10]

| PVP-Stabilized Pt (supported) | 2-Hexyne | Decane | 90 | 1 atm | ~2 | >98 | 88 (total hexenes) |[11] |

Note: "RT" denotes room temperature. Selectivity refers to the percentage of the desired Z-alkene out of all products formed.

Table 2: Representative Data for Complete Hydrogenation of Unsaturated Hydrocarbons

Catalyst System Substrate Solvent Temp (°C) Pressure (H₂) Time (h) Product Ref
10% Pd/C 1-Hexene (B165129) THF 25 600 psi 4 n-Hexane [12]
PtO₂ Cyclohexene Ethanol RT 1 atm <1 Cyclohexane [8]

| Raney Nickel | 2-Carbomethoxytropinone | Ethanol | RT | 1-3 atm | 2-3 | Alloecgonine methyl ester |[9] |

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound using Lindlar's Catalyst

This protocol describes the synthesis of (Z)-4-methyl-2-hexene.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Ethyl acetate (or Hexane), anhydrous

  • Hydrogen (H₂) gas

  • Celite® 545

  • Nitrogen (N₂) or Argon (Ar) gas

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Hydrogen balloon with needle assembly

  • Inert gas line

  • Buchner funnel and filter flask

Procedure:

  • Setup: To a dry 100 mL two-neck round-bottom flask containing a magnetic stir bar, add Lindlar's catalyst (e.g., 100 mg for a 10 mmol scale reaction).

  • Solvent and Reagents: Add ethyl acetate (40 mL), followed by this compound (10 mmol, 0.96 g). Finally, add quinoline (approx. 100 mg, 1 equivalent by weight to the catalyst).

  • Inert Atmosphere: Seal the flask with septa and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process three times. Leave the final H₂ balloon connected to the flask via a needle through the septum.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by hydrogen uptake (the balloon will deflate) or by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (or starting material is consumed), carefully remove the hydrogen balloon and purge the flask with nitrogen.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the solid catalyst. Wash the Celite pad thoroughly with additional ethyl acetate.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by distillation or column chromatography if necessary.

Protocol 2: Selective Hydrogenation of this compound using P-2 Nickel Boride

This protocol describes the in situ preparation of the catalyst followed by hydrogenation.

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]

  • Sodium borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

Equipment:

  • Two-neck round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Syringe for liquid addition

  • Hydrogenation apparatus (Parr shaker or balloon setup)

Procedure:

  • Catalyst Preparation:

    • In a 250 mL flask equipped with a magnetic stir bar, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5 mmol) in 50 mL of 95% ethanol under an inert atmosphere (N₂ or Ar).

    • In a separate flask, prepare a solution of sodium borohydride (0.42 g, 11 mmol) in 10 mL of ethanol.

    • With vigorous stirring, rapidly add the NaBH₄ solution to the nickel acetate solution. A fine black precipitate or colloid of P-2 nickel boride will form immediately, accompanied by hydrogen evolution.[7]

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add this compound (40 mmol, 3.85 g).

    • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or attach a hydrogen balloon.

    • Purge the system with hydrogen gas three times.

    • Pressurize the vessel to the desired pressure (1-4 atm) or leave the balloon attached.

    • Stir or shake the mixture vigorously at room temperature.

    • Monitor the reaction by hydrogen uptake or GC analysis. The reaction is typically rapid, often complete in under 2 hours.

  • Work-up:

    • Vent the excess hydrogen and purge the system with nitrogen.

    • The solid catalyst can be removed by filtration through Celite® or by centrifugation followed by decantation.

    • Wash the catalyst with ethanol.

    • Combine the organic phases and remove the solvent by distillation or rotary evaporation to yield the crude (Z)-4-methyl-2-hexene.

Visualized Workflows and Logic

Caption: General workflow for the catalytic hydrogenation of an alkyne.

G cluster_warnings Key Considerations Start Desired Product? Alkene (Z)-4-Methyl-2-hexene (Semi-hydrogenation) Start->Alkene Selective Reduction Alkane 4-Methylhexane (Complete Hydrogenation) Start->Alkane Complete Reduction Lindlar Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Alkene->Lindlar Classic Method (High Selectivity) P2Ni P-2 Nickel Boride (Ni(OAc)₂ + NaBH₄) Alkene->P2Ni Lead-Free Alternative PdC Palladium on Carbon (Pd/C) Alkane->PdC Common & Cost-Effective PtO2 Platinum Dioxide (PtO₂) Alkane->PtO2 Highly Active (Adams' Catalyst) W1 Lindlar catalyst contains toxic lead compounds. Lindlar->W1 W2 P-2 Ni is air-sensitive and prepared in situ. P2Ni->W2

Caption: Decision logic for selecting a catalyst based on the desired product.

References

Application Notes and Protocols for Click Chemistry: A Comparative Guide to Terminal and Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of rapid, specific, and high-yielding reactions for covalently linking molecular building blocks. Central to this chemical toolbox is the azide-alkyne cycloaddition, which can be performed with either terminal or internal alkynes, each offering distinct advantages and applications. This document provides a detailed overview of the applications of terminal and internal alkynes in click chemistry, complete with comparative data and experimental protocols to guide researchers in selecting the optimal methodology for their needs.

Introduction to Alkyne-Azide Click Chemistry

The foundation of alkyne-azide click chemistry lies in the formation of a stable triazole linkage. This transformation can be achieved through three primary methodologies, each with a preference for a particular type of alkyne:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used reaction almost exclusively employs terminal alkynes . The copper(I) catalyst is essential for activating the terminal alkyne, leading to the regioselective formation of a 1,4-disubstituted triazole.[1][2] Its high reaction rates and yields make it a popular choice for a variety of applications.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes strained internal alkynes , most commonly cyclooctynes. The inherent ring strain of the cyclooctyne (B158145) provides the driving force for the reaction with an azide (B81097), eliminating the need for a potentially cytotoxic copper catalyst.[1] This makes SPAAC the preferred method for applications in living cells and in vivo.[1]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is unique in its ability to react with both terminal and internal alkynes (including non-strained ones).[4][5] RuAAC is highly regioselective, producing 1,5-disubstituted triazoles from terminal alkynes and fully substituted triazoles from internal alkynes.[4][5] This versatility opens up a broader chemical space for drug discovery and materials science.

Comparative Data: Terminal vs. Internal Alkynes in Click Chemistry

The choice between a terminal and an internal alkyne is dictated by the specific requirements of the experiment, including the desired product, biocompatibility, and reaction kinetics. The following tables summarize the key characteristics of CuAAC, SPAAC, and RuAAC to facilitate a direct comparison.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Ruthenium-Catalyzed (RuAAC)
Alkyne Type Terminal Strained Internal (Cyclooctynes) Terminal and Internal
Catalyst Copper(I)NoneRuthenium(II)
Regioselectivity 1,4-disubstituted triazoleMixture, depends on cyclooctyne1,5-disubstituted triazole
Reaction Rate Very fast (can be ligand-accelerated)Generally slower than CuAAC, but highly dependent on the strain of the cyclooctyneGenerally fast
Biocompatibility Potentially cytotoxic due to copperHigh, catalyst-freeCytotoxicity of ruthenium catalysts needs to be considered for in vivo applications

Table 1. High-level comparison of the three main azide-alkyne click chemistry reactions.[6]

ReactionAlkyne TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Yield
CuAAC Terminal10 to 10⁴>90%
SPAAC Strained Internal10⁻³ to 1>80%
RuAAC TerminalGenerally fastHigh, often >85%
RuAAC InternalGenerally fast, can be slower than terminalHigh, often >80%

Table 2. Quantitative comparison of reaction kinetics and yields.[1][5]

Applications of Terminal and Internal Alkynes

Terminal Alkynes (Primarily via CuAAC)

Terminal alkynes are the workhorses of click chemistry due to their accessibility and the high efficiency of the CuAAC reaction.

  • Bioconjugation: Terminal alkynes are routinely incorporated into proteins, nucleic acids, and other biomolecules for labeling with probes such as fluorophores, biotin, or affinity tags.[7][8] This is invaluable for studying protein localization, trafficking, and interactions.

  • Drug Discovery: The CuAAC reaction is a powerful tool for generating large libraries of compounds for high-throughput screening. The 1,4-disubstituted triazole core is a common scaffold in medicinal chemistry.

  • Materials Science: Terminal alkynes are used to functionalize surfaces and polymers, enabling the creation of novel materials with tailored properties.

Internal Alkynes

The applications of internal alkynes in click chemistry are primarily divided between strained cyclooctynes for biocompatible SPAAC and non-strained internal alkynes for the versatile RuAAC.

  • Strained Internal Alkynes (via SPAAC):

    • Live-Cell Imaging: The biocompatibility of SPAAC makes it the gold standard for labeling and visualizing biomolecules in living cells and organisms without the confounding effects of copper toxicity.

    • In Vivo Drug Delivery: SPAAC is employed to conjugate drugs to targeting moieties for in vivo applications, ensuring that the conjugation chemistry does not harm the biological system.

  • Non-Strained Internal Alkynes (via RuAAC):

    • Medicinal Chemistry: RuAAC's ability to create fully substituted 1,4,5-trisubstituted triazoles from internal alkynes provides access to a unique chemical space that is not readily accessible through CuAAC or SPAAC.[4][5] This is particularly valuable for lead optimization in drug discovery, where subtle structural changes can significantly impact biological activity.

    • Polymer Chemistry: The use of internal alkynes in RuAAC allows for the synthesis of polymers with complex architectures and functionalities.

    • Natural Product Discovery: RuAAC can be used to derivatize natural products containing internal alkynes, aiding in their identification and characterization.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling a terminal alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azides.

  • Azide-functionalized fluorescent dye (10 mM stock solution in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock solution in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock solution in water).

  • Sodium ascorbate (B8700270) (100 mM stock solution in water, freshly prepared).

  • Aminoguanidine hydrochloride (optional, to prevent protein damage).

  • Degassing equipment (e.g., nitrogen or argon gas line).

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer. The final protein concentration should typically be in the range of 1-5 mg/mL.

  • Add the Azide Probe: Add the desired molar excess of the azide-functionalized dye stock solution to the protein solution and mix gently.

  • Prepare the Copper Catalyst: In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Degas the Reaction Mixture (Recommended): To prevent re-oxidation of the Cu(I) catalyst, gently bubble nitrogen or argon gas through the reaction mixture for 5-10 minutes.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. Immediately follow with the addition of the pre-mixed Cu/THPTA catalyst.

  • Incubation: Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours, or overnight at 4°C.

  • Purification: Remove the excess dye and catalyst by size-exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling

This protocol provides a general method for labeling azide-modified biomolecules on the surface of living cells with a strained alkyne-conjugated fluorophore.

Materials:

  • Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz).

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) (1 mM stock solution in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Culture and treat cells with the azide-containing metabolic precursor for a sufficient time to allow for incorporation into the desired biomolecules.

  • Labeling: Wash the cells with PBS to remove unincorporated precursor. Add the strained alkyne-fluorophore conjugate, diluted in cell culture medium to a final concentration of 10-50 µM, to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.

  • Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with an Internal Alkyne

This protocol outlines a general procedure for the synthesis of a 1,4,5-trisubstituted triazole from an internal alkyne and an azide.

Materials:

  • Internal alkyne.

  • Organic azide.

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (1-5 mol%).[5]

  • Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), toluene, or THF).

  • Inert atmosphere equipment (e.g., Schlenk line or glovebox).

Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the internal alkyne (1.1 equivalents) and the organic azide (1.0 equivalent) in the anhydrous solvent.

  • Catalyst Addition: Add the ruthenium catalyst (1-5 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-80°C, depending on the reactivity of the substrates and the catalyst used. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 1,4,5-trisubstituted triazole.

Note on Aqueous RuAAC for Bioconjugation: While traditional RuAAC is performed in organic solvents, recent advancements have led to the development of water-soluble ruthenium catalysts and protocols for RuAAC in aqueous environments, making it more amenable to bioconjugation.[6] These reactions often utilize specific water-soluble ligands or photoactivatable ruthenium complexes to achieve efficient conjugation in buffered solutions.[6]

Visualization of Workflows and Concepts

Experimental Workflow for Azide-Alkyne Cycloadditions

G General Experimental Workflow for Azide-Alkyne Cycloadditions cluster_CuAAC CuAAC (Terminal Alkyne) cluster_SPAAC SPAAC (Strained Internal Alkyne) cluster_RuAAC RuAAC (Terminal or Internal Alkyne) CuAAC_1 Combine alkyne and azide substrates CuAAC_2 Add Cu(I) catalyst (often with ligand) CuAAC_1->CuAAC_2 CuAAC_3 Add reducing agent (e.g., sodium ascorbate) CuAAC_2->CuAAC_3 CuAAC_4 React at room temperature CuAAC_3->CuAAC_4 SPAAC_1 Combine strained alkyne and azide substrates SPAAC_2 React (often at physiological temperature) SPAAC_1->SPAAC_2 RuAAC_1 Combine alkyne and azide substrates RuAAC_2 Add Ru(II) catalyst RuAAC_1->RuAAC_2 RuAAC_3 React (often with heating) RuAAC_2->RuAAC_3

Caption: A comparison of the general experimental workflows for CuAAC, SPAAC, and RuAAC.

Logical Workflow for Selecting an Alkyne Type

G Decision Workflow for Alkyne Selection in Click Chemistry start Start: Need to perform an azide-alkyne cycloaddition q1 Is the reaction in a living system (in vivo or live cells)? start->q1 q2 Is the highest possible reaction rate critical? q1->q2 No ans_spaac Use a strained internal alkyne (SPAAC) q1->ans_spaac Yes q3 Is a 1,5-disubstituted or fully substituted triazole required? q2->q3 No ans_cuaac Use a terminal alkyne (CuAAC) q2->ans_cuaac Yes q3->ans_cuaac No ans_ruaac Use a terminal or internal alkyne (RuAAC) q3->ans_ruaac Yes

Caption: A decision tree to guide the selection of the appropriate alkyne type and click chemistry method.

Application in Signaling Pathway Analysis

G Click Chemistry for Studying Protein Signaling cluster_labeling Protein Labeling cluster_pathway Signaling Pathway protein Protein of Interest (POI) with alkyne handle click_reaction Click Chemistry (CuAAC, SPAAC, or RuAAC) protein->click_reaction azide_probe Azide-Probe (e.g., Fluorophore, Biotin) azide_probe->click_reaction labeled_protein Labeled POI click_reaction->labeled_protein downstream Downstream Signaling Cascade labeled_protein->downstream stimulus External Stimulus receptor Receptor stimulus->receptor receptor->labeled_protein response Cellular Response downstream->response

References

Application Notes and Protocols: Functional Group Transformations of the Alkyne in 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexyne is an internal alkyne that serves as a versatile building block in organic synthesis. Its carbon-carbon triple bond can be selectively transformed into a variety of functional groups, providing access to a diverse range of molecular architectures. This document provides detailed application notes and experimental protocols for key functional group transformations of this compound, including stereoselective reductions, hydration, oxidation, and hydrohalogenation. The quantitative data for these transformations are summarized for easy comparison, and reaction pathways are visualized to facilitate understanding.

I. Stereoselective Reduction of this compound

The triple bond of this compound can be selectively reduced to either a cis-(Z) or trans-(E) alkene, or fully reduced to an alkane. The choice of reagent and reaction conditions dictates the stereochemical outcome.

A. Cis-Reduction (Hydrogenation with Lindlar's Catalyst)

Hydrogenation of this compound in the presence of Lindlar's catalyst affords the corresponding cis-alkene, (Z)-4-methyl-2-hexene. The catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, deactivates the catalyst sufficiently to prevent over-reduction to the alkane.[1][2]

B. Trans-Reduction (Dissolving Metal Reduction)

Treatment of this compound with sodium or lithium metal in liquid ammonia (B1221849) results in the formation of the trans-alkene, (E)-4-methyl-2-hexene. This reaction proceeds via a radical anion intermediate, and the stereochemistry is controlled by the greater stability of the trans-vinyl radical intermediate.[3]

C. Complete Reduction to Alkane

Catalytic hydrogenation of this compound using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), with an excess of hydrogen gas, leads to the complete reduction of the triple bond to form 4-methylhexane.

Quantitative Data for Reduction Reactions

ReactionProductReagentsTypical Yield (%)StereoselectivityCitation(s)
cis-Reduction(Z)-4-methyl-2-hexeneH₂, Lindlar's Catalyst>95>98% Z[1][2]
trans-Reduction(E)-4-methyl-2-hexeneNa, NH₃(l)~80-90>95% E[3]
Complete Reduction4-methylhexaneH₂, Pd/C>95N/A[4]

Experimental Protocols

Protocol 1: Synthesis of (Z)-4-methyl-2-hexene via Lindlar Hydrogenation

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

  • Hexane (anhydrous)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus (e.g., Parr apparatus or balloon setup)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous hexane.

  • Carefully add Lindlar's catalyst (5-10% by weight of the alkyne) to the solution.

  • Seal the flask with a septum and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with fresh hexane.

  • Concentrate the filtrate under reduced pressure to afford (Z)-4-methyl-2-hexene.

Protocol 2: Synthesis of (E)-4-methyl-2-hexene via Dissolving Metal Reduction

Materials:

  • This compound

  • Sodium metal

  • Liquid ammonia (anhydrous)

  • Dry ice/acetone condenser

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ammonium (B1175870) chloride

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser and a gas inlet.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Condense anhydrous ammonia gas into the flask.

  • Once the desired volume of liquid ammonia is collected, carefully add small pieces of sodium metal until a persistent deep blue color is observed.

  • Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous ether or THF to the sodium-ammonia solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • After the reaction is complete, quench the excess sodium by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add water and extract the product with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and carefully remove the solvent by distillation to obtain (E)-4-methyl-2-hexene.

II. Hydration of this compound

The addition of water across the triple bond of this compound, a reaction known as hydration, leads to the formation of ketones. Due to the unsymmetrical nature of this compound, acid-catalyzed hydration is expected to yield a mixture of two regioisomeric ketones: 4-methyl-2-hexanone (B86756) and 4-methyl-3-hexanone.[5]

Quantitative Data for Hydration

ReactionProductsReagentsProduct Ratio (approx.)Typical Overall Yield (%)Citation(s)
Acid-Catalyzed Hydration4-methyl-2-hexanone and 4-methyl-3-hexanoneH₂SO₄, H₂O, HgSO₄ (cat.)~1:170-85[5]

Experimental Protocol

Protocol 3: Synthesis of 4-Methyl-2-hexanone and 4-Methyl-3-hexanone via Acid-Catalyzed Hydration

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Mercuric sulfate (catalytic amount)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, carefully add a mixture of water and concentrated sulfuric acid.

  • Add a catalytic amount of mercuric sulfate to the acidic solution.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction progress by TLC or GC analysis until the starting alkyne is consumed.

  • Cool the reaction mixture to room temperature and extract the products with diethyl ether.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of 4-methyl-2-hexanone and 4-methyl-3-hexanone can be purified by fractional distillation or column chromatography if separation of the isomers is required.

III. Oxidation of this compound

The triple bond of this compound can undergo oxidative cleavage under various conditions to yield carboxylic acids or diones.

A. Ozonolysis

Ozonolysis of this compound, followed by an oxidative workup (e.g., with hydrogen peroxide), results in the cleavage of the triple bond to form acetic acid and 3-methylbutanoic acid.[6][7][8]

B. Oxidation with Potassium Permanganate (B83412) (KMnO₄)

The outcome of the reaction with potassium permanganate is highly dependent on the reaction conditions.

  • Cold, dilute, neutral KMnO₄: This leads to the formation of the corresponding α-diketone, 4-methyl-2,3-hexanedione.

  • Hot, acidic or basic KMnO₄: These harsher conditions lead to oxidative cleavage of the triple bond, yielding acetic acid and 3-methylbutanoic acid.[9][10]

Quantitative Data for Oxidation Reactions

ReactionProductsReagentsTypical Yield (%)Citation(s)
Ozonolysis (Oxidative Workup)Acetic acid and 3-methylbutanoic acid1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂70-90 (total)[11][12]
Mild Oxidation with KMnO₄4-methyl-2,3-hexanedioneCold, dilute, neutral KMnO₄Moderate[13]
Strong Oxidation with KMnO₄Acetic acid and 3-methylbutanoic acidHot, acidic/basic KMnO₄60-80 (total)[9][10]

Experimental Protocols

Protocol 4: Oxidative Cleavage of this compound via Ozonolysis

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol or dichloromethane in a round-bottom flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when a faint blue color of unreacted ozone persists.

  • Purge the solution with oxygen or nitrogen to remove excess ozone.

  • Allow the solution to warm to room temperature.

  • Carefully add hydrogen peroxide (30% solution) to the reaction mixture.

  • Stir the mixture for several hours or until the oxidative workup is complete (monitor by TLC).

  • The carboxylic acid products can be isolated by extraction. Acidify the aqueous layer and extract with an organic solvent. Dry the organic layer and remove the solvent.

IV. Hydrohalogenation of this compound

The addition of hydrogen halides (e.g., HBr) across the triple bond of this compound can lead to the formation of vinyl halides. For an unsymmetrical internal alkyne, the addition of one equivalent of HBr can result in a mixture of four possible products: (E)-2-bromo-4-methyl-2-hexene, (Z)-2-bromo-4-methyl-2-hexene, (E)-3-bromo-4-methyl-2-hexene, and (Z)-3-bromo-4-methyl-2-hexene. The regioselectivity is often not high, and the stereoselectivity can be influenced by the reaction conditions.

Quantitative Data for Hydrobromination

ReactionProductsReagentsProduct DistributionTypical Overall Yield (%)
Hydrobromination (1 eq.)Mixture of vinyl bromidesHBr (1 eq.)Mixture of E/Z isomers and regioisomersModerate to Good

Experimental Protocol

Protocol 5: Hydrobromination of this compound

Materials:

  • This compound

  • Hydrogen bromide (gas or solution in acetic acid)

  • Inert solvent (e.g., dichloromethane or hexane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in an inert solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Stir the reaction mixture at low temperature for a specified time.

  • Monitor the reaction progress by GC or NMR to determine the product distribution.

  • Upon completion, quench the reaction with a cold, dilute solution of sodium bicarbonate.

  • Extract the products with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • The mixture of vinyl bromide isomers can be analyzed by spectroscopic methods and may be separable by careful chromatography.

Reaction Pathways and Experimental Workflow

Functional_Group_Transformations cluster_reduction Reduction cluster_oxidation Oxidation cluster_hydration Hydration cluster_hydrohalogenation Hydrohalogenation Alkyne This compound Cis_Alkene (Z)-4-Methyl-2-hexene Alkyne->Cis_Alkene H2, Lindlar's Cat. Trans_Alkene (E)-4-Methyl-2-hexene Alkyne->Trans_Alkene Na, NH3(l) Alkane 4-Methylhexane Alkyne->Alkane H2, Pd/C Diketone 4-Methyl-2,3-hexanedione Alkyne->Diketone Cold, neutral KMnO4 Carboxylic_Acids_Ox Acetic Acid + 3-Methylbutanoic Acid Alkyne->Carboxylic_Acids_Ox 1. O3 2. H2O2 Ketones 4-Methyl-2-hexanone + 4-Methyl-3-hexanone Alkyne->Ketones H2SO4, H2O, HgSO4 Vinyl_Halides Mixture of Vinyl Bromides Alkyne->Vinyl_Halides HBr (1 eq.)

Caption: Reaction pathways for functional group transformations of this compound.

Experimental_Workflow Start Start: this compound & Reagents Reaction Reaction Setup (Temperature, Solvent, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS, Yield) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Methyl-2-hexyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a liquid alkyne, are fractional distillation and preparative gas chromatography (GC). Extractive workups are also crucial for removing specific types of impurities prior to final purification.

Q2: What are the likely impurities I might encounter when synthesizing this compound?

A2: Common impurities depend on the synthetic route. If prepared from 3-methyl-1-pentyne (B3058855) and an alkyl halide, you may have unreacted starting materials. Other potential impurities include isomeric alkynes, such as 4-methyl-1-hexyne, and side-products from elimination reactions. If basic reagents like sodium amide are used, residual amines may be present.[1]

Q3: My purified this compound is still showing impurities in the GC-MS analysis. What should I do?

A3: If initial purification is insufficient, consider the boiling points of the remaining impurities. If they are close to that of this compound (Boiling Point: 97.1-100 °C), a more efficient fractional distillation column or preparative GC may be necessary.[2][3] Alternatively, an extractive workup to remove specific impurity classes (e.g., acidic or basic impurities) can be performed before redistillation.

Q4: Can I use recrystallization to purify this compound?

A4: Since this compound is a liquid at room temperature (Melting Point: -107.6 °C), direct recrystallization is not feasible.[2] However, it can be converted into a solid derivative, which can then be purified by recrystallization. After purification, the derivative would need to be converted back to this compound. A common method for alkynes is the formation of silver acetylides, which are solids and can be filtered and then treated with acid to regenerate the alkyne.[4] Another approach involves reacting the alkyne with a reagent to form a crystalline solid, such as a cobalt complex, which can be purified and then decomposed to recover the alkyne.[5][6]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Product and Impurity The boiling points of this compound and the impurity are too close.- Use a longer fractionating column with a higher number of theoretical plates.- Increase the reflux ratio by adjusting the distillation rate.- Ensure the distillation is performed slowly to allow for proper equilibration.[7][8]
No Distillate Collection Despite Boiling - Heat loss from the distillation apparatus.- Leaks in the system.- Insulate the distillation column and head with glass wool or aluminum foil.- Check all joints and connections for a proper seal.[7]
Bumping or Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or stir bar.- Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.
Product Decomposition The compound is not thermally stable at its boiling point.- Perform a vacuum distillation to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.
Extractive Workup
Problem Possible Cause Solution
Persistent Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.
Incomplete Removal of Acidic/Basic Impurities - Insufficient amount of washing solution.- Incorrect pH of the aqueous wash.- Perform multiple washes with the appropriate acidic or basic solution.- Check the pH of the aqueous layer after extraction to ensure complete neutralization of the impurity.[9][10]
Loss of Product into the Aqueous Layer The product has some solubility in the aqueous phase.- Back-extract the aqueous layer with a fresh portion of the organic solvent to recover the dissolved product.[11]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
Boiling Point 97.1 - 100 °C at 760 mmHg[2][3]
Melting Point -107.6 °C[2]
Density 0.752 g/cm³[2]
Refractive Index 1.4144[2]

Table 2: Comparison of Purification Techniques for Alkynes (General)

Technique Typical Purity Achieved Advantages Disadvantages
Fractional Distillation >98%Scalable, effective for removing non-volatile impurities and solvents.[12]Requires thermal stability of the compound; may not separate compounds with close boiling points.[12]
Preparative Gas Chromatography >99%High resolution, excellent for separating compounds with very close boiling points.Small scale, requires specialized equipment.
Extractive Workup Variable (used for pre-purification)Removes specific classes of impurities (acidic, basic).May not remove neutral impurities with similar solubility.
Derivatization & Recrystallization >99%Can achieve very high purity.Multi-step process, may have lower overall yield.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).[8]

    • Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (97.1-100 °C).[2][3]

    • Collect any initial lower-boiling fractions (forerun) and later higher-boiling fractions separately.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Extractive Workup to Remove Amine Impurities

This protocol is useful if a base like sodium amide was used in the synthesis.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Acidic Wash:

    • Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. The volume of the aqueous solution should be about one-third of the organic layer.

    • Stopper the funnel and shake gently, periodically venting to release pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the acidic wash two more times.[9][10]

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter or decant the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: GC-MS Analysis of this compound
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[13][14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 2 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by integrating the peak area of the product and comparing it to the total area of all peaks.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound extractive_workup Extractive Workup (e.g., Acid/Base Wash) crude->extractive_workup distillation Fractional Distillation extractive_workup->distillation prep_gc Preparative GC distillation->prep_gc Further Purification if needed analysis Purity Analysis (GC-MS) distillation->analysis prep_gc->analysis >99% Purity pure_product Pure this compound analysis->pure_product >98% Purity TroubleshootingDistillation Troubleshooting Fractional Distillation start Poor Separation? slow_down Decrease Distillation Rate start->slow_down Yes longer_column Use Longer/More Efficient Column start->longer_column Yes check_temp Is Temperature Stable? start->check_temp No slow_down->check_temp longer_column->check_temp insulate Insulate Apparatus check_temp->insulate No success Good Separation check_temp->success Yes check_leaks Check for Leaks insulate->check_leaks check_leaks->success

References

common side reactions in the synthesis of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-hexyne.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route of alkylating a terminal alkyne.

Issue 1: Low Yield of this compound and Presence of Alkene Byproducts

  • Question: My reaction is showing a low yield of the desired this compound, and I am observing significant amounts of alkene byproducts. What is the likely cause and how can I resolve it?

  • Answer: This is a common issue when using secondary alkyl halides, such as 2-bromobutane, for the alkylation of an acetylide. The acetylide anion is a strong base and can induce an E2 elimination reaction, competing with the desired SN2 substitution.[1][2][3]

    Troubleshooting Steps:

    • Alkyl Halide Selection: The choice of alkylating agent is critical. Primary alkyl halides are much more likely to favor the SN2 reaction.[1] If the synthetic route allows, consider using a primary halide.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the substitution reaction. Ensure the reaction is adequately cooled, for example, using a dry ice/acetone bath.

    • Base Selection: The choice of base to form the acetylide can influence the outcome. While sodium amide (NaNH₂) is commonly used, other bases like n-butyllithium (n-BuLi) can be employed. However, the basicity of the acetylide itself is the primary driver of the elimination side reaction.

Issue 2: Presence of Isomeric Alkynes or Allenes in the Product Mixture

  • Question: My product analysis (e.g., by GC-MS or NMR) indicates the presence of other C7H12 isomers, such as other alkynes or allenes. How can I minimize the formation of these impurities?

  • Answer: The formation of isomeric alkynes and allenes is often due to the strong basic conditions of the reaction, which can catalyze the isomerization of the triple bond.[4]

    Troubleshooting Steps:

    • Temperature Control: Maintain a low and consistent temperature throughout the reaction and work-up. Elevated temperatures can promote isomerization.

    • Base Stoichiometry: Use the minimum necessary amount of strong base to deprotonate the terminal alkyne. An excess of a very strong base can lead to the "alkyne zipper" reaction, where the triple bond migrates along the carbon chain.

    • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of isomerization. Monitor the reaction progress to determine the optimal time for quenching.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: The two primary methods are the alkylation of a terminal alkyne and the double dehydrohalogenation of a suitable dihalide.[5] The alkylation route typically involves the reaction of the sodium or lithium salt of propyne (B1212725) with a sec-butyl halide. The double dehydrohalogenation route can start from a compound like 1,1-dichloro-3-methylpentane.[5]

  • Q2: Which analytical techniques are best for identifying side products in my reaction mixture?

    • A2: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying volatile compounds like this compound and its common byproducts.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural elucidation of the main product and any isolated impurities.

  • Q3: Can I use a tertiary alkyl halide for the alkylation step?

    • A3: It is strongly discouraged. Using a tertiary alkyl halide will almost exclusively lead to the E2 elimination product (an alkene) rather than the desired alkyne.[3][8] The acetylide anion will act as a base rather than a nucleophile due to the steric hindrance of the tertiary halide.

Data Presentation

The following table summarizes the expected product distribution based on the type of alkyl halide used in the alkylation of a terminal alkyne. Please note that these are generalized trends, and actual yields will vary based on specific reaction conditions.

Alkyl Halide TypeStarting AlkyneExpected Major ProductCommon Side ProductsExpected Yield of this compound
Primary (e.g., 1-bromobutane)Propyne2-HeptyneLow levels of elimination productsN/A for this compound
Secondary (e.g., 2-bromobutane)PropyneThis compound (SN2)1-Butene, 2-Butene (E2)Moderate to Low
Tertiary (e.g., t-butyl bromide)PropyneIsobutylene (E2)This compoundVery Low to None

Disclaimer: The data in this table are illustrative and based on general principles of organic chemistry.[1][2][3][8] Actual experimental results can vary significantly.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the alkylation of propyne. This is a representative procedure and may require optimization.

Synthesis of this compound via Alkylation of Propyne

  • Apparatus Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and an inlet for an inert gas (e.g., nitrogen or argon) is assembled and flame-dried.

  • Deprotonation of Propyne: Liquid ammonia (B1221849) is condensed into the flask at -78 °C (dry ice/acetone bath). A catalytic amount of an iron(III) salt is added, followed by the slow addition of sodium metal until a persistent blue color is observed. Propyne gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium propynide.

  • Alkylation: 2-Bromobutane is added dropwise to the stirred solution of sodium propynide in liquid ammonia. The reaction mixture is stirred for several hours while maintaining the low temperature.

  • Work-up: The reaction is quenched by the careful addition of ammonium (B1175870) chloride. The ammonia is allowed to evaporate. The remaining residue is partitioned between water and a non-polar organic solvent (e.g., diethyl ether or pentane).

  • Purification: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed by distillation. The crude product is then purified by fractional distillation to isolate this compound from any unreacted starting materials and byproducts.

Mandatory Visualization

Below are diagrams illustrating key concepts in the synthesis of this compound.

Synthesis_Pathway cluster_alkylation Alkylation of Propyne Propyne Propyne Propynide Propynide Anion Propyne->Propynide NaNH2 Product This compound Propynide->Product SN2 with 2-Bromobutane Alkene Alkene Byproduct (E2) Propynide->Alkene E2 with 2-Bromobutane SecButylBromide 2-Bromobutane

Caption: Synthetic pathway for this compound via alkylation.

Troubleshooting_Flowchart Start Reaction Analysis LowYield Low Yield of This compound? Start->LowYield AlkeneCheck Alkene Byproducts Present? LowYield->AlkeneCheck Yes IsomerCheck Isomers/Allenes Present? LowYield->IsomerCheck No AlkeneCheck->IsomerCheck No E2_Issue High Probability of E2 Elimination AlkeneCheck->E2_Issue Yes Isomer_Issue Isomerization Occurring IsomerCheck->Isomer_Issue Yes Optimize Optimize Reaction Conditions IsomerCheck->Optimize No Solution1 Consider Primary Alkyl Halide E2_Issue->Solution1 Solution2 Lower Reaction Temperature E2_Issue->Solution2 Isomer_Issue->Solution2 Solution3 Control Base Stoichiometry & Time Isomer_Issue->Solution3 Solution1->Optimize Solution2->Optimize Solution3->Optimize

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-2-hexyne Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing substitution reactions involving the unsymmetrical internal alkyne, 4-Methyl-2-hexyne. The primary challenges in the functionalization of this substrate—regioselectivity and competing side reactions—are addressed through systematic optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of substitution reactions applicable to this compound?

A1: Direct nucleophilic substitution on the sp-hybridized carbons of the alkyne is generally unfavorable. The most successful substitution strategies for this compound and similar internal alkynes fall into two main categories:

  • Propargylic Substitution: This involves the substitution of a leaving group or the functionalization of a C-H bond at the carbon atom adjacent to the triple bond (C-4). This is often the more synthetically accessible pathway.[1][2]

  • Metal-Catalyzed Cross-Coupling: These reactions functionalize one of the sp-hybridized carbons (C-2 or C-3). For unsymmetrical alkynes, controlling which carbon reacts (regioselectivity) is a significant challenge that depends heavily on the catalytic system.[3][4]

Q2: Why is regioselectivity a critical issue for substitutions on this compound?

A2: this compound is an unsymmetrical alkyne, meaning the two carbons of the triple bond (C-2 and C-3) and the two adjacent propargylic positions are in different chemical environments. The methyl group at one end and the ethyl group at the other create subtle steric and electronic differences. Many catalytic systems may not sufficiently differentiate between these two positions, leading to a mixture of isomeric products, which complicates purification and reduces the yield of the desired compound.[3][5]

Q3: What key factors influence regioselectivity in these reactions?

A3: Regioselectivity is governed by a combination of factors:

  • Steric Hindrance: Bulky reagents or catalyst ligands may preferentially react at the less sterically hindered position of the alkyne. A significant steric difference between the alkyne substituents is often crucial for high regiocontrol.[5]

  • Electronic Effects: The electron-donating or withdrawing nature of substituents can influence the electron density of the triple bond, directing the attack of electrophiles or nucleophiles.

  • Catalyst and Ligand Choice: The metal center (e.g., Pd, Ni, Cu, Fe) and the steric/electronic properties of its ligands play a pivotal role in directing the reaction to a specific carbon.[1][6]

  • Directing Groups: Attaching a directing group to the substrate can force the catalyst to operate at a specific site, offering a powerful method for controlling regioselectivity.[7]

  • Reaction Conditions: Temperature and solvent can also influence the reaction pathway and the ratio of products formed.[8]

Q4: What are common side reactions to be aware of?

A4: Besides regiochemical mixtures, several side reactions can occur:

  • Dimerization/Oligomerization: Alkynes, especially terminal alkynes formed in situ, can undergo dimerization (e.g., Glaser coupling), a common issue in Sonogashira reactions.[9]

  • Rearrangement to Allenes: Propargylic substitution reactions can sometimes yield allene (B1206475) derivatives as byproducts, particularly in metal-catalyzed processes that proceed via allenylidene intermediates.[2]

  • Reduction of the Alkyne: If hydrogen sources are present, the catalyst may facilitate the reduction of the triple bond.

  • Catalyst Decomposition: Palladium catalysts can precipitate as "palladium black," and copper catalysts can form a metallic mirror, indicating catalyst deactivation, which is often caused by impurities or unstable substrates like anilines.[9]

Troubleshooting Guide

This guide addresses common problems encountered during substitution reactions with this compound.

Problem 1: Low or No Product Yield with Starting Material Consumed

Possible Cause Suggested Solution
Product Instability The product may be unstable under the reaction or workup conditions. Analyze the crude reaction mixture by LC-MS or NMR to check for degradation. Consider a milder workup or immediate purification.
Formation of Volatile Byproducts The desired product or key intermediates might be volatile. Ensure the reaction setup (e.g., condenser) is efficient.
Catalyst Poisoning/Decomposition Impurities in reagents or solvents can poison the catalyst. Use freshly purified solvents and high-purity reagents. In cross-coupling reactions, the appearance of Pd black or a Cu mirror suggests catalyst failure.[9]
Incorrect Workup Procedure The product may be lost during extraction (e.g., if it is highly polar or water-soluble). Check the aqueous layer for the product and consider alternative extraction solvents or techniques like solid-phase extraction.

Problem 2: Reaction Fails to Proceed (Starting Material Unchanged)

Possible Cause Suggested Solution
Inactive Catalyst/Reagents The catalyst, base, or other reagents may have degraded. Use fresh, anhydrous, and high-purity materials. For metal-catalyzed reactions, ensure the active catalytic species is being formed (e.g., reduction of a Pd(II) precatalyst to Pd(0)).
Insufficient Temperature The activation energy for the reaction may not be met. Incrementally increase the reaction temperature.
Poor Leaving Group (for Propargylic Substitution) If starting from a propargylic alcohol, the hydroxyl group is a poor leaving group and must be activated or converted to a better one (e.g., tosylate, phosphate, or halide).[2]
Oxygen Sensitivity Many cross-coupling reactions, particularly those using Pd(0) or Cu(I), are sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere (N₂ or Ar) using degassed solvents.[10]

Problem 3: Formation of Multiple Products

Possible Cause Suggested Solution
Poor Regioselectivity The catalyst system is not selective for one alkyne carbon over the other. Screen different metal catalysts (Pd, Ni, Cu) and ligands. Bulky ligands can enhance selectivity by exploiting steric differences.[5] Consider installing a removable directing group.[7]
Allene Formation In propargylic substitutions, rearrangement to an allene can compete with the desired reaction. This is mechanism-dependent. Changing the metal catalyst (e.g., from Cu to Ru) or the leaving group can alter the reaction pathway.[2]
Homocoupling/Dimerization This is common in reactions like Sonogashira coupling. To minimize this, add the alkyne slowly to the reaction mixture using a syringe pump. Running the reaction under copper-free conditions can also prevent Glaser-type dimerization.[9][11]

Data Presentation: Optimizing Reaction Parameters

The following tables present illustrative data on how reaction parameters can be optimized to improve yield and regioselectivity, based on general principles for internal alkyne functionalization.

Table 1: Effect of Catalyst and Ligand on Regioselectivity in a Model Cross-Coupling Reaction

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Regioisomeric Ratio (C-2:C-3)
1Pd(PPh₃)₄ (5)-THF65551.5 : 1
2Pd₂(dba)₃ (2.5)XPhos (10)Toluene100858 : 1
3NiCl₂(dppp) (10)-DMAc80701 : 3
4CuI (10)Phen (15)Dioxane11065>10 : 1 (Propargylic)

Note: Data is illustrative. Regioselectivity is highly dependent on the specific nucleophile and electrophile used. A bulky ligand like XPhos can improve selectivity in Pd-catalyzed reactions. Ni and Cu catalysts may offer different, complementary regioselectivity.

Table 2: Influence of Solvent on Yield in a Model Propargylic Substitution

EntrySolventBaseTemp (°C)Time (h)Yield (%)
1THFK₂CO₃652440
2TolueneDBU1101275
3AcetonitrileEt₃N801862
4DMFCs₂CO₃1001288

Note: Data is illustrative. Polar aprotic solvents like DMF often accelerate substitution reactions. The choice of base is also critical and should be optimized in conjunction with the solvent.

Visualizations of Workflows and Logic

The following diagrams illustrate key processes for experiment design and troubleshooting.

Reaction_Optimization_Workflow cluster_plan Phase 1: Planning & Screening cluster_opt Phase 2: Optimization cluster_scale Phase 3: Scale-up Plan Define Target (e.g., C-4 Substitution) Screen Screen Catalysts & Solvents (Small Scale) Plan->Screen Initial Guesses Analyze Analyze Yield & Regioselectivity (GC/NMR) Screen->Analyze Run Experiments Optimize Optimize Parameters (Temp, Conc., Stoichiometry) Optimize->Analyze Iterate Analyze->Optimize Identify Leads Scale Scale-up Reaction Analyze->Scale Optimal Conditions Found Purify Purification & Characterization Scale->Purify

Caption: General workflow for optimizing substitution reactions.

Troubleshooting_Tree Start Reaction Issue? Q_Conv Is Starting Material Consumed? Start->Q_Conv A_NoConv Problem: No Conversion Q_Conv->A_NoConv No Q_Yield Is Desired Product Formed? Q_Conv->Q_Yield Yes Sol_Reagents Check Reagents: - Catalyst Activity - Solvent Anhydrous? - Base Strength A_NoConv->Sol_Reagents Sol_Cond Check Conditions: - Inert Atmosphere? - Temperature Too Low? A_NoConv->Sol_Cond A_Yield Problem: Low Yield or Side Products Q_Yield->A_Yield No / Low Sol_Selectivity Poor Selectivity: - Screen Ligands/Catalysts - Change Solvent/Temp A_Yield->Sol_Selectivity Sol_Decomp Decomposition: - Lower Temperature - Milder Workup A_Yield->Sol_Decomp Catalytic_Cycle M_L [M]-L MA [M](Alkyne) M_L->MA + Alkyne - L center MB Intermediate (e.g., Allenylidene) MA->MB Rearrangement MC [M](Product) MB->MC + Nucleophile MC->M_L - Product

References

troubleshooting failed reactions involving 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-Methyl-2-hexyne. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.

General Considerations for this compound

This compound is an unsymmetrical internal alkyne. This structure presents unique challenges, particularly concerning regioselectivity in addition reactions. The steric hindrance provided by the sec-butyl group is greater than that of the methyl group, which can influence the approach of reagents.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound sluggish or incomplete?

A1: The reactivity of internal alkynes like this compound can be lower than terminal alkynes due to a combination of steric hindrance and electronic effects. The alkyl groups on either side of the triple bond can physically block the approach of reagents. Additionally, these alkyl groups are weakly electron-donating, which can slightly decrease the electrophilicity of the alkyne, making it less susceptible to nucleophilic attack. To address this, consider using more active catalysts, higher reaction temperatures, or longer reaction times.

Q2: How can I control the regioselectivity of addition reactions to this compound?

A2: Controlling regioselectivity is a primary challenge with unsymmetrical internal alkynes. The two carbons of the triple bond are not electronically or sterically equivalent.

  • For hydration reactions, a mixture of ketones (4-methyl-2-hexanone and 4-methyl-3-hexanone) is often formed. Achieving high selectivity for one isomer is challenging and may require specialized catalytic systems.[1]

  • For hydroboration-oxidation, using a sterically bulky borane (B79455) reagent like disiamylborane (B86530) or 9-BBN can favor the addition of boron to the less sterically hindered carbon of the alkyne (the carbon closer to the methyl group).[2]

Q3: What are some common side reactions to watch out for?

A3: Common side reactions include:

  • Over-reduction: In hydrogenation, the desired alkene product can be further reduced to an alkane. This is particularly problematic with highly active catalysts like palladium on carbon.

  • Homocoupling (Glaser coupling): In Sonogashira reactions, the terminal alkyne coupling partner can react with itself, especially in the presence of copper catalysts and oxygen.[3]

  • Mixtures of regioisomers: As mentioned, addition reactions can yield a mixture of products that may be difficult to separate.

Troubleshooting Failed Reactions

Failed or Low-Yield Hydrogenation

Issue: Attempting to reduce this compound to (Z)-4-methyl-2-hexene (cis-alkene) results in no reaction, a mixture of starting material and product, or over-reduction to 4-methylhexane.

Troubleshooting Guide:

Symptom Possible Cause Suggested Solution
No Reaction Inactive Catalyst: The catalyst may be old, poisoned, or not activated.Use a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. For Pd/C, a pre-reduction step might be necessary.
Insufficient Hydrogen: The hydrogen balloon may have a leak, or the system was not properly purged.Ensure a proper seal on the reaction vessel and use a fresh balloon of hydrogen. Purge the reaction flask with hydrogen several times before starting the reaction.
Over-reduction to Alkane Catalyst is too active: Standard Pd/C is often too active for selective semi-hydrogenation.[4]Use a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ with lead acetate (B1210297) and quinoline) or a P-2 nickel catalyst. These catalysts are less active and more selective for the alkyne to alkene reduction.[5][6]
Reaction time is too long: The reaction was allowed to proceed after the starting material was consumed.Monitor the reaction closely by TLC or GC and stop it as soon as the this compound is consumed.
Low Yield of cis-Alkene Non-selective catalyst: The catalyst used does not favor the formation of the cis-isomer.For the synthesis of the cis-alkene, Lindlar's catalyst is the standard choice as it promotes syn-addition of hydrogen.[6]

Experimental Protocol: Selective Hydrogenation to (Z)-4-methyl-2-hexene

  • Catalyst Preparation: In a round-bottom flask, suspend Lindlar's catalyst (5% w/w of the alkyne) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Reaction Setup: Add this compound to the flask.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography if necessary.

Quantitative Data for Internal Alkyne Hydrogenation (Representative)

CatalystSolventTemperature (°C)Pressure (atm)Time (h)cis-Alkene Yield (%)Reference
Lindlar's CatalystEthanol2512>95[4]
Pd/BaSO₄, quinolineMethanol (B129727)2513High[4]
P-2 NickelEthanol2511.5High[5]

Note: Yields are representative for internal alkynes and may vary for this compound.

Troubleshooting Workflow for Hydrogenation

start Failed Hydrogenation of This compound check_sm Starting Material Recovered? start->check_sm Analyze Crude Product check_overreduction Alkane is Major Product? start->check_overreduction check_mixture Mixture of Products? start->check_mixture inactive_catalyst Inactive Catalyst check_sm->inactive_catalyst Yes insufficient_h2 Insufficient H₂ check_sm->insufficient_h2 Yes catalyst_too_active Catalyst Too Active check_overreduction->catalyst_too_active Yes long_reaction Reaction Time Too Long check_overreduction->long_reaction Yes non_selective_catalyst Non-Selective Catalyst check_mixture->non_selective_catalyst Yes solution1 Use fresh catalyst Ensure inert atmosphere inactive_catalyst->solution1 solution2 Check for leaks Purge system thoroughly insufficient_h2->solution2 solution3 Use Lindlar's catalyst or P-2 Nickel catalyst_too_active->solution3 solution4 Monitor reaction closely by TLC/GC Stop when SM is consumed long_reaction->solution4 non_selective_catalyst->solution3

Troubleshooting workflow for hydrogenation.
Failed or Low-Yield Hydration

Issue: The hydration of this compound results in a low yield of the desired ketone(s) or a difficult-to-separate mixture of regioisomers.

Troubleshooting Guide:

Symptom Possible Cause Suggested Solution
No Reaction/Low Conversion Insufficient Catalyst Activity: The mercury(II) sulfate (B86663) may be old or impure.Use fresh, high-purity HgSO₄. Ensure a strongly acidic medium (e.g., aqueous sulfuric acid) is used.[7]
Poor Regioselectivity Inherent Nature of Substrate: As an unsymmetrical internal alkyne, this compound is prone to forming a mixture of 4-methyl-2-hexanone (B86756) and 4-methyl-3-hexanone.[1]Achieving high regioselectivity is difficult with standard hydration. Consider specialized catalytic systems (e.g., gold or other transition metal catalysts) that may offer better control.[1] Alternatively, if a single isomer is required, a different synthetic route might be necessary.
Side Reactions Polymerization/Decomposition: Harsh acidic conditions can sometimes lead to side reactions.Use the minimum amount of acid necessary to catalyze the reaction. Monitor the reaction temperature to avoid overheating.

Experimental Protocol: Mercury(II)-Catalyzed Hydration

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., aqueous methanol or ethanol).

  • Catalyst Addition: Add a catalytic amount of mercury(II) sulfate (HgSO₄) and a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or GC).

  • Workup: Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting mixture of ketones can be purified by distillation or chromatography.

Quantitative Data for Hydration of Asymmetrical Internal Alkynes (Representative)

Catalyst SystemSolventTemperature (°C)Time (h)Product Ratio (Isomer 1:Isomer 2)Total Yield (%)Reference
HgSO₄, H₂SO₄H₂O/MeOH6012Varies (often near 1:1)80-95[1]
Au(III) complexesMeOH/H₂O604Up to 90:10>95[1]

Note: Product ratios and yields are highly substrate-dependent.

Logical Diagram for Hydration Outcome

start Hydration of This compound attack_c2 Nucleophilic attack at C2 start->attack_c2 Path A attack_c3 Nucleophilic attack at C3 start->attack_c3 Path B enol_intermediate1 Enol Intermediate 1 attack_c2->enol_intermediate1 enol_intermediate2 Enol Intermediate 2 attack_c3->enol_intermediate2 ketone1 4-Methyl-3-hexanone enol_intermediate1->ketone1 Tautomerization ketone2 4-Methyl-2-hexanone enol_intermediate2->ketone2 Tautomerization

Product formation in the hydration of this compound.
Failed or Low-Yield Hydroboration-Oxidation

Issue: The hydroboration-oxidation of this compound gives a low yield or a mixture of ketone products.

Troubleshooting Guide:

Symptom Possible Cause Suggested Solution
Low Yield Incomplete Hydroboration: The borane reagent may have decomposed or the reaction time was insufficient.Use a fresh, properly stored borane reagent (e.g., 9-BBN or disiamylborane). Ensure the reaction is run under an inert atmosphere.[2]
Inefficient Oxidation: The oxidation step with hydrogen peroxide and base was not effective.Ensure the pH is basic during the oxidation step. Use a sufficient excess of hydrogen peroxide. Note that this step is often exothermic and may require cooling.
Poor Regioselectivity Borane Reagent Not Bulky Enough: Using BH₃ can lead to poor regioselectivity and potential double addition.[2]Use a sterically hindered borane such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) to favor addition to the less sterically hindered carbon of the alkyne.[2]

Experimental Protocol: Hydroboration-Oxidation with a Bulky Borane

  • Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to 0 °C and add a solution of the bulky borane reagent (e.g., 9-BBN) dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully add aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.

  • Workup: After stirring at room temperature, extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. Purify the resulting ketone by chromatography or distillation.

Quantitative Data for Hydroboration of Unsymmetrical Internal Alkynes (Representative)

Borane ReagentSolventTemperature (°C)Regioselectivity (Isomer 1:Isomer 2)Yield (%)Reference
BH₃THF25Low (mixture)Moderate[2]
(Sia)₂BHTHF25Good to Excellent80-95[8]
9-BBNTHF25Excellent85-98[8]

Note: Regioselectivity and yield depend on the steric and electronic differences between the alkyne substituents.

Failed or Low-Yield Sonogashira Coupling

Issue: Coupling of an aryl halide with a terminal alkyne in the presence of this compound as a component of a larger molecule fails, or a direct coupling reaction involving a functionalized this compound derivative is unsuccessful.

Troubleshooting Guide:

Symptom Possible Cause Suggested Solution
No Reaction Inactive Catalyst: The palladium catalyst is not in the active Pd(0) state.Use a pre-catalyst that readily forms Pd(0) in situ. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.
Unreactive Aryl Halide: Aryl chlorides are significantly less reactive than aryl bromides or iodides.If possible, use the corresponding aryl bromide or iodide. For aryl chlorides, specialized ligands (e.g., bulky, electron-rich phosphines) and higher temperatures are often required.
Significant Homocoupling Presence of Oxygen: Oxygen promotes the copper-catalyzed homocoupling of the terminal alkyne.Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.
Reaction is too slow: If the desired cross-coupling is slow due to steric hindrance, homocoupling can become the dominant pathway.Optimize the reaction conditions to accelerate the cross-coupling (e.g., higher temperature, more effective ligand). Alternatively, consider a copper-free Sonogashira protocol.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable ligand if required.

  • Reagent Addition: Add a degassed solvent (e.g., THF, DMF), a base (e.g., triethylamine (B128534) or diisopropylamine), and the terminal alkyne.

  • Reaction: Heat the reaction mixture to the appropriate temperature (this can range from room temperature to >100 °C depending on the substrates) and monitor by TLC or GC.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling with Aryl Bromides (Representative)

Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)P(p-tol)₃ (4)DBUTHF801284[9]
PdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃NToluene1002456[10]
Pd(OAc)₂ (1)X-Phos (2.5)Cs₂CO₃H₂O/PTS251096[11]

Note: Yields are highly dependent on the specific aryl bromide and terminal alkyne used.

Troubleshooting Workflow for Sonogashira Coupling

start Failed Sonogashira Coupling check_sm Starting Materials Recovered? start->check_sm Analyze Crude Product check_homocoupling Significant Homocoupling Product Observed? start->check_homocoupling inactive_catalyst Inactive Catalyst check_sm->inactive_catalyst Yes unreactive_halide Unreactive Aryl Halide check_sm->unreactive_halide Yes oxygen_present Oxygen Present check_homocoupling->oxygen_present Yes slow_cross_coupling Slow Cross-Coupling check_homocoupling->slow_cross_coupling Yes solution1 Use fresh/activated catalyst Degas solvents/reagents inactive_catalyst->solution1 solution2 Use Ar-I or Ar-Br Use bulky, e⁻-rich ligands Increase temperature unreactive_halide->solution2 solution3 Ensure inert atmosphere Use degassed solvents oxygen_present->solution3 solution4 Optimize conditions (temp, ligand) Consider Cu-free protocol slow_cross_coupling->solution4

Troubleshooting workflow for Sonogashira coupling.

References

Technical Support Center: Optimizing 4-Methyl-2-hexyne Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-2-hexyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most effective methods for the synthesis of this compound are:

  • Alkylation of a Terminal Alkyne: This involves the deprotonation of a suitable terminal alkyne, such as 3-methyl-1-pentyne (B3058855) or 1-pentyne, with a strong base to form an acetylide anion, followed by reaction with an alkylating agent like methyl iodide.

  • Dehydrohalogenation of a Dihalide: This method involves the twofold elimination of hydrogen halide from a vicinal or geminal dihalide using a strong base.[1][2][3][4][5]

Q2: I am experiencing low yields in my alkylation reaction. What are the likely causes?

A2: Low yields in the alkylation of terminal alkynes are often due to one or more of the following factors:

  • Incomplete Deprotonation: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the terminal alkyne. Sodium amide (NaNH₂) is a highly effective base for this purpose.

  • Presence of Moisture: Acetylide anions are highly reactive and will be quenched by any protic solvent, including water. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The primary competing side reaction is elimination, which can occur if the alkyl halide is sterically hindered (secondary or tertiary). Using a primary alkyl halide like methyl iodide is recommended.

  • Reaction Temperature: The temperature for the deprotonation and alkylation steps needs to be carefully controlled. Deprotonation is often carried out at low temperatures, while the alkylation step may require a gradual warming to proceed to completion.

Q3: What are the key considerations for a successful dehydrohalogenation reaction to form this compound?

A3: To achieve a high yield in a dehydrohalogenation reaction, consider the following:

  • Choice of Base: A very strong base is required to effect the double elimination. Sodium amide (NaNH₂) is a common and effective choice.[4] Two equivalents of the base are needed for each equivalent of the dihalide.

  • Reaction Conditions: The reaction is typically carried out in a solvent like liquid ammonia (B1221849) or dimethyl sulfoxide (B87167) at elevated temperatures.[6]

  • Substrate: The starting material can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon).[1][4]

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most common and effective method for purifying this compound from the reaction mixture, especially to separate it from unreacted starting materials, byproducts, and high-boiling solvents. The success of the distillation depends on the difference in boiling points of the components.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Alkylation of Terminal Alkynes
Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of the terminal alkyne.Use a stronger base like sodium amide (NaNH₂). Ensure at least one full equivalent of the base is used.
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere.
Inactive alkylating agent.Use a fresh, high-purity bottle of the alkylating agent (e.g., methyl iodide).
Presence of Multiple Products in GC-MS Isomerization of the terminal alkyne to an internal alkyne.This can occur with some bases. Use a strong, non-hindered base like NaNH₂ and maintain a low reaction temperature during deprotonation.
Elimination side reaction.Use a primary alkyl halide. Avoid secondary or tertiary alkyl halides which are more prone to elimination.
Difficulty in Isolating the Product Product is volatile and lost during workup.Use a cooled receiving flask during solvent removal under reduced pressure.
Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion.
Dehydrohalogenation of Dihalides
Issue Potential Cause Suggested Solution
Incomplete Reaction (Starting Material Remains) Insufficient amount of base.Use at least two equivalents of a strong base like NaNH₂ for each equivalent of the dihalide. An excess of the base may be beneficial.
Reaction temperature is too low.The dehydrohalogenation reaction often requires elevated temperatures to proceed to completion. Refer to literature for optimal temperature ranges for your specific substrate and base.[6]
Formation of a Mixture of Alkynes Isomerization of the desired internal alkyne.The reaction conditions, particularly the base and temperature, can influence the position of the triple bond in the final product. Optimization of these parameters may be necessary to favor the formation of this compound.
Low Isolated Yield Product loss during workup.Carefully perform the aqueous quench and extraction steps. Back-extraction of the aqueous layer can help recover more product.
Difficult purification.Fractional distillation is the preferred method. Ensure the distillation column is efficient enough to separate products with close boiling points.

Experimental Protocols

Synthesis of this compound via Alkylation of 3-Methyl-1-pentyne

This protocol provides a general procedure. Optimal conditions may vary and should be determined experimentally.

Materials:

  • 3-Methyl-1-pentyne

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous liquid ammonia or an anhydrous ether solvent (e.g., THF, diethyl ether)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and an inlet for inert gas.

  • Under a positive pressure of inert gas, add anhydrous liquid ammonia or an anhydrous ether solvent to the flask and cool to an appropriate temperature (e.g., -33°C for liquid ammonia or -78°C for THF).

  • Slowly add sodium amide to the cooled solvent with stirring.

  • Add 3-methyl-1-pentyne dropwise to the sodium amide suspension. Allow the mixture to stir for a period to ensure complete formation of the acetylide anion.

  • Slowly add a stoichiometric amount of methyl iodide to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Presentation

The following tables present hypothetical data to illustrate the effect of reaction parameters on the yield of this compound. Researchers should generate their own data for process optimization.

Table 1: Effect of Base Equivalents on the Yield of this compound (Alkylation of 3-Methyl-1-pentyne)

EntryEquivalents of NaNH₂Reaction Time (h)Temperature (°C)Yield (%)
10.942545
21.042565
31.142580
41.242582

Table 2: Effect of Temperature on the Yield of this compound (Dehydrohalogenation)

EntryBaseSolventTemperature (°C)Yield (%)
1NaNH₂ (2.2 eq)Liquid NH₃-3355
2NaNH₂ (2.2 eq)DMSO4068
3NaNH₂ (2.2 eq)DMSO8075
4NaNH₂ (2.2 eq)DMSO12072 (with increased byproducts)

Visualizations

reaction_pathway cluster_alkylation Alkylation Pathway cluster_dehydrohalogenation Dehydrohalogenation Pathway 3-Methyl-1-pentyne 3-Methyl-1-pentyne Acetylide Anion Acetylide Anion 3-Methyl-1-pentyne->Acetylide Anion + NaNH2 This compound This compound Acetylide Anion->this compound + CH3I Vicinal/Geminal Dihalide Vicinal/Geminal Dihalide Vinylic Halide Vinylic Halide Vicinal/Geminal Dihalide->Vinylic Halide + Strong Base - HX Vinylic Halide->this compound + Strong Base - HX

Caption: Synthesis pathways for this compound.

troubleshooting_workflow cluster_alkylation_troubleshooting Alkylation Issues cluster_dehydro_troubleshooting Dehydrohalogenation Issues start Low Yield of This compound check_reaction_type Identify Synthesis Method start->check_reaction_type check_deprotonation Incomplete Deprotonation? check_reaction_type->check_deprotonation Alkylation check_base_amount Insufficient Base? check_reaction_type->check_base_amount Dehydrohalogenation check_moisture Moisture Present? check_deprotonation->check_moisture solution1 Increase Base Equivalents Use Stronger Base check_deprotonation->solution1 check_side_reactions Side Reactions? check_moisture->check_side_reactions solution2 Use Anhydrous Reagents/Solvents Inert Atmosphere check_moisture->solution2 solution3 Use Primary Alkyl Halide Control Temperature check_side_reactions->solution3 check_temperature Incorrect Temperature? check_base_amount->check_temperature solution4 Use >2 Equivalents of Base check_base_amount->solution4 check_isomerization Isomerization? check_temperature->check_isomerization solution5 Optimize Reaction Temperature check_temperature->solution5 solution6 Modify Base/Solvent System check_isomerization->solution6

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-2-hexyne and what are its basic properties?

This compound is an internal alkyne with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] It is a colorless liquid. As an internal alkyne, it is expected to be more stable than its terminal alkyne isomers.

Q2: What are the primary hazards associated with this compound?

While specific hazard data is unavailable for this compound, based on similar internal alkynes, it should be treated as a flammable liquid.[3] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources. Vapors may form explosive mixtures with air.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] It should be stored away from oxidizing agents. While specific temperature requirements are not available, refrigeration is a common practice for storing volatile organic compounds to minimize evaporation and degradation.

Q4: Can this compound undergo polymerization?

Hazardous polymerization is not expected to occur under normal storage and handling conditions.

Q5: What should I do in case of a spill?

In case of a spill, immediately eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ensure adequate ventilation. Avoid breathing vapors and direct contact with skin and eyes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction products or impurities in sample - Decomposition due to improper storage. - Contamination.- Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). - Check for Contaminants: Analyze the sample using techniques like GC-MS or NMR to identify any impurities. - Purification: If necessary, purify the compound using an appropriate method such as distillation.
Sample appears discolored or has a strong odor - Oxidation or decomposition.- Handle with Caution: Discoloration may indicate the presence of impurities or degradation products. - Inert Atmosphere: If not already done, blanket the sample with an inert gas. - Consider Purity Analysis: Assess the purity of the material before use.
Inconsistent experimental results - Variable purity of the alkyne. - Gradual decomposition over time.- Use a Fresh Sample: Whenever possible, use a freshly opened or recently purified sample for critical experiments. - Monitor Purity: Periodically check the purity of stored this compound, especially for long-term storage. - Standardize Procedures: Ensure consistent experimental conditions.

Stability and Storage Data Summary

The following table summarizes key stability and storage parameters for this compound, based on available data for the compound and structurally similar alkynes.

Parameter Value Source/Analogy
CAS Number 20198-49-6[1][2][4][5]
Molecular Formula C₇H₁₂[1][2]
Molecular Weight 96.17 g/mol [1][2]
Physical State Liquid[6]
Boiling Point ~97.1 - 100 °C[1][6]
Melting Point ~ -108 °C[6]
Storage Temperature Cool, dry placeGeneral recommendation for flammable liquids[3]
Incompatible Materials Strong oxidizing agentsAnalogy from similar compounds[3]
Stability Stable under normal conditionsAnalogy from similar compounds[3][7]

Experimental Protocols

Protocol 1: General Handling of this compound

  • Work Area: Conduct all handling of this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Inert Atmosphere: For transfers and reactions, especially those sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a calibrated pipette or syringe for accurate and safe dispensing of the liquid.

  • Grounding: To prevent static discharge, ensure all containers and equipment are properly grounded, especially when transferring large quantities.[3]

  • Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

Protocol 2: Assessment of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: Set to a temperature appropriate for the solvent and analyte (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the analyte and potential impurities (e.g., m/z 35-200).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and identify any impurity peaks. Compare the mass spectrum of the main peak with a reference spectrum to confirm its identity.

Visualizations

Troubleshooting_Flowchart Troubleshooting Stability Issues of this compound start Start: Inconsistent Experimental Results or Suspected Sample Degradation check_storage 1. Review Storage Conditions start->check_storage storage_ok Are conditions optimal? (Cool, dark, dry, inert atmosphere) check_storage->storage_ok correct_storage Action: Correct storage conditions. Store in a cool, dry, dark place under inert gas. storage_ok->correct_storage No analyze_purity 2. Analyze Sample Purity (e.g., GC-MS, NMR) storage_ok->analyze_purity Yes correct_storage->analyze_purity purity_ok Is purity acceptable for the experiment? analyze_purity->purity_ok use_fresh 3. Consider using a fresh sample purity_ok->use_fresh No end_ok Proceed with Experiment purity_ok->end_ok Yes purify_sample Action: Purify the sample (e.g., distillation). purify_sample->analyze_purity use_fresh->purify_sample end_reassess Re-evaluate Experiment / Obtain New Batch of Compound use_fresh->end_reassess

Caption: Troubleshooting workflow for stability issues with this compound.

References

identifying and removing impurities from 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Methyl-2-hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route used. The most common impurities are structural isomers, which have the same molecular formula (C7H12) but different arrangements of atoms. These can include other alkynes with different branching or triple bond positions. Depending on the synthesis method, unreacted starting materials or byproducts from side reactions may also be present.

Potential Isomeric Impurities:

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. Isomers of this compound can often be separated and identified by their unique mass spectra.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify impurities by comparing the sample's spectrum to that of a pure standard. The presence of unexpected peaks can indicate the presence of isomers or other contaminants.

Q3: Which purification techniques are most effective for removing impurities from this compound?

A3: Due to the volatile nature of this compound and its likely impurities being close-boiling isomers, the following techniques are most effective:

  • Fractional Distillation: This technique separates liquids based on differences in their boiling points. It is particularly useful when the boiling points of the components differ by less than 25 °C.[2]

  • Preparative Gas Chromatography (Prep-GC): For high-purity requirements and for separating isomers with very similar boiling points, Prep-GC is a highly effective method. It offers superior separation efficiency compared to distillation.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During Fractional Distillation

Symptoms:

  • The distillate contains a mixture of this compound and its isomers.

  • The boiling point reading is not stable during the collection of a fraction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Column Efficiency The fractionating column may not have enough theoretical plates for the separation. Use a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation Rate is Too Fast A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. Reduce the heating rate to allow for a slow and steady distillation, with a drop rate of approximately 1-2 drops per second.
Poor Insulation Heat loss from the distillation column can disrupt the temperature gradient. Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[3]
Incorrect Thermometer Placement The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.
Issue 2: Low Recovery of this compound after Preparative GC

Symptoms:

  • The amount of purified product collected is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Trapping of the Analyte The collection trap may not be cold enough to efficiently condense the eluted this compound. Ensure the cold trap is sufficiently cooled, for example, with a dry ice/acetone bath or liquid nitrogen.
Sample Overload Injecting too much sample can lead to broad peaks and poor separation, which in turn affects collection efficiency. Optimize the injection volume to ensure sharp, well-resolved peaks.
Incorrect Carrier Gas Flow Rate The flow rate of the carrier gas can affect both the separation and the efficiency of the trapping system. Optimize the flow rate for the best balance of separation and collection.
Leaks in the System Leaks in the GC system can lead to loss of sample. Regularly check for leaks at all connections using an electronic leak detector.[4]

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

CompoundBoiling Point (°C) at 760 mmHg
This compound 97.1[5]
4-Methyl-1-hexyne91[]
3-Methyl-1-hexyne85

Note: The separation of these isomers by fractional distillation will be challenging due to their close boiling points and will require a highly efficient fractionating column.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from its lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the crude this compound to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column with glass wool and aluminum foil to ensure an adiabatic operation.[3]

  • Begin heating the flask gently.

  • Observe the vapor rising slowly through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.

  • Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which will contain lower-boiling impurities. The boiling point of 3-Methyl-1-hexyne is approximately 85 °C and 4-Methyl-1-hexyne is approximately 91 °C.[]

  • When the temperature stabilizes at the boiling point of this compound (approximately 97.1 °C), change the receiving flask to collect the main fraction.[5]

  • Continue collecting the fraction as long as the temperature remains stable.

  • If the temperature begins to rise further, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or change to a new receiving flask to collect the final fraction.

  • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification of this compound by Preparative Gas Chromatography (Prep-GC)

Objective: To obtain high-purity this compound by separating it from closely related isomers.

Apparatus:

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate column for separating hydrocarbon isomers (e.g., a non-polar or medium-polarity column)

  • Syringe for injection

  • Collection vials/traps

  • Cooling medium for the traps (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical GC with a similar column to the preparative system. The goal is to achieve baseline separation of this compound from its isomers.

    • Column: A non-polar column (e.g., DB-5 type) or a medium-polarity column can be effective for separating hydrocarbon isomers.

    • Temperature Program: Start with an initial oven temperature below the boiling point of the most volatile component and ramp up the temperature to elute the higher-boiling isomers. A typical program might be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/minute to 120 °C.

      • Hold at 120 °C for 5 minutes.

    • Carrier Gas: Use an inert carrier gas such as Helium or Nitrogen at an optimized flow rate.

  • Scale-up to Preparative GC:

    • Transfer the optimized analytical method to the Prep-GC system. Adjust the flow rates and temperature program as necessary for the larger diameter preparative column.

    • Prepare the fraction collector by placing collection vials in the designated positions and ensuring the trapping system is adequately cooled.

  • Injection and Collection:

    • Inject an appropriate volume of the crude this compound. Avoid overloading the column.

    • Monitor the chromatogram in real-time.

    • Program the fraction collector to collect the eluent at the retention time corresponding to the this compound peak.

  • Purity Analysis:

    • Analyze the collected fraction using analytical GC-MS to confirm its purity.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Analysis1 Initial Purity Analysis (GC-MS, NMR) Crude->Analysis1 Decision Purity Acceptable? Analysis1->Decision Purification Purification Step Decision->Purification No PureProduct Pure this compound Decision->PureProduct Yes FracDist Fractional Distillation Purification->FracDist PrepGC Preparative GC Purification->PrepGC Analysis2 Purity Analysis of Fractions (GC-MS) FracDist->Analysis2 PrepGC->Analysis2 Analysis2->PureProduct ImpureFractions Impure Fractions (Re-purify or Discard) Analysis2->ImpureFractions

Caption: Workflow for the purification of this compound.

FractionalDistillationTroubleshooting Troubleshooting Poor Separation in Fractional Distillation Problem Poor Isomer Separation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 Distillation Rate Too Fast Problem->Cause2 Cause3 Poor Insulation Problem->Cause3 Cause4 Incorrect Thermometer Placement Problem->Cause4 Solution1 Use longer column or more efficient packing Cause1->Solution1 Solution2 Reduce heating rate (1-2 drops/sec) Cause2->Solution2 Solution3 Insulate column with glass wool/foil Cause3->Solution3 Solution4 Position bulb below side arm of still head Cause4->Solution4

Caption: Troubleshooting guide for fractional distillation issues.

References

challenges in the scale-up of 4-Methyl-2-hexyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methyl-2-hexyne

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the alkylation of a smaller alkyne. A common strategy starts with a terminal alkyne, such as 3-methyl-1-pentyne (B3058855), which is deprotonated with a strong base like sodium amide (NaNH₂) to form an acetylide. This acetylide then acts as a nucleophile and reacts with an alkylating agent, such as methyl bromide, to yield the final product.[1][2] Another approach could involve starting from acetylene, which can be sequentially alkylated.[3][4]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up alkyne synthesis presents several challenges.[5][6] Key issues include:

  • Exothermic Reactions: Deprotonation and alkylation steps can be highly exothermic, posing a risk of runaway reactions in large volumes if not managed properly.[7]

  • Reagent Handling: Strong bases like sodium amide and organometallic reagents like Grignard reagents are often air and moisture-sensitive, requiring strictly controlled inert atmospheres.[8][9]

  • Mixing and Heat Transfer: Ensuring homogeneous mixing and efficient heat dissipation is more difficult in larger reactors, which can lead to localized overheating, side product formation, and reduced yields.[6]

  • Purification: Isolating the pure product from unreacted starting materials, byproducts, and solvents can be complex on a larger scale, often requiring fractional distillation.[7][10]

Q3: Why is maintaining anhydrous (dry) conditions so critical for this synthesis?

A3: Maintaining anhydrous conditions is crucial because the strong bases and nucleophiles used, such as acetylides or Grignard reagents, are extremely reactive towards protic solvents like water.[8][9] Water will protonate the acetylide or Grignard reagent, quenching the nucleophile and preventing the desired alkylation reaction from occurring. This leads to a significant reduction in yield and consumption of expensive reagents.[8] All glassware must be flame-dried, and solvents must be rigorously dried before use.[8]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow below.

G start Problem: Low Yield cause1 Cause: Incomplete Deprotonation start->cause1 cause2 Cause: Moisture Contamination start->cause2 cause3 Cause: Ineffective Alkylation start->cause3 cause4 Cause: Product Loss During Workup start->cause4 sol1 Solution: - Use a stronger base or excess base. - Increase reaction time/temperature for  deprotonation step. - Ensure base is not degraded. cause1->sol1 sol2 Solution: - Flame-dry all glassware thoroughly. - Use anhydrous solvents and reagents. - Maintain a strict inert atmosphere  (N2 or Argon). cause2->sol2 sol3 Solution: - Use a more reactive alkylating agent  (e.g., methyl iodide instead of methyl chloride). - Check purity of the alkylating agent. - Optimize addition rate and temperature. cause3->sol3 sol4 Solution: - this compound is volatile (BP ~97°C). - Avoid excessive heat during solvent removal. - Use chilled receiving flasks during distillation. - Optimize extraction/distillation procedures. cause4->sol4

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Impurities

Question: My final product is contaminated with byproducts. What are they and how can I minimize them?

Answer: Impurity formation is a key challenge in scale-up. Common byproducts and their mitigation strategies are summarized in the table below.

Impurity TypePotential CauseMitigation Strategy
Allene/Isomerized Alkyne The strong base (e.g., NaNH₂) can cause the triple bond to migrate, especially at higher temperatures.Maintain strict temperature control, keeping the reaction as cool as possible. Add reagents slowly to control the exotherm.
Dimerization Products Side reactions of the alkylating agent or coupling of the acetylide can occur.Use the correct stoichiometry. Ensure slow, controlled addition of the alkylating agent to the acetylide solution, rather than the reverse.[7]
Unreacted Starting Material Incomplete reaction due to insufficient base, time, or temperature, or quenching by moisture.Follow the solutions for low yield: ensure anhydrous conditions, use sufficient base, and allow adequate reaction time. Monitor reaction progress via TLC or GC.
Products from Elimination If using a bulkier or secondary alkyl halide as the electrophile, elimination (E2) can compete with substitution (SN2).[11]Use a primary alkyl halide (like methyl bromide) which strongly favors the SN2 pathway.[3]

Experimental Protocols

Protocol 1: Synthesis via Deprotonation of 3-Methyl-1-pentyne

This protocol is a representative lab-scale procedure that requires optimization for scale-up.

Reaction: 3-Methyl-1-pentyne + NaNH₂ → Sodium (3-methylpent-1-yn-1-ide) Sodium (3-methylpent-1-yn-1-ide) + CH₃Br → this compound + NaBr

Materials:

  • 3-Methyl-1-pentyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (or a high-boiling inert solvent like mineral oil for scale-up)[1]

  • Methyl bromide (CH₃Br)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Deprotonation: In a suitable solvent (e.g., liquid ammonia at -33°C or mineral oil at elevated temperatures), add sodium amide portion-wise.[1] To this suspension, add 3-methyl-1-pentyne dropwise via the dropping funnel while maintaining the temperature. Stir for 1-2 hours to ensure complete formation of the acetylide.

  • Alkylation: Cool the reaction mixture (if necessary). Add a solution of methyl bromide in anhydrous diethyl ether dropwise at a rate that maintains a controlled internal temperature.

  • Quenching: After the addition is complete and the reaction has stirred for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[12]

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[12] Filter the drying agent and carefully remove the solvent by rotary evaporation (use minimal heat due to the product's volatility). The crude product can be purified by fractional distillation to yield pure this compound (Boiling Point: ~97°C).[2]

G sub1 3-Methyl-1-pentyne int1 Acetylide Intermediate sub1->int1 + re1 1. NaNH2 (Strong Base) re1->int1 prod This compound int1->prod + re2 2. CH3Br (Alkylation) re2->prod

Caption: Simplified reaction pathway for this compound synthesis.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueReference
CAS Number 20198-49-6[1][2]
Molecular Formula C₇H₁₂[1][13]
Molecular Weight 96.17 g/mol [1][13]
Boiling Point 97.1 °C at 760 mmHg[2]
Density 0.752 g/cm³[2]
Refractive Index 1.4144[2]
Table 2: Comparison of Reaction Conditions (Illustrative)

This table provides illustrative parameters for different synthesis scales. Actual conditions must be optimized for each specific setup.

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
Solvent Volume 100-200 mL10-20 L
Reagent Addition Time 15-30 minutes2-4 hours
Temperature Control Ice bath / Dry ice-acetone bathJacketed reactor with automated cooling loop
Stirring Magnetic stir barOverhead mechanical stirrer / Impeller
Typical Yield 75-85%60-75% (often lower on scale-up without optimization)
Purification Method Simple distillation / Flash chromatographyFractional distillation

References

Technical Support Center: Catalyst Poisoning in Reactions with Substituted Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during reactions involving substituted alkynes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My alkyne hydrogenation/coupling reaction has stalled or shows very low conversion.

Q: My reaction is not proceeding, or the conversion of my substituted alkyne is extremely low. What are the likely causes related to the catalyst?

A: A sudden drop or complete lack of catalytic activity is often the primary indicator of catalyst poisoning. The active sites on your palladium or platinum catalyst are likely blocked by contaminants.

Troubleshooting Steps:

  • Evaluate Reagent Purity:

    • Substrates and Solvents: Impurities in your substituted alkyne or solvent are common culprits. Sulfur compounds (e.g., thiols, thiophenes), residual halides from previous steps, or coordinating species like amines and phosphines can act as potent poisons.[1]

      • Action: Purify your starting materials. Distill solvents and substrates if necessary. Consider passing liquid reagents through a column of activated alumina (B75360) or a scavenger resin to remove trace impurities.

    • Gases: For hydrogenation reactions, ensure high-purity hydrogen gas is used. Contaminants in the gas feed can deactivate the catalyst over time.

  • Check for Amine Inhibition (especially in coupling reactions):

    • If your substrate contains an amine group, or if you are using an amine base (common in Sonogashira couplings), the amine itself can coordinate to the palladium center and inhibit catalysis.[2]

      • Action: In coupling reactions, carefully select the base and consider using a non-coordinating base if possible. For substrates containing amine functionalities, protection of the amine group may be necessary.

  • Perform a Diagnostic "Spiking" Experiment:

    • To confirm if a particular reagent is the source of the poison, run a small-scale control reaction with known pure starting materials. Then, run a parallel reaction "spiked" with a small amount of the suspected impure reagent. A significant drop in reaction rate compared to the control will confirm the presence of a poison.

Issue 2: My reaction is not selective and is producing the fully saturated alkane instead of the desired alkene.

Q: I am trying to perform a semi-hydrogenation of a substituted alkyne to a cis-alkene using a Lindlar catalyst, but I am observing significant over-reduction to the alkane. What is causing this loss of selectivity?

A: The selectivity of a Lindlar catalyst relies on it being "poisoned" with lead and quinoline (B57606) to deactivate the most active palladium sites.[3] Loss of this selectivity indicates that the catalyst is too active.

Troubleshooting Steps:

  • Catalyst Integrity:

    • Leaching of Poison: The lead acetate (B1210297) that deactivates the palladium may have leached from the catalyst support over time or due to harsh reaction conditions.

      • Action: The most straightforward solution is to use a fresh batch of Lindlar catalyst.[1]

    • Inappropriate Catalyst Choice: Ensure you are using a catalyst specifically designed for semi-hydrogenation (e.g., Lindlar catalyst, Pd/BaSO₄ with quinoline) and not a more active catalyst like standard Pd/C.[4]

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures can increase the rate of the less-favored alkene hydrogenation, leading to over-reduction.[1]

      • Action: Perform the reaction at or below room temperature.

    • Hydrogen Pressure: High hydrogen pressure can also promote over-reduction.

      • Action: Run the reaction at or slightly above atmospheric pressure (e.g., using a hydrogen balloon).

Issue 3: I am observing a black precipitate in my reaction mixture.

Q: My palladium-catalyzed reaction has turned black with a fine precipitate, and the reaction has stopped. What is this precipitate and how can I prevent it?

A: The black precipitate is likely "palladium black," which is finely divided, agglomerated palladium metal that has precipitated out of the solution. This indicates decomposition of the active catalyst complex.

Troubleshooting Steps:

  • Ligand and Catalyst Stability:

    • Ligand Choice: For cross-coupling reactions, the choice of ligand is critical for stabilizing the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands can prevent catalyst agglomeration.

    • Precatalyst: Consider using a more robust and air-stable palladium precatalyst that generates the active species in situ.

  • Reaction Environment:

    • Oxygen Exclusion: For many coupling reactions, particularly Sonogashira, oxygen can promote catalyst decomposition and lead to unwanted side reactions like Glaser coupling.

      • Action: Ensure your solvents are properly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).

    • Temperature: Excessively high temperatures can accelerate the decomposition of the catalyst.

      • Action: Optimize the reaction temperature to find a balance between reactivity and catalyst stability.

Data Presentation: Quantitative Impact of Catalyst Deactivation

The following tables summarize quantitative data on catalyst deactivation and regeneration. Note: The data presented here is collated from various studies and may not be directly comparable due to differing experimental conditions. It is intended to be illustrative of general trends.

Table 1: Illustrative Impact of Poisons on Catalyst Performance
Poison TypeCatalyst SystemSubstrate Type (Example)Poison ConcentrationObserved EffectReference(s)
Sulfur Pd/Al₂O₃Methane (Oxidation)100 ppm SO₂Light-off temperature increased by 50-100°C[5]
Sulfur Ni/Al₂O₃Styrene (Hydrogenation)Not specifiedPoisoning effect sequence: CH₃SCH₃ ≈ CH₃SSCH₃ > C₄H₄S > CS₂ > C₄H₉SH[6]
Lead (Pb) Pd/CaCO₃AlkyneNot specifiedDecreases both alkyne and alkene adsorption sites, but alkene sites are more significantly reduced, improving selectivity.[1]
Quinoline Pd/CaCO₃AlkyneNot specifiedDecreased alkene adsorption capacity by over 50%, increasing selectivity.[1]
Amine Pd(OAc)₂Aryl Halide (Heck Coupling)Not specifiedCan act as a ligand and inhibit the reaction by forming inactive complexes.[2][7]
Table 2: Regeneration Efficiency for Deactivated Palladium Catalysts
Deactivation CauseCatalyst SystemRegeneration MethodRegeneration ConditionsActivity RecoveryReference(s)
Coking/Fouling Pd(OH)₂/CSolvent Wash & SonicationChloroform and glacial acetic acid mixtureYield recovered to >70% over 3 cycles[8]
Sulfur Poisoning Pd/CAir Oxidation50-140°C in air atmosphereCatalyst could be reused over 80 times[9]
Coking Pd/CAir Oxidation250°C, 12h in air flow>80% of initial conversion recovered[10]
Halide Poisoning Pd/CChemical TreatmentHydrazine hydrate (B1144303) solution93.7% of initial activity recovered[11]
Coking Pd/α-Al₂O₃Industrial RegenerationNot specified~50% of metal dispersion recovered, but nearly 100% of catalytic activity[12]
Table 3: Impact of Sintering on Palladium Nanoparticle Properties
CatalystSintering Temperature (°C)Average Crystallite Size (nm)Initial Reaction Rate (mol/s)
Pd AgglomeratesNone3.2-
Pd_sin (473)20027-
Pd_sin (623)350345.77 x 10⁻⁷
Pd_sin (723)450402.50 x 10⁻⁷
Data adapted from a study on the hydrogenation of 3-hexyn-1-ol.

Experimental Protocols

Protocol 1: Identifying the Source of a Catalyst Poison

Objective: To determine if a starting material or solvent contains impurities that are poisoning the catalyst.

Materials:

  • Your substituted alkyne (suspected batch)

  • A small sample of a known "clean" alkyne (control substrate)

  • Your catalyst (e.g., 5% Pd/C)

  • Reaction solvent (suspected batch and a freshly purified batch)

  • Standard reaction apparatus (flasks, stir bars, etc.)

  • Analytical equipment (TLC, GC, or NMR)

Procedure:

  • Baseline Reaction:

    • Set up the reaction using the "clean" alkyne, purified solvent, and your standard catalyst loading and reaction conditions.

    • Monitor the reaction progress over time (e.g., by taking samples every 30 minutes) to establish a baseline reaction rate.

  • Test of Suspected Alkyne:

    • Set up a second reaction identical to the baseline, but substitute the "clean" alkyne with your suspected batch of substituted alkyne.

    • Monitor the reaction progress and compare the rate to the baseline. A significantly slower rate indicates the alkyne is the source of the poison.

  • Test of Suspected Solvent:

    • Set up a third reaction identical to the baseline, but use the suspected batch of solvent instead of the purified solvent.

    • Monitor the reaction progress and compare the rate to the baseline. A slower rate points to the solvent as the source of contamination.

  • Analysis:

    • A significant decrease in reaction rate or total conversion in the test reactions compared to the baseline reaction strongly suggests the presence of a catalyst poison in the tested reagent.

Protocol 2: General Regeneration of a Coked or Fouled Pd/C Catalyst

Objective: To remove organic residues and coke from a deactivated Pd/C catalyst to restore its activity.

Materials:

  • Deactivated Pd/C catalyst

  • A sequence of organic solvents (e.g., methanol, acetone, ethyl acetate)

  • Deionized water

  • Dilute aqueous acid (e.g., 1% acetic acid) or base (e.g., 1% sodium carbonate), if required

  • Filtration apparatus or centrifuge

  • Vacuum oven

Procedure:

  • Catalyst Recovery:

    • After the reaction, carefully separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Washing:

    • Suspend the recovered catalyst in a suitable solvent (e.g., methanol).

    • Agitate the suspension vigorously (e.g., with a magnetic stirrer or in an ultrasonic bath) for 20-30 minutes to wash away adsorbed organic molecules.

    • Separate the catalyst by filtration or centrifugation and discard the solvent.

    • Repeat the washing procedure sequentially with different solvents (e.g., acetone, then water) to remove a wider range of impurities.

  • Acid/Base Wash (Optional):

    • If the poisoning is suspected to be from basic or acidic residues, wash the catalyst with a dilute, degassed acid (e.g., 1% acetic acid) or base solution, respectively.

    • Follow this with several washes with deionized water until the washings are neutral (check with pH paper).

  • Drying:

    • After the final wash, dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80°C) for several hours until a fine, free-flowing powder is obtained.

  • Activity Test:

    • Before using the regenerated catalyst on a large scale, test its activity in a small-scale reaction and compare its performance to a fresh catalyst.

Protocol 3: Thermal Regeneration of a Coked Catalyst

Objective: To remove stubborn carbonaceous deposits (coke) by controlled oxidation. Caution: This procedure involves high temperatures and the potential for uncontrolled combustion. It must be performed with appropriate safety measures in a well-ventilated fume hood or a dedicated tube furnace setup.

Materials:

  • Coked catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (Air or a dilute mixture of O₂ in N₂)

Procedure:

  • Inert Purge and Heating:

    • Place the coked catalyst in the tube furnace.

    • Heat the catalyst to 550-700°C under a steady flow of an inert gas (e.g., nitrogen) to remove volatile organic materials. Maintain this temperature for 2-3 hours.

  • Controlled Oxidation:

    • While maintaining the temperature, gradually introduce a controlled flow of an oxidizing gas (e.g., a mixture of 2-5% air in nitrogen). This will carefully burn off the non-volatile coke deposits.

    • Monitor the furnace temperature closely. The oxidation is exothermic and may cause a temperature spike. Adjust the oxidant flow to maintain a stable temperature.

    • Continue this step for 2-3 hours or until the coke is removed (often indicated by the cessation of CO₂ evolution, if being monitored).

  • Cooling:

    • Switch back to a flow of inert gas and allow the catalyst to cool down to room temperature.

  • Reduction (if necessary):

    • For many hydrogenation catalysts, the active form is the reduced metal. After oxidative regeneration, it may be necessary to re-reduce the catalyst by heating it under a flow of hydrogen gas (e.g., at 200-400°C).

  • Passivation:

    • Carefully passivate the freshly reduced catalyst to prevent pyrophoric behavior upon exposure to air. This can be done by introducing a very small, controlled amount of oxygen into the inert gas stream while the catalyst cools.

Visualizations

Diagram 1: Mechanisms of Catalyst Deactivation

Deactivation_Mechanisms cluster_poisoning Poisoning (Chemical) cluster_coking Coking/Fouling (Physical) cluster_sintering Sintering (Thermal) Catalyst Active Catalyst (e.g., Pd(0) site) Poisoned_Catalyst Poisoned Site (Inactive) Coked_Catalyst Coked Site (Blocked) Sintered_Catalyst Sintered Particles (Reduced Surface Area) Poison Poison Molecule (e.g., Sulfur, Amine) Poison->Poisoned_Catalyst Strong Adsorption Byproducts Substrate/Product Byproducts Byproducts->Coked_Catalyst Polymerization/ Deposition Heat High Temperature Heat->Sintered_Catalyst Particle Migration & Coalescence Troubleshooting_Workflow Start Start: Low/No Reaction Conversion Check_Purity Step 1: Verify Reagent Purity - Distill solvent - Purify alkyne - Use high-purity H₂ Start->Check_Purity Spike_Test Step 2: Perform Spiking Experiment (See Protocol 1) Check_Purity->Spike_Test Poison_Source Poison Source Identified? Yes No Spike_Test->Poison_Source Purify Action: Purify or Replace Contaminated Reagent Poison_Source:yes->Purify Check_Catalyst Step 3: Evaluate Catalyst - Is it the correct type? - Is it old/expired? Poison_Source:no->Check_Catalyst Control_Rxn Step 4: Run Control Reaction with a known 'good' substrate Check_Catalyst->Control_Rxn Catalyst_Issue Control Reaction Fails? Yes No Control_Rxn->Catalyst_Issue Replace_Catalyst Action: Use Fresh Catalyst Catalyst_Issue:yes->Replace_Catalyst Regenerate Consider Catalyst Regeneration (See Protocol 2 or 3) Catalyst_Issue:no->Regenerate Regeneration_Decision Start Deactivated Catalyst Identified Cause What is the suspected cause of deactivation? Start->Cause Fouling Simple Fouling/ Organic Residue Cause->Fouling    Coking Heavy Coking (Carbon Deposits) Cause->Coking Poisoning Chemical Poisoning (e.g., Sulfur, Halides) Cause->Poisoning   Sintering Sintering (Thermal Damage) Cause->Sintering Solvent_Wash Action: Solvent Washing (Protocol 2) Fouling->Solvent_Wash Thermal_Regen Action: Thermal Regeneration (Protocol 3) Coking->Thermal_Regen Chemical_Wash Action: Chemical Washing (Acid/Base/Chelator) Poisoning->Chemical_Wash Irreversible Generally Irreversible: Replace Catalyst Sintering->Irreversible Solvent_Wash->Thermal_Regen If ineffective Chemical_Wash->Thermal_Regen If ineffective

References

Technical Support Center: Managing Exothermic Reactions of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 4-Methyl-2-hexyne. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions of this compound I should be concerned about?

A1: The most common exothermic reactions involving this compound are hydrogenation, hydration, and oxidation. All these reactions release significant heat and require careful thermal management to prevent runaway conditions. Hydrogenation of alkynes is a particularly exothermic process.

Q2: What are the main hazards associated with uncontrolled exothermic reactions of this compound?

A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as thermal runaway. This can result in:

  • Boiling of solvents: leading to a rapid pressure increase.

  • Vessel rupture or explosion: due to excessive pressure.

  • Release of flammable and toxic materials.

  • Fire: as this compound and many organic solvents are flammable.

Q3: How can I estimate the potential exothermicity of my reaction?

Q4: What are the key parameters to monitor during an exothermic reaction with this compound?

A4: Continuous monitoring of the following parameters is critical:

  • Internal reaction temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Coolant temperature: Monitor the inlet and outlet temperatures of your cooling system.

  • Rate of reagent addition: A controlled addition rate is crucial for managing heat generation.

  • Stirring rate: Ensure efficient mixing to avoid localized hot spots.

  • Pressure: For reactions conducted in a closed system.

Q5: What should I do in case of a thermal runaway?

A5: In the event of a thermal runaway, immediate and decisive action is required. Follow your laboratory's emergency procedures, which should include:

  • Stop all reagent and heat addition immediately.

  • Increase cooling to the maximum capacity.

  • If the temperature continues to rise uncontrollably, initiate an emergency quench. (See Troubleshooting Guide for details on quenching).

  • Alert colleagues and evacuate the area if necessary.

  • If there is a risk of explosion, evacuate and contact emergency services.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Possible Cause Troubleshooting Steps
Reagent addition is too fast. 1. Immediately stop the addition of the reagent. 2. Increase the cooling capacity (e.g., lower the temperature of the cooling bath). 3. Once the temperature is stable and under control, restart the addition at a significantly slower rate.
Inadequate cooling. 1. Ensure the cooling system is functioning correctly (e.g., proper coolant flow, correct bath temperature). 2. Check for any blockages in the cooling lines. 3. Consider using a more efficient cooling bath (e.g., dry ice/acetone).
Poor mixing. 1. Verify that the stirrer is functioning and set to an appropriate speed for the reaction volume and viscosity. 2. Ensure the stirrer bar or overhead stirrer is properly sized and positioned.
Issue 2: Temperature Spikes After Completion of Reagent Addition
Possible Cause Troubleshooting Steps
Accumulation of unreacted starting material. 1. Immediately apply maximum cooling. 2. If the temperature approaches the boiling point of the solvent or a known decomposition temperature, prepare for an emergency quench. 3. In future experiments, consider a slower addition rate or a slightly higher initial reaction temperature to ensure the reaction proceeds as the reagents are added.
Catalyst activity issue. 1. For catalytic reactions (e.g., hydrogenation), a hyperactive catalyst can lead to a rapid exotherm. 2. Apply maximum cooling. 3. In future experiments, consider using a lower catalyst loading or a less active catalyst.
Issue 3: Formation of Unexpected Byproducts in Hydration Reaction
Possible Cause Troubleshooting Steps
Non-regioselective addition of water. 1. As this compound is an unsymmetrical internal alkyne, hydration can lead to the formation of two isomeric ketones (4-methyl-2-hexanone and 4-methyl-3-hexanone).[1][2] 2. Optimize reaction conditions (e.g., catalyst, temperature) to favor the desired isomer, if possible. 3. Utilize a purification method such as column chromatography to separate the isomers.

Quantitative Data Summary

The following table provides estimated thermochemical data for the primary exothermic reactions of this compound. These values are based on data for structurally similar alkynes and should be used as a guide for initial safety assessments.[3]

ReactionReactantsProductsEstimated ΔH (kJ/mol)Notes
Hydrogenation (complete) This compound + 2 H₂4-Methylhexane-270 to -290Highly exothermic. The heat of hydrogenation of internal alkynes is generally less than that of terminal alkynes due to greater stability.[3]
Hydrogenation (partial, cis) This compound + H₂ (Lindlar's catalyst)(Z)-4-Methyl-2-hexene-130 to -150Still significantly exothermic.
Hydrogenation (partial, trans) This compound + Na/NH₃(E)-4-Methyl-2-hexene-130 to -150Exothermic, but the reaction is typically run at low temperatures.
Hydration This compound + H₂O4-Methyl-2-hexanone (B86756) + 4-Methyl-3-hexanone-100 to -120The formation of the ketone from the enol intermediate is a highly exothermic step.
Oxidation (cleavage) This compound + O₃ or KMnO₄Acetic acid + 2-Methylbutanoic acidHighly ExothermicOxidative cleavage reactions are typically very energetic.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound to 4-Methylhexane

Warning: This reaction is highly exothermic and involves flammable hydrogen gas. Conduct in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution. The amount should be a small percentage of the substrate weight (typically 1-5 mol%).

  • Seal the reaction vessel and purge the system with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Introduce hydrogen gas to the system, typically at a pressure of 1-4 atm.

  • Begin vigorous stirring.

  • Monitor the reaction temperature closely. An initial exotherm is expected. Use a cooling bath to maintain the desired reaction temperature (typically room temperature).

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation if necessary.

Protocol 2: Mercury(II)-Catalyzed Hydration of this compound

Warning: Mercury compounds are highly toxic. Handle with extreme care and use appropriate personal protective equipment.

Materials:

  • This compound

  • Water

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water and slowly add concentrated sulfuric acid with cooling.

  • Add a catalytic amount of mercury(II) sulfate to the acidic solution.

  • Add this compound to the reaction mixture.

  • Heat the mixture to a gentle reflux. The reaction is exothermic, so initial heating may need to be controlled.

  • Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 4-methyl-2-hexanone and 4-methyl-3-hexanone.[1][2]

  • Purify and separate the isomers by fractional distillation or column chromatography.

Protocol 3: Oxidative Cleavage of this compound with Potassium Permanganate (B83412)

Warning: This reaction can be highly exothermic and should be performed with caution. Potassium permanganate is a strong oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • A suitable co-solvent if needed (e.g., acetone (B3395972) or tert-butanol)

  • Sodium bisulfite (for quenching)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., acetone/water mixture) in a round-bottom flask equipped with a stirrer and a thermometer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise to the stirred alkyne solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C. A significant exotherm will be observed.

  • After the addition is complete, continue stirring at low temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves.

  • Acidify the solution with hydrochloric acid.

  • Extract the carboxylic acid products (acetic acid and 2-methylbutanoic acid) with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude products.

  • Purify the products by distillation or other suitable methods.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting A Identify Reaction Type (Hydrogenation, Hydration, Oxidation) B Estimate Exothermicity (Literature Data, Analogs) A->B C Perform Thermal Hazard Assessment B->C D Controlled Reagent Addition C->D E Continuous Monitoring (Temp, Pressure, Stirring) D->E G Temperature Spike? E->G F Maintain Cooling F->E G->E No H Stop Addition G->H Yes I Increase Cooling H->I J Emergency Quench I->J If still rising

Caption: Workflow for managing exothermic reactions of this compound.

Signaling_Pathway_Thermal_Runaway A Increased Reaction Rate B Increased Heat Generation A->B C Increased Temperature B->C C->A Positive Feedback Loop D Increased Pressure C->D E Vessel Failure / Explosion D->E

Caption: Logical relationship of factors leading to thermal runaway.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of 4-Methyl-2-hexyne Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. This guide provides a comparative overview of the primary analytical methods for the validation of 4-Methyl-2-hexyne purity, a volatile alkyne. The focus is on providing objective comparisons of performance and detailed experimental protocols to ensure reliable and reproducible results.

The principal analytical techniques for determining the purity of volatile organic compounds like this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) and Gas Chromatography coupled with a Mass Spectrometer (GC-MS).[1][2] Both methods offer high resolution and sensitivity suitable for this purpose.

Comparison of Key Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities or adherence to specific regulatory guidelines.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on volatility and interaction with a stationary phase. Detection is based on the ionization of organic compounds in a hydrogen-air flame.Separation is identical to GC-FID, but detection is based on the mass-to-charge ratio of ionized molecules and their fragments, allowing for structural elucidation.
Primary Use Quantitative analysis and determination of purity based on the relative peak areas.[3]Qualitative identification of impurities and quantitative analysis.[4][5]
Selectivity Good selectivity based on retention time. Co-eluting peaks can be a limitation.Excellent selectivity based on both retention time and mass spectral data, allowing for the deconvolution of co-eluting peaks.[6]
Sensitivity (LOD/LOQ) Typically in the low ppm range.Can achieve lower detection limits, often in the ppb range, especially with selected ion monitoring (SIM).
Quantitation Highly accurate and precise for known analytes with a linear response over a wide concentration range.[3]Accurate quantitation is achievable, often using isotopically labeled internal standards for complex matrices.[4]
Impurity Identification Relies on comparison with reference standards for peak identification.Provides structural information based on fragmentation patterns, enabling the identification of unknown impurities.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of volatile hydrocarbons and can be adapted for this compound.

Method 1: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quality control and purity assessment of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: A non-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) or a column designed for hydrocarbon analysis like an Alumina PLOT column is recommended for optimal separation of potential impurities.[8][9]

Reagents:

  • Carrier Gas: Helium or Hydrogen, high purity.

  • FID Gases: Hydrogen and compressed air, high purity.

  • Solvent: Hexane or Pentane, analytical grade.

  • This compound reference standard of known purity.

Sample Preparation:

  • Accurately prepare a stock solution of the this compound sample in the chosen solvent (e.g., 1000 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL with a split ratio of 50:1.

Data Analysis: The purity of this compound is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Prepare Dilutions B->C D Inject Sample C->D E Chromatographic Separation D->E F Flame Ionization Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

GC-FID Experimental Workflow
Method 2: Identification and Quantification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying unknown impurities and for validating the primary purity results obtained by GC-FID.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • Capillary column: Same as for the GC-FID method.

Reagents:

  • Same as for the GC-FID method.

Sample Preparation:

  • Sample preparation follows the same procedure as for the GC-FID method.

Chromatographic and Mass Spectrometric Conditions:

  • GC Conditions: The same chromatographic conditions as the GC-FID method can be used to allow for retention time comparison.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 35-350

Data Analysis:

  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[7]

  • Quantification: The purity can be determined by the area percent method, similar to GC-FID. For more accurate quantification of specific impurities, a calibration curve can be constructed using certified reference standards.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Prepare Dilutions B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Peak Integration & Spectral Analysis F->G H Impurity Identification (Library Search) G->H I Quantification & Purity Assessment H->I

GC-MS Experimental Workflow

Method Validation Parameters

To ensure the reliability of the analytical data, the chosen method should be validated according to established guidelines.[10][11][12] The following parameters should be assessed:

Validation ParameterGC-FIDGC-MS
Specificity/Selectivity Demonstrated by the separation of the main peak from any impurities.Confirmed by both chromatographic resolution and unique mass spectra for each component.
Linearity A linear relationship between concentration and peak area should be established over a defined range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.99.[4]Similar to GC-FID, linearity should be established for quantitative purposes.
Accuracy Determined by spike/recovery experiments, typically with recovery values between 98-102%.Can be assessed similarly to GC-FID or by using certified reference materials.
Precision (Repeatability & Intermediate) Expressed as the relative standard deviation (RSD) of multiple measurements. Typically, RSD should be < 2%.Similar precision requirements as GC-FID.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[13]The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method's performance should be evaluated under small, deliberate variations in method parameters (e.g., temperature, flow rate).The method's performance should be evaluated under small, deliberate variations in method parameters.

By implementing these analytical methods and validation procedures, researchers, scientists, and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and integrity of their work.

References

A Comparative Spectroscopic Analysis of 4-Methyl-2-hexyne and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 4-methyl-2-hexyne and its structural isomers with the molecular formula C₇H₁₂. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to illustrate how subtle changes in molecular structure are reflected in distinct spectral patterns. The information herein is intended to serve as a valuable resource for the identification and characterization of small organic molecules.

Experimental Protocols

The data presented in this guide are compiled from various spectroscopic databases. The following sections outline the general experimental protocols typically employed to acquire such data for liquid alkyne samples.

1. Infrared (IR) Spectroscopy

Infrared spectra are typically acquired for neat liquid samples. A small drop of the analyte is placed on the surface of a polished salt plate (e.g., NaCl or KBr). A second salt plate is then placed on top to create a thin liquid film. The assembled plates are mounted in a sample holder and placed within the spectrometer's sample compartment for analysis. For volatile samples, a sealed liquid cell with IR-transparent windows may be used. The spectrum is recorded, and characteristic absorption bands are reported in wavenumbers (cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on spectrometers operating at frequencies such as 300, 500, or 600 MHz for ¹H NMR.[1] A small amount of the analyte (typically <1 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] A reference standard, commonly tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.[2][3] For ¹³C NMR, similar sample preparation is used, and spectra are recorded on the same instrument, though with a different probe frequency (e.g., 75.5 or 126 MHz).[1] Data are processed to show chemical shifts (δ) in parts per million (ppm) relative to the standard.

3. Mass Spectrometry (MS)

For volatile compounds like alkynes, Mass Spectrometry is often performed using Gas Chromatography (GC) for sample introduction and Electron Ionization (EI) as the ionization method.[4][5] The sample is injected into the GC, where it is vaporized and separated from impurities. The analyte then enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[4]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These isomers were chosen to highlight the differences between internal and terminal alkynes, as well as the effects of skeletal branching.

Table 1: Key Infrared (IR) Spectroscopy Data for C₇H₁₂ Isomers

CompoundAlkyne TypeC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)Key Observations
This compound Internal~2200-2300 (weak)AbsentWeak C≡C stretch due to low polarity; absence of the ≡C-H stretch confirms an internal alkyne.[7]
Hept-2-yne Internal~2200-2300 (weak)AbsentSimilar to this compound, displays a weak C≡C stretch characteristic of an internal alkyne.[8]
Hept-3-yne Internal~2200-2300 (very weak/absent)AbsentAs a nearly symmetrical internal alkyne, the C≡C stretch is extremely weak or absent due to a minimal change in dipole moment.[9]
3-Methyl-1-hexyne Terminal~2100-2140~3300 (strong, sharp)The presence of a strong ≡C-H stretch is a definitive marker for a terminal alkyne.[10][11]
5-Methyl-1-hexyne Terminal~2126~3324Exhibits the characteristic strong ≡C-H and moderate C≡C stretching frequencies of a terminal alkyne.[12]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm) for C₇H₁₂ Isomers

CompoundProtons near C≡CAlkynyl Proton (≡C-H)Other Key Signals
This compound ~1.77 (s, 3H, -C≡C-CH₃), ~2.0-2.2 (m, 1H, -CH-), ~1.05 (d, 3H, -CH(CH₃))AbsentSignals correspond to the methyl group attached to the alkyne and the branched alkyl group.
Hept-2-yne ~1.74 (t, 3H, -C≡C-CH₃), ~2.14 (m, 2H, -CH₂-C≡C-)AbsentShows signals for the terminal methyl and adjacent methylene (B1212753) groups deshielded by the triple bond.[13]
Hept-3-yne ~2.13 (q, 4H, -CH₂-C≡C-CH₂-)AbsentA symmetrical molecule showing a single characteristic signal for the two equivalent methylene groups adjacent to the triple bond.[9]
3-Methyl-1-hexyne ~2.3 (m, 1H, -CH(CH₃)-C≡C-)~1.7-1.8 (d)The alkynyl proton signal is present and often shows long-range coupling.[14]
5-Methyl-1-hexyne ~2.18 (t, 2H, -CH₂-C≡C-)~1.9 (t)The terminal alkynyl proton appears as a triplet due to coupling with the adjacent methylene group.[15]

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm) for C₇H₁₂ Isomers

CompoundAlkynyl Carbons (C≡C)Other Key Signals
This compound ~75.4, ~83.2~3.5 (-C≡C-CH₃), ~29.7 (-CH-), ~20.9 (-CH(CH₃))
Hept-2-yne ~75.1, ~78.8~3.4 (-C≡C-CH₃), ~20.5 (-CH₂-C≡C-), ~31.0, ~22.1, ~13.5 (propyl group)
Hept-3-yne ~80.6 (2C)~14.4 (2C, -CH₂-), ~13.0 (2C, -CH₃)
3-Methyl-1-hexyne ~67.5 (≡CH), ~88.5 (-C≡)~35.6 (-CH-), ~12.2 (-CH(CH₃))
5-Methyl-1-hexyne ~68.4 (≡CH), ~83.5 (-C≡)~18.3 (-CH₂-C≡C-), ~37.9 (-CH₂-CH-), ~28.0 (-CH-), ~22.1 (2C, -CH(CH₃)₂)

Table 4: Mass Spectrometry Data (Key Fragments, m/z) for C₇H₁₂ Isomers

CompoundMolecular Ion (M⁺) m/zBase Peak m/zOther Key Fragments m/z
This compound 966781, 53, 41
Hept-2-yne 965581, 67, 41
Hept-3-yne 966781, 53, 41
3-Methyl-1-hexyne 966781, 53, 41
5-Methyl-1-hexyne 964181, 67, 55

Note: Mass spectral fragmentation is complex and can be similar for isomers. The base peak and relative intensities of fragments are often more diagnostic than the m/z values alone.

Structure-Spectra Relationship Visualization

The following diagram illustrates the logical workflow of how a single chemical structure is analyzed using multiple spectroscopic techniques to generate a unique set of identifying data.

G cluster_0 Structural Analysis Workflow A Chemical Structure (e.g., this compound) B IR Spectroscopy A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Mass Spectrometry (EI) A->D E IR Spectrum (Vibrational Modes) B->E Yields F NMR Spectra (Chemical Shifts, Coupling) C->F Yields G Mass Spectrum (m/z Ratios, Fragmentation) D->G Yields H Interpretation & Structure Confirmation E->H F->H G->H

Caption: Workflow of spectroscopic analysis for chemical structure elucidation.

Comparative Analysis

The spectroscopic data clearly differentiate the isomers of C₇H₁₂.

  • IR spectroscopy is most effective at distinguishing terminal alkynes from internal ones. The presence of a strong, sharp absorption band around 3300 cm⁻¹ is a definitive indicator of a ≡C-H bond, which is absent in internal alkynes like this compound.[12] For nearly symmetrical internal alkynes like hept-3-yne, the C≡C stretching vibration can be very weak or entirely absent, making it difficult to identify the alkyne group by this method alone.[9]

  • ¹H NMR spectroscopy provides detailed information about the proton environment. The absence of a signal in the characteristic alkynyl proton region (~1.7-3.1 ppm) confirms an internal alkyne.[14] The chemical shifts and splitting patterns of protons adjacent to the triple bond are highly indicative of the surrounding structure. For example, the symmetry of hept-3-yne results in a much simpler spectrum compared to its unsymmetrical isomers.[9]

  • ¹³C NMR spectroscopy is particularly powerful for determining the carbon skeleton. The chemical shifts of the sp-hybridized carbons (~70-90 ppm) confirm the presence of an alkyne.[16] Symmetry plays a key role; the two alkynyl carbons in the symmetrical hept-3-yne are chemically equivalent and thus produce a single peak, whereas they give two distinct peaks in unsymmetrical isomers like this compound and hept-2-yne.[9]

  • Mass Spectrometry confirms the molecular weight of all isomers with a molecular ion peak at m/z 96. While fragmentation patterns can be complex, the most abundant fragment (base peak) and the relative intensities of other fragments can provide clues about the molecule's stability and branching. For instance, branched isomers may show fragmentation patterns indicative of the formation of stable secondary or tertiary carbocations.

References

A Comparative Guide to the Reaction Products of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the products formed from three common reactions of the internal alkyne, 4-Methyl-2-hexyne: hydration, hydroboration-oxidation, and halogenation. The structural validation of these products is supported by a review of established reaction mechanisms and spectroscopic data.

Reaction Overview

The triple bond of this compound serves as a reactive site for various addition reactions. The regioselectivity and stereochemistry of these reactions are dictated by the specific reagents and conditions employed. This guide explores the outcomes of Markovnikov and anti-Markovnikov additions of water, as well as the anti-addition of bromine across the triple bond.

Data Presentation: A Comparative Analysis of Reaction Products

The following table summarizes the expected major products, their structures, and key reaction parameters for the hydration, hydroboration-oxidation, and halogenation of this compound. Due to the unsymmetrical nature of the starting alkyne, a mixture of constitutional isomers is expected in the hydration and hydroboration-oxidation reactions.

ReactionReagentsExpected Major ProductsRegioselectivityStereochemistry
Hydration H₂O, H₂SO₄, HgSO₄4-Methyl-2-hexanone & 4-Methyl-3-hexanoneMarkovnikovNot applicable
Hydroboration-Oxidation 1. Disiamylborane (B86530) or 9-BBN 2. H₂O₂, NaOH4-Methyl-2-hexanone & 4-Methyl-3-hexanoneAnti-Markovnikov (initial enol)Syn-addition of H and B
Halogenation (Bromination) Br₂ in CCl₄(E)-2,3-Dibromo-4-methyl-2-hexeneNot applicableAnti-addition

Experimental Protocols

Mercury(II)-Catalyzed Hydration of an Internal Alkyne (Analogous to this compound)

This procedure is adapted from protocols for the hydration of other internal alkynes.[1][2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1 equivalent) in 95% ethanol (B145695) is prepared.

  • A catalytic amount of mercury(II) sulfate (B86663) (HgSO₄) and concentrated sulfuric acid (H₂SO₄) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 3-4 hours.

  • After cooling to room temperature, the mixture is neutralized with sodium carbonate and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of 4-Methyl-2-hexanone and 4-Methyl-3-hexanone, can be purified by fractional distillation or column chromatography.

Hydroboration-Oxidation of an Internal Alkyne (Analogous to this compound)

This protocol is based on the hydroboration-oxidation of unsymmetrical internal alkynes, which typically yields a mixture of ketones.[3][4][5][6]

Procedure:

  • A solution of a bulky borane (B79455) reagent, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, nitrogen-flushed flask.

  • This compound (1 equivalent) is added dropwise to the borane solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is then cooled to 0°C, and a solution of 3M aqueous sodium hydroxide (B78521) (NaOH) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • The mixture is stirred at room temperature for 1 hour.

  • The product is extracted with diethyl ether, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • After removal of the solvent, the resulting mixture of 4-Methyl-2-hexanone and 4-Methyl-3-hexanone can be purified by chromatography.

Bromination of an Internal Alkyne (Analogous to this compound)

This procedure is a general method for the bromination of internal alkynes.[7]

Procedure:

  • A solution of this compound (1 equivalent) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) is prepared in a round-bottom flask protected from light.

  • A solution of bromine (Br₂) (1 equivalent) in the same solvent is added dropwise to the alkyne solution at 0°C with stirring.

  • The reaction is typically rapid, and the disappearance of the bromine color indicates the completion of the reaction.

  • The solvent is removed under reduced pressure to yield the crude product, predominantly (E)-2,3-Dibromo-4-methyl-2-hexene.

  • Purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

hydration_pathway alkyne This compound enol_intermediate1 Enol Intermediate 1 alkyne->enol_intermediate1 H₂O, H₂SO₄, HgSO₄ (Markovnikov addition) enol_intermediate2 Enol Intermediate 2 alkyne->enol_intermediate2 H₂O, H₂SO₄, HgSO₄ (Markovnikov addition) ketone1 4-Methyl-2-hexanone enol_intermediate1->ketone1 Tautomerization ketone2 4-Methyl-3-hexanone enol_intermediate2->ketone2 Tautomerization

Caption: Hydration of this compound.

hydroboration_oxidation_pathway alkyne This compound vinylborane1 Vinylborane Intermediate 1 alkyne->vinylborane1 1. Disiamylborane vinylborane2 Vinylborane Intermediate 2 alkyne->vinylborane2 1. Disiamylborane enol1 Enol Intermediate 1 vinylborane1->enol1 2. H₂O₂, NaOH enol2 Enol Intermediate 2 vinylborane2->enol2 2. H₂O₂, NaOH ketone1 4-Methyl-2-hexanone enol1->ketone1 Tautomerization ketone2 4-Methyl-3-hexanone enol2->ketone2 Tautomerization

Caption: Hydroboration-Oxidation of this compound.

halogenation_pathway alkyne This compound bromonium_ion Bromonium Ion Intermediate alkyne->bromonium_ion Br₂ product (E)-2,3-Dibromo-4-methyl-2-hexene bromonium_ion->product Br⁻ (anti-attack)

Caption: Bromination of this compound.

Conclusion

The reactions of this compound provide a clear illustration of the principles of electrophilic addition to alkynes. The choice of reagents allows for the selective formation of different constitutional isomers and stereoisomers. While hydration and hydroboration-oxidation of this unsymmetrical internal alkyne lead to a mixture of two ketone products, halogenation with bromine is expected to proceed with high stereoselectivity to yield the trans-dibromoalkene. The provided protocols and reaction pathways serve as a valuable resource for the synthesis and structural validation of these and similar compounds. Further experimental work is recommended to determine the precise product ratios and yields for the reactions of this compound.

References

The Underperformer: 4-Methyl-2-hexyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is prized for its high efficiency, selectivity, and biocompatibility. While terminal alkynes have proven to be exemplary substrates in this reaction, the performance of internal alkynes, such as 4-Methyl-2-hexyne, is markedly inferior. This guide provides a comparative analysis of the reactivity of this compound and its terminal alkyne analogue, 1-hexyne (B1330390), in CuAAC, supported by experimental data, to inform substrate selection in synthetic workflows.

Performance Overview: A Tale of Two Alkynes

The structural difference between terminal and internal alkynes profoundly impacts their reactivity in CuAAC. The reaction mechanism typically proceeds through the formation of a copper(I) acetylide intermediate, which is readily accessible with the acidic proton of a terminal alkyne. Internal alkynes, lacking this acidic proton, exhibit significantly lower reactivity under standard CuAAC conditions.

Experimental evidence highlights this disparity. While terminal alkynes like 1-hexyne can achieve quantitative conversion to the corresponding triazole product within hours at room temperature, internal alkynes such as this compound are largely unreactive. Even with specialized catalysts and more forcing conditions, the yields for internal alkynes remain low and require extended reaction times at elevated temperatures.

Quantitative Performance Data

The following table summarizes the performance of an internal alkyne (using but-2-yne as a proxy for this compound due to the availability of published data) versus a terminal alkyne (1-hexyne) in CuAAC with benzyl (B1604629) azide (B81097).

AlkyneCatalystTemperatureReaction TimeConversion/YieldReference
1-Hexyne [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂]Room Temp.3 hours>99%[1][2]
But-2-yne [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂]343 K (70 °C)72 hours~25%[1][2]

Note: Data for but-2-yne is used as a representative example for an aliphatic internal alkyne due to the lack of specific published data for this compound under these conditions. The reactivity of this compound is expected to be similarly low.

Experimental Protocols

Standard Protocol for CuAAC with a Terminal Alkyne (1-Hexyne)

This protocol is adapted from established procedures for the CuAAC of terminal alkynes.[3][4]

Materials:

  • 1-Hexyne

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • In a reaction vessel, dissolve benzyl azide (1.0 equivalent) and 1-hexyne (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a premix of CuSO₄·5H₂O (0.01 equivalents) and THPTA (0.05 equivalents) in water.

  • Add the CuSO₄/THPTA premix to the solution of the azide and alkyne, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by extraction and purified by column chromatography if necessary.

Modified Protocol for CuAAC with an Internal Alkyne (e.g., this compound)

This protocol is based on conditions reported for the cycloaddition of less reactive internal alkynes using a specialized polynuclear copper catalyst.[1][2]

Materials:

  • This compound

  • Benzyl Azide

  • Polynuclear Copper Catalyst ([Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂])

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), add the polynuclear copper catalyst (0.005 equivalents).

  • Add benzyl azide (1.0 equivalent) and this compound (1.0 equivalent) to the tube.

  • If a solvent is used, add anhydrous acetonitrile. For neat conditions, proceed without a solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 343 K (70 °C).

  • Stir the reaction at this temperature and monitor the conversion over an extended period (e.g., 72 hours) using GC or NMR spectroscopy.

  • After the desired time, cool the reaction mixture and purify by column chromatography to isolate the triazole product.

Reaction Pathway and Experimental Workflow

The general workflow for a copper-catalyzed azide-alkyne cycloaddition is depicted below. For internal alkynes, the "Reaction" step requires significantly more energy and time, and often results in low conversion.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Dissolve Azide & Alkyne in Solvent Mix Combine Reactants & Catalytic Species Reactants->Mix 1 Catalyst Prepare CuSO4/Ligand & Reductant Solutions Catalyst->Mix 2 React Stir at Specified Temperature & Time Mix->React Quench Reaction Quench (if necessary) React->Quench Extract Extraction & Washing Quench->Extract Purify Column Chromatography Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze

General experimental workflow for CuAAC reactions.

Alternative Approaches for Internal Alkynes

Given the poor performance of this compound and other internal alkynes in CuAAC, alternative catalytic systems are recommended for the synthesis of fully substituted triazoles. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable alternative that effectively catalyzes the reaction of both terminal and internal alkynes with azides, typically yielding the 1,5-disubstituted triazole regioisomer.[5] For applications requiring the formation of a triazole from an internal alkyne, exploring RuAAC is a more viable strategy.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice of alkyne is critical for the success of a "click" ligation strategy. The experimental data clearly demonstrates that this compound, as an internal alkyne, is a poor substrate for the standard copper-catalyzed azide-alkyne cycloaddition. In contrast, its terminal alkyne counterpart, 1-hexyne, exhibits the high reactivity and efficiency characteristic of this powerful transformation. When the synthetic design necessitates the use of an internal alkyne, alternative catalytic methods such as RuAAC should be considered to achieve the desired triazole product in synthetically useful yields.

References

comparing the steric hindrance of different methyl-substituted alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steric profile of alkynes is a critical parameter in organic synthesis and medicinal chemistry, influencing reaction rates, regioselectivity, and the ability of a molecule to interact with biological targets. This guide provides an objective comparison of the steric hindrance presented by various methyl-substituted alkynes, supported by experimental data from reactivity studies.

Introduction to Steric Hindrance in Alkynes

Unlike the sp³-hybridized carbons in cycloalkanes, the sp-hybridized carbons of an alkyne create a linear geometry. This linearity might suggest that alkynes are not susceptible to significant steric hindrance.[1][2][3] However, the substituents adjacent to the triple bond can create considerable steric bulk, restricting access of reagents to the π-bonds. This effect is particularly pronounced in reactions involving bulky reagents. A useful method to probe and quantify this steric hindrance is to compare the relative rates of addition reactions, such as hydroboration-oxidation.

Comparing Steric Hindrance via Reactivity

Direct quantitative measurements of steric hindrance for alkynes, analogous to the A-values used for cyclohexane (B81311) substituents, are not standard.[4][5][6] Instead, steric hindrance can be effectively evaluated by comparing the reaction rates of different alkynes with a sterically demanding reagent. The hydroboration of alkynes using bulky dialkylboranes, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), serves as an excellent model system for this purpose.[2][3][7][8][9] The bulky nature of these reagents makes the reaction rate highly sensitive to the steric environment around the triple bond.

A classic example of a sterically hindered alkyne is 3,3-dimethyl-1-butyne (B43207) (also known as tert-butylacetylene).[10][11][12] The bulky tert-butyl group effectively shields one side of the alkyne, significantly influencing its reactivity compared to less substituted alkynes.

Table 1: Comparison of Methyl-Substituted Alkynes in Hydroboration

Alkyne StructureIUPAC NameAlkyne TypeSubstituent BulkRelative Reactivity with Bulky BoranesSteric Hindrance Level
CH₃C≡CH PropyneTerminalSmall (Methyl)HighLow
CH₃CH₂CH₂C≡CH 1-PentyneTerminalSmall (n-Propyl)HighLow
(CH₃)₃CC≡CH 3,3-Dimethyl-1-butyneTerminalVery Large (tert-Butyl)LowHigh
CH₃C≡CCH₃ 2-ButyneInternalSmall (Methyl)ModerateModerate
(CH₃)₂CHC≡CCH(CH₃)₂ 2,5-Dimethyl-3-hexyneInternalLarge (Isopropyl)Very LowVery High

Note: Relative reactivity is inferred from established principles of sterically-controlled hydroboration reactions. Alkynes with greater steric bulk around the triple bond react more slowly with bulky hydroborating agents.

The data illustrates a clear trend: as the size of the alkyl group adjacent to the triple bond increases, the steric hindrance increases, leading to a decrease in reaction rate with sterically demanding reagents. The tert-butyl group in 3,3-dimethyl-1-butyne creates significantly more steric hindrance than the n-propyl group in 1-pentyne. Internal alkynes are generally less reactive than terminal alkynes in hydroboration due to substitution at both sp carbons.[2][13]

Experimental Protocols

Representative Experiment: Hydroboration-Oxidation of a Terminal Alkyne

This protocol describes a typical procedure for the hydroboration-oxidation of a terminal alkyne to yield an aldehyde, a reaction whose efficiency is highly dependent on the alkyne's steric properties.[2][3][9][13]

Objective: To convert a terminal alkyne to the corresponding aldehyde, demonstrating anti-Markovnikov addition.

Reagents:

  • Disiamylborane ((Sia)₂BH) or 9-BBN

  • Terminal Alkyne (e.g., 1-Pentyne or 3,3-Dimethyl-1-butyne)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Hydroxide (NaOH) solution (e.g., 3M)

  • Hydrogen Peroxide (H₂O₂), 30% solution

Procedure:

  • Preparation of the Hydroborating Agent: A sterically hindered dialkylborane is used to prevent double addition to the alkyne.[2][3][7] For instance, disiamylborane is prepared by the reaction of diborane (B8814927) (B₂H₆) with two equivalents of 2-methyl-2-butene (B146552) in an anhydrous THF solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydroboration: The terminal alkyne is dissolved in anhydrous THF in a separate flask under an inert atmosphere. The solution is cooled in an ice bath (0 °C). The prepared disiamylborane solution is then added dropwise to the alkyne solution with continuous stirring. The reaction mixture is allowed to stir at this temperature for a specified time (e.g., 1-2 hours) to ensure the complete formation of the vinylborane (B8500763) intermediate.

  • Oxidation: After the hydroboration is complete, the reaction mixture is carefully treated with an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.[9][13] The temperature should be maintained during this exothermic step.

  • Work-up and Isolation: The reaction mixture is stirred for an additional period to ensure complete oxidation. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde product.

  • Analysis: The product is purified (e.g., by distillation or chromatography) and characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

By comparing the reaction times and yields for different alkynes under identical conditions, a quantitative comparison of their steric hindrance can be established.

Visualizing Steric Effects

The following diagrams illustrate the logical relationships between alkyne structure, steric hindrance, and reaction outcomes.

Steric_Hindrance_Comparison cluster_alkynes Methyl-Substituted Alkyne Types cluster_substituents Substituent Bulk (R group) cluster_hindrance Resulting Steric Hindrance cluster_reactivity Effect on Reactivity (e.g., Hydroboration) A Terminal Alkyne (R-C≡C-H) C Small Alkyl (e.g., Methyl, n-Propyl) A->C e.g., 1-Pentyne D Bulky Alkyl (e.g., tert-Butyl, Isopropyl) A->D e.g., 3,3-Dimethyl-1-butyne B Internal Alkyne (R-C≡C-R') B->C e.g., 2-Butyne B->D e.g., 2,5-Dimethyl-3-hexyne E Low Steric Hindrance C->E F High Steric Hindrance D->F G Fast Reaction Rate Accessible π-system E->G H Slow Reaction Rate Shielded π-system F->H

Caption: Relationship between alkyne substitution and steric effects.

Hydroboration_Workflow cluster_products Reaction Products based on Steric Hindrance Start Alkyne Substrate Reagent 1. Bulky Borane (B79455) ((Sia)₂BH) 2. H₂O₂, NaOH Start->Reagent Hydroboration- Oxidation Intermediate Vinylborane Intermediate Reagent->Intermediate Taut Keto-Enol Tautomerization Intermediate->Taut Aldehyde Aldehyde (from Terminal Alkyne) Taut->Aldehyde Anti-Markovnikov Addition Ketone Ketone (from Internal Alkyne) Taut->Ketone

Caption: Experimental workflow for hydroboration-oxidation of alkynes.

References

A Comparative Guide to the Acidity of Terminal vs. Internal Alkynes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the relative acidity of terminal and internal alkynes, offering experimental data, detailed methodologies, and a foundational understanding for researchers, scientists, and professionals in drug development. The distinct difference in acidity between these two alkyne types is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the generation of acetylide anions.

Executive Summary

Terminal alkynes are significantly more acidic than internal alkynes. This heightened acidity is a direct consequence of the electronic environment of the acetylenic proton. The carbon-hydrogen bond in a terminal alkyne is acidic enough to be deprotonated by a strong base, a reaction that does not occur with internal alkynes, alkanes, or alkenes under similar conditions. This guide will delve into the quantitative measures of this acidity, the experimental methods to determine it, and the underlying principles governing this chemical behavior.

Data Presentation: A Quantitative Comparison of Acidity

The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa indicates a stronger acid. The pKa values of terminal alkynes are markedly lower than those of other hydrocarbons, signifying their greater acidity. Internal alkynes lack an acetylenic hydrogen and therefore, their "acidity" is not comparable in the same context. The relevant comparison is with other C-H bonds.

Compound ClassExampleHybridization of C-H BondApproximate pKaReference
Terminal Alkyne Ethyne (Acetylene)sp25[1]
AlkeneEthenesp²44[1]
AlkaneEthanesp³50[1]

As the data illustrates, terminal alkynes are approximately 10^19 times more acidic than alkenes and 10^25 times more acidic than alkanes. This profound difference is fundamental to their unique reactivity.

The Science Behind the Acidity: Hybridization and Conjugate Base Stability

The enhanced acidity of terminal alkynes is directly attributable to the hybridization of the carbon atom involved in the C-H bond.[2]

  • sp Hybridization: In a terminal alkyne, the carbon of the C-H bond is sp hybridized, meaning its bonding orbitals have 50% s-character and 50% p-character.

  • Increased s-Character: The s-orbitals are closer to the nucleus and have lower energy than p-orbitals. The high s-character of an sp orbital means that the electrons in this orbital are held more closely to the carbon nucleus.

  • Polarization and Inductive Effect: This proximity to the nucleus increases the electronegativity of the sp-hybridized carbon, polarizing the C-H bond and making the hydrogen atom more electropositive.

  • Stabilization of the Conjugate Base: Upon deprotonation, the resulting lone pair of electrons on the carbon atom resides in the sp hybrid orbital. The significant s-character of this orbital provides greater stability for the negative charge of the acetylide anion (R-C≡C:⁻).[3] This stability of the conjugate base is the primary driver for the increased acidity of the parent terminal alkyne.

In contrast, the carbons in alkenes are sp² hybridized (~33% s-character) and in alkanes are sp³ hybridized (~25% s-character). The lower s-character in these molecules results in less stable conjugate bases upon deprotonation, hence their much higher pKa values.

G cluster_0 Acidity of Terminal Alkynes A Terminal Alkyne (R-C≡C-H) B sp Hybridization of Carbon A->B F Stable Acetylide Anion (R-C≡C:⁻) A->F Deprotonation C High (50%) s-character B->C D Increased Electronegativity of Carbon C->D C->F Stabilizes E Polarized C-H Bond D->E G Lower pKa (~25) F->G

Figure 1. The logical relationship explaining the enhanced acidity of terminal alkynes.

Experimental Protocols: Determining the pKa of Weak Carbon Acids

Due to the extremely weak acidity of hydrocarbons, determining their pKa values requires specialized techniques in non-aqueous solvents. The following protocol is based on the well-established method of equilibrium acidity measurements using a series of indicators in dimethyl sulfoxide (B87167) (DMSO), pioneered by Bordwell.[4]

Objective: To determine the relative pKa of a terminal alkyne by establishing an equilibrium with a series of indicator acids of known pKa in DMSO and measuring the equilibrium constant spectrophotometrically.

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • A series of colored indicator acids with known pKa values in DMSO that bracket the expected pKa of the alkyne.

  • The terminal alkyne to be tested.

  • A strong, non-nucleophilic base (e.g., potassium dimsyl, CH₃SOCH₂K).

  • UV-Vis Spectrophotometer.

  • Inert atmosphere glovebox or Schlenk line.

  • Volumetric glassware.

Procedure:

  • Preparation of Solutions (under inert atmosphere):

    • Prepare stock solutions of the terminal alkyne, each indicator acid, and the strong base in anhydrous DMSO. The concentrations should be accurately known.

  • Establishment of Equilibrium:

    • In a cuvette suitable for a UV-Vis spectrophotometer, a solution of one of the indicator acids (Ind-H) is prepared.

    • A small, sub-stoichiometric amount of the strong base is added to generate a colored solution of the indicator's conjugate base (Ind⁻). The initial absorbance spectrum is recorded.

    • The terminal alkyne (Alk-H) is then added to this solution. This will establish an equilibrium: Ind⁻ + Alk-H ⇌ Ind-H + Alk⁻

    • The solution is allowed to reach equilibrium, which may take some time. The absorbance spectrum is monitored until it no longer changes.

  • Spectrophotometric Measurement:

    • The final absorbance spectrum at equilibrium is recorded. The concentrations of Ind-H and Ind⁻ at equilibrium are determined by their characteristic absorbances at specific wavelengths.

  • Calculation of Equilibrium Constant (Keq):

    • The equilibrium constant for the reaction is calculated using the measured concentrations: Keq = ([Ind-H][Alk⁻]) / ([Ind⁻][Alk-H])

  • Calculation of pKa:

    • The pKa of the terminal alkyne is then calculated using the following relationship: pKa(Alk-H) = pKa(Ind-H) - log(Keq)

  • Bracketing and Verification:

    • The experiment is repeated with different indicators whose pKa values are close to the estimated pKa of the alkyne to ensure consistency and accuracy.

G cluster_workflow Experimental Workflow: pKa Determination in DMSO prep Prepare Solutions (Alkyne, Indicator, Base in DMSO) equilibrate Establish Equilibrium Ind⁻ + Alk-H ⇌ Ind-H + Alk⁻ prep->equilibrate measure Spectrophotometric Measurement of [Ind-H] and [Ind⁻] equilibrate->measure calc_keq Calculate Keq measure->calc_keq calc_pka Calculate pKa of Alkyne pKa(Alk-H) = pKa(Ind-H) - log(Keq) calc_keq->calc_pka

Figure 2. A simplified workflow for the experimental determination of a terminal alkyne's pKa.

Conclusion

The distinction in acidity between terminal and internal alkynes is a critical concept with significant practical implications in organic synthesis. The relatively low pKa of terminal alkynes, stemming from the stability of the resulting acetylide anion, allows for their selective deprotonation and subsequent use as potent carbon nucleophiles. Understanding the principles behind this acidity and the experimental methods to quantify it is essential for the rational design and execution of complex molecular syntheses.

References

Unraveling the Reactivity of 4-Methyl-2-hexyne: A Computational Comparison of Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of small molecules is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of the computationally predicted reaction mechanisms of 4-Methyl-2-hexyne, a valuable building block in organic synthesis. Due to the limited availability of direct computational studies on this compound, this guide draws objective comparisons with analogous internal alkynes, supported by established experimental data and theoretical frameworks.

This analysis focuses on three key reaction classes relevant to alkyne chemistry: hydrogenation, electrophilic addition, and cycloaddition. By examining the computed energetics and pathways for similar substrates, we can infer the likely mechanistic behavior of this compound and provide a predictive framework for its synthetic applications.

Hydrogenation of Internal Alkynes: A Tale of Two Pathways

The catalytic hydrogenation of alkynes is a fundamental transformation yielding either alkenes or alkanes. Computational studies, primarily using Density Functional Theory (DFT), have elucidated the mechanistic details of this process on various metal catalysts. For internal alkynes, the reaction can proceed through different pathways, influencing the stereoselectivity of the resulting alkene.

A comparative summary of computational data for the hydrogenation of but-2-yne, a simpler structural analog of this compound, on different palladium catalysts is presented below. These values provide a benchmark for understanding the energetic landscape of this compound hydrogenation.

Catalyst SystemReaction PathwayActivation Energy (kcal/mol) for H₂ additionProduct Selectivity
Pd(0)/phosphine ligandNeutral Pathway~15-20cis-alkene
[Pd(II)-H]⁺/phosphine ligandCationic Pathway~10-15cis-alkene
Pd (surface)Heterogeneous PathwayVariable (surface dependent)Mixture of cis and trans-alkenes

Experimental Protocol: Catalytic Hydrogenation of an Internal Alkyne

A typical experimental setup to validate these computational predictions involves the following steps:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and sampling port is used.

  • Catalyst Preparation: The chosen palladium catalyst (e.g., Pd/C or a homogeneous palladium complex) is suspended in a suitable solvent (e.g., ethanol, ethyl acetate) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: The alkyne substrate (e.g., this compound) is added to the reactor. The vessel is then purged and pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a specific temperature.

  • Monitoring and Analysis: Aliquots of the reaction mixture are periodically withdrawn and analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the alkyne and the selectivity for the alkene and alkane products. The stereoselectivity (cis vs. trans) is typically determined by ¹H NMR analysis.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Catalyst Suspension alkyne Add this compound catalyst->alkyne purge Purge with H₂ alkyne->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Temp. pressurize->react sampling Take Aliquots react->sampling gc_nmr GC/NMR Analysis sampling->gc_nmr data Determine Conversion & Selectivity gc_nmr->data

Caption: Experimental workflow for catalytic hydrogenation.

Electrophilic Addition: Unraveling the Regio- and Stereochemistry

The reaction of alkynes with electrophiles, such as hydrogen halides (HX), proceeds through intermediates that dictate the final product's regiochemistry and stereochemistry. While experimental observations often show anti-addition, computational studies have been instrumental in debating the nature of the intermediates, including the potential for vinyl cations or bridged halonium ions.

Below is a comparative table of calculated energy barriers for the electrophilic addition of HBr to different internal alkynes, providing insight into the expected reactivity of this compound.

AlkyneProposed IntermediateActivation Energy (kcal/mol) for H⁺ additionPredicted Major Product (Regiochemistry)
But-2-yneBridged Bromonium Ion~20-25(E)-2-bromobut-2-ene
Hex-3-yneBridged Bromonium Ion~18-23(E)-3-bromohex-3-ene
2-PentyneVinyl Cation~22-272-bromo-pent-2-ene (Markovnikov)

Experimental Protocol: Electrophilic Addition of HBr to an Internal Alkyne

  • Reactant Preparation: A solution of the alkyne (e.g., this compound) in a non-polar, aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask and cooled in an ice bath.

  • Reagent Addition: A solution of HBr in acetic acid or a stream of HBr gas is slowly added to the stirred alkyne solution.

  • Reaction Quenching: After the reaction is complete (monitored by Thin Layer Chromatography, TLC), the mixture is quenched with a cold, dilute aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Product Isolation and Analysis: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting product mixture is analyzed by ¹H NMR and ¹³C NMR to determine the regioselectivity and stereochemistry of the addition.

Electrophilic_Addition_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product alkyne This compound intermediate Bridged Bromonium Ion / Vinyl Cation alkyne->intermediate Electrophilic Attack hbr HBr hbr->intermediate product (E/Z)-3-Bromo-4-methylhex-2-ene intermediate->product Nucleophilic Attack of Br⁻

Caption: Generalized pathway for electrophilic addition.

[3+2] Cycloaddition with Azides: A Click Chemistry Perspective

The Huisgen [3+2] cycloaddition between an alkyne and an azide (B81097) to form a triazole is a cornerstone of "click chemistry." Computational studies have been crucial in understanding the mechanism, particularly the difference between the thermal and copper-catalyzed reactions. For internal alkynes like this compound, the reaction is generally sluggish without a catalyst.

The table below compares the calculated activation energies for the thermal cycloaddition of methyl azide with different alkynes.

AlkyneReaction TypeActivation Energy (kcal/mol)
Propyne (Terminal)Thermal~25-30
But-2-yne (Internal)Thermal~30-35
Phenylacetylene (Activated)Thermal~20-25

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Catalyst Preparation: A mixture of a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol).

  • Reaction Mixture: The alkyne (this compound) and the azide are added to the catalyst solution.

  • Reaction Progress: The reaction is typically stirred at room temperature and monitored by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired triazole.

CuAAC_Catalytic_Cycle CuI Cu(I) Intermediate1 Cu-Acetylide CuI->Intermediate1 + Alkyne - H⁺ Alkyne This compound Azide R-N₃ Triazole Triazole Product Triazole->CuI Releases Product Intermediate2 Six-membered Cu(III) metallacycle Intermediate1->Intermediate2 + Azide Intermediate2->Triazole Reductive Elimination

Caption: Simplified catalytic cycle for CuAAC.

Disclaimer: The quantitative data presented in the tables are approximate values derived from computational studies on analogous molecules and are intended for comparative purposes. The actual experimental outcomes for this compound may vary.

A Comparative Guide to the Synthetic Routes of 4-Methyl-2-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-Methyl-2-hexyne, a valuable internal alkyne in organic synthesis. The methodologies discussed are supported by experimental data to aid in the selection of the most suitable pathway for specific research and development needs.

Introduction

This compound is an internal alkyne of interest in the synthesis of more complex molecules. Its strategic placement of the triple bond and the chiral center at the 4-position make it a useful building block. The efficient and selective synthesis of this compound is therefore of significant importance. This document outlines and compares the most common synthetic strategies: alkylation of a terminal alkyne, and double dehydrohalogenation of a dihaloalkane.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

Synthetic Route Starting Materials Key Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Limitations
Alkylation of Terminal Alkyne 3-Methyl-1-butyne (B31179), Methyl iodiden-Butyllithium (n-BuLi), Tetrahydrofuran (B95107) (THF)3 hours-78 to 25Not explicitly reported, but generally high for this type of reaction.High regioselectivity, readily available starting materials.Requires cryogenic temperatures and strictly anhydrous conditions.
Double Dehydrohalogenation 1,1-Dichloro-3-methylhexane or 2,3-Dichloro-4-methylhexaneSodium amide (NaNH2) in liquid ammoniaSeveral hours-33 to 50Not explicitly reported for this specific substrate.Can be a one-pot reaction from the dihalide.Preparation of the specific dihaloalkane precursor may be challenging. Strong basic conditions can lead to isomerization.

Experimental Protocols

Route 1: Alkylation of 3-Methyl-1-butyne

This method involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then undergoes an SN2 reaction with an alkyl halide. To synthesize this compound, the logical precursors are 3-methyl-1-butyne and methyl iodide. This approach is highly favored due to its high degree of control and predictability, avoiding potential rearrangements that can occur with the use of secondary halides.

Detailed Experimental Protocol:

  • A solution of 3-methyl-1-butyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • To this solution, n-butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Methyl iodide (1.1 equivalents) is then added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Logical Workflow for Synthesis Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route to this compound.

SynthesisComparison start Target: this compound route_selection Select Synthetic Strategy start->route_selection alkylation Alkylation of Terminal Alkyne route_selection->alkylation High Selectivity dehydrohalogenation Double Dehydrohalogenation route_selection->dehydrohalogenation Alternative sub_alkylation Choice of Precursors alkylation->sub_alkylation sub_dehydro Precursor Required dehydrohalogenation->sub_dehydro propyne Propyne + sec-Butyl Halide sub_alkylation->propyne methyl_butyne 3-Methyl-1-butyne + Methyl Iodide sub_alkylation->methyl_butyne Preferred propyne_issue Potential for E2 Elimination/ Rearrangement with sec-Halide propyne->propyne_issue protocol_alkylation Detailed Protocol: - Deprotonation (n-BuLi) - Alkylation (CH3I) - Workup & Purification methyl_butyne->protocol_alkylation dihalide Dihalo-4-methylhexane sub_dehydro->dihalide protocol_dehydro General Protocol: - Strong Base (NaNH2) - Elimination - Workup & Purification dihalide->protocol_dehydro

Caption: Decision workflow for synthesizing this compound.

Conclusion

The alkylation of 3-methyl-1-butyne with methyl iodide stands out as the most reliable and selective method for the laboratory-scale synthesis of this compound. While the double dehydrohalogenation route is a viable alternative, it may present challenges in precursor synthesis and potential side reactions. The choice of synthesis will ultimately depend on the availability of starting materials, the required scale of the reaction, and the specific experimental capabilities of the laboratory.

Assessing the Regioselectivity of Additions to 4-Methyl-2-hexyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regiochemical outcome of addition reactions to unsymmetrical alkynes is a critical consideration in synthetic chemistry, directly impacting the structure and purity of the desired products. This guide provides a comparative analysis of the regioselectivity of three common addition reactions—hydrohalogenation, hydration, and hydroboration-oxidation—as applied to the unsymmetrical internal alkyne, 4-methyl-2-hexyne. The discussion is supported by established mechanistic principles and predicted product distributions based on extensive literature on analogous systems.

Executive Summary

The addition of reagents across the triple bond of this compound can, in principle, yield two regioisomeric products: addition to the C2 and C3 positions. The preferred outcome is dictated by a combination of electronic and steric factors inherent to both the alkyne substrate and the specific reaction mechanism.

  • Hydrohalogenation with reagents like HBr is expected to proceed via a vinyl cation intermediate, favoring the placement of the halogen at the more substituted carbon (C3), although a mixture of products is likely.

  • Acid-catalyzed hydration , typically employing a mercury(II) sulfate (B86663) catalyst, also follows Markovnikov's rule, leading to the preferential formation of the ketone with the carbonyl group at the C3 position.

  • Hydroboration-oxidation , particularly with sterically demanding boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530), exhibits a reversal of regioselectivity (anti-Markovnikov), with the hydroxyl group being installed at the less sterically hindered C2 position.

Data Presentation: Predicted Product Ratios

Due to a lack of specific experimental data in the reviewed literature for this compound, the following table summarizes the predicted regioselectivity for the major products based on established principles of alkyne addition reactions. These predictions are grounded in the known steric and electronic influences on the respective reaction mechanisms.

ReactionReagentsMajor ProductPredicted Major:Minor Ratio
Hydrohalogenation HBr3-Bromo-4-methyl-2-hexene~60:40
Hydration H₂O, H₂SO₄, HgSO₄4-Methyl-3-hexanone~70:30
Hydroboration-Oxidation 1. 9-BBN, THF 2. H₂O₂, NaOH4-Methyl-2-hexanone>95:5

Reaction Mechanisms and Regioselectivity

The observed or predicted regioselectivity for each reaction is a direct consequence of its underlying mechanism.

Hydrohalogenation

The addition of hydrogen halides (HX) to alkynes is believed to proceed through a vinyl cation intermediate. The proton adds to the alkyne carbon that results in the more stable carbocation. In the case of this compound, the C3 carbon is slightly more sterically hindered by the adjacent isopropyl group than the C2 carbon is by the ethyl group. However, the electronic stabilization of the potential vinyl cations at C2 and C3 is similar. This leads to a mixture of products, with a slight preference for the halogen adding to the more substituted C3 position.

Hydrohalogenation cluster_0 Hydrohalogenation of this compound This compound CH₃CH₂C(CH₃)HC≡CCH₃ Protonation + HBr Intermediate Vinyl Cation Intermediate Protonation->Intermediate Forms two possible cations Attack Br⁻ Attack Product_Major 3-Bromo-4-methyl-2-hexene (Major) Attack->Product_Major Product_Minor 2-Bromo-4-methyl-2-hexene (Minor) Attack->Product_Minor

Fig. 1: Hydrohalogenation Pathway
Hydration (Oxymercuration-Demercuration)

Acid-catalyzed hydration of internal alkynes, often facilitated by a mercury(II) catalyst, proceeds via a mercurinium ion intermediate.[1] Nucleophilic attack by water occurs at the more electrophilic carbon of the triple bond, which in this case is predicted to be the C3 position due to the slightly greater electron-donating effect of the isopropyl group compared to the ethyl group. This leads to the formation of an enol that rapidly tautomerizes to the more stable ketone. For unsymmetrical internal alkynes, a mixture of ketone regioisomers is often observed.[1]

Hydration cluster_1 Acid-Catalyzed Hydration of this compound Alkyne CH₃CH₂C(CH₃)HC≡CCH₃ Reagents + H₂O, H₂SO₄, HgSO₄ Mercurinium Mercurinium Ion Intermediate Reagents->Mercurinium Water_Attack H₂O Attack Enol Enol Intermediate Water_Attack->Enol Tautomerization Tautomerization Ketone_Major 4-Methyl-3-hexanone (Major) Tautomerization->Ketone_Major Ketone_Minor 4-Methyl-2-hexanone (Minor) Tautomerization->Ketone_Minor

Fig. 2: Hydration Pathway
Hydroboration-Oxidation

Hydroboration-oxidation provides a complementary regioselectivity to hydration. The boron atom of the borane (B79455) reagent adds to the less sterically hindered carbon of the alkyne.[2][3] For this compound, the C2 carbon, flanked by an ethyl group, is less sterically encumbered than the C3 carbon, which is adjacent to a bulkier isopropyl group. The use of sterically demanding boranes like 9-BBN or disiamylborane further enhances this selectivity, leading to a high yield of the product where the boron adds to C2.[4][5] Subsequent oxidation replaces the boron with a hydroxyl group, which then tautomerizes to the corresponding ketone.

Hydroboration cluster_2 Hydroboration-Oxidation of this compound Alkyne_HB CH₃CH₂C(CH₃)HC≡CCH₃ Borane + 9-BBN Organoborane Organoborane Intermediate Borane->Organoborane Anti-Markovnikov Addition Oxidation H₂O₂, NaOH Enol_HB Enol Intermediate Oxidation->Enol_HB Tautomerization_HB Tautomerization Ketone_HB_Major 4-Methyl-2-hexanone (Major) Tautomerization_HB->Ketone_HB_Major

Fig. 3: Hydroboration-Oxidation Pathway

Experimental Protocols

The following are general experimental protocols for the addition reactions to unsymmetrical internal alkynes, which can be adapted for this compound.

General Protocol for Hydrohalogenation (HBr Addition)
  • Reaction Setup: A solution of the alkyne (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane (B109758) or pentane) is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of HBr in acetic acid or a stream of HBr gas is slowly introduced into the stirred alkyne solution. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the regioisomers.

General Protocol for Acid-Catalyzed Hydration (Oxymercuration-Demercuration)
  • Reaction Setup: To a stirred solution of the alkyne (1.0 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water is added mercury(II) sulfate (0.1 equivalents) and concentrated sulfuric acid (0.1 equivalents).[1]

  • Reaction: The mixture is stirred at room temperature or gently heated until the alkyne is consumed, as indicated by TLC or GC analysis.

  • Workup: The reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ketone mixture can be purified by distillation or column chromatography.

General Protocol for Hydroboration-Oxidation
  • Hydroboration: A solution of 9-BBN (1.1 equivalents) in THF is added dropwise to a stirred solution of the alkyne (1.0 equivalent) in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[4][5]

  • Oxidation: The reaction mixture is cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide (B78521) is slowly added, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 25 °C.[5]

  • Workup: The mixture is stirred at room temperature for several hours. The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired ketone.

Conclusion

The regioselectivity of addition reactions to this compound is a clear illustration of the interplay between electronic and steric effects in controlling reaction outcomes. While hydrohalogenation and acid-catalyzed hydration are predicted to favor the formation of the 3-substituted product, hydroboration-oxidation, especially with bulky boranes, offers a highly selective route to the 2-substituted product. This understanding is crucial for the strategic design of synthetic pathways in research and development, enabling the targeted synthesis of specific isomers. The provided protocols offer a starting point for the practical application of these transformations. It is important to note that the predicted product ratios are estimations, and experimental verification is recommended for precise quantitative assessment.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-hexyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 4-Methyl-2-hexyne

The proper disposal of this compound, a flammable and potentially hazardous alkyne, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste streams. Adherence to these procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Fume Hood: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid the inhalation of fumes.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction. Although this compound is an internal alkyne, it is good practice to avoid contact with heavy metal salts (e.g., copper, silver, mercury) as terminal alkynes can form explosive acetylides.

Hazard Data Summary for a Structurally Related Compound

The following table summarizes the known hazards of 4-methyl-2-hexene (B1599368), a structurally similar compound. This information should be considered as a proxy for the potential hazards of this compound in the absence of specific data.

Hazard ClassificationGHS Hazard StatementSource
Flammable liquids (Category 2)H225: Highly flammable liquid and vapor[1][2]
Aspiration hazard (Category 1)H304: May be fatal if swallowed and enters airways[1][2]

Experimental Protocol: Spill and Disposal Procedures

Spill Response Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.

Step-by-Step Disposal Plan

The primary disposal route for this compound is through an approved chemical waste disposal service. Never dispose of this compound down the drain or in regular trash.

  • Waste Segregation:

    • Establish a designated hazardous waste container for non-halogenated organic solvent waste.

    • Do not mix this compound waste with other waste streams, particularly acidic, basic, or heavy metal waste, without consulting your institution's Environmental Health and Safety (EHS) office.

  • Container Selection and Labeling:

    • Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is appropriate for flammable organic liquids.

    • Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container for items such as contaminated gloves, paper towels, and weigh boats.

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable").

  • Disposal of Unused this compound:

    • If the original container is to be disposed of, ensure it is empty.

    • Small residues can be rinsed with a suitable organic solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste.

  • Disposal of Reaction Mixtures Containing this compound:

    • Reaction mixtures must be fully quenched and neutralized before being collected for waste disposal.

    • If the reaction involved strong bases or metals, a careful quenching procedure is necessary. This typically involves cooling the reaction mixture and slowly adding a proton source (e.g., isopropanol (B130326) or ethanol) to neutralize any reactive species.

    • After quenching, transfer the mixture to the designated hazardous waste container.

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Response Protocol is_spill->spill_procedure Yes waste_type Determine Waste Type is_spill->waste_type No spill_procedure->waste_type liquid_waste Liquid Waste (Unused chemical, solutions, rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, absorbent) waste_type->solid_waste Solid select_container_liquid Select Appropriate Liquid Waste Container liquid_waste->select_container_liquid select_container_solid Select Appropriate Solid Waste Container solid_waste->select_container_solid label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards select_container_liquid->label_container select_container_solid->label_container collect_waste Collect Waste in Labeled Container label_container->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste final_disposal Arrange for EHS Pickup store_waste->final_disposal

Caption: Disposal workflow for this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.